4-(2-Cyclopropoxyethoxy)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-cyclopropyloxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)13-7-8-14-11-5-6-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYQIVSXHSQFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696062 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-40-8 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Cyclopropoxyethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-(2-Cyclopropoxyethoxy)phenol, a key intermediate in the synthesis of various pharmacologically active molecules, including the Janus kinase (JAK) inhibitor, Fedratinib.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, a detailed step-by-step experimental protocol, and the underlying chemical principles that govern the selected pathway. The presented methodology is designed to be both efficient and scalable, drawing upon established and reliable chemical transformations.
Introduction and Strategic Overview
This compound is a substituted phenol derivative characterized by a cyclopropoxyethoxy side chain. Its importance lies in its role as a crucial building block for more complex molecules of pharmaceutical interest. The synthesis of this compound requires a strategic approach to selectively functionalize the phenol group and construct the ether linkages.
The synthetic strategy outlined in this guide is a multi-step process that leverages the principles of protecting group chemistry and the Williamson ether synthesis.[6][7][8][9][10] The core of our approach involves the following key transformations:
-
Protection of Hydroquinone: To achieve selective alkylation, one of the hydroxyl groups of hydroquinone is protected, directing the subsequent etherification to the desired position.
-
Synthesis of the Cyclopropoxyethyl Side Chain: A suitable electrophile containing the cyclopropoxyethyl moiety is prepared.
-
Williamson Ether Synthesis: The protected hydroquinone is coupled with the cyclopropoxyethyl electrophile to form the desired ether linkage.[6][7][8][9][10]
-
Deprotection: The protecting group is removed to yield the final product, this compound.
This strategic disconnection is illustrated in the following diagram:
Caption: Retrosynthetic analysis of this compound.
Detailed Synthesis Pathway
The chosen pathway for the synthesis of this compound involves three main stages, starting from commercially available hydroquinone and 2-cyclopropylethanol.
Stage 1: Synthesis of 4-(Benzyloxy)phenol (Hydroquinone Monobenzyl Ether)
To prevent dialkylation of hydroquinone, a common issue in Williamson ether synthesis with diols, we begin by protecting one of the hydroxyl groups. The benzyl group is an excellent choice for this purpose due to its relative stability under various reaction conditions and its ease of removal via catalytic hydrogenation.[11][12]
The reaction proceeds via a nucleophilic substitution where the phenoxide, generated in situ by a base, attacks benzyl chloride.
Caption: Synthesis of 4-(Benzyloxy)phenol from hydroquinone.
Stage 2: Synthesis of 2-Cyclopropoxyethyl Tosylate
The next crucial step is the preparation of a suitable electrophile containing the cyclopropoxyethyl moiety. We start with 2-cyclopropylethanol, which can be synthesized from cyclopropylacetaldehyde.[13][14] This alcohol is then converted to a tosylate. Tosylates are excellent leaving groups, making them ideal for the subsequent Williamson ether synthesis.[6][10]
The reaction involves the treatment of 2-cyclopropylethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which neutralizes the HCl byproduct.
Stage 3: Synthesis of this compound
This final stage involves two key steps: the coupling of 4-(benzyloxy)phenol with 2-cyclopropoxyethyl tosylate, followed by the deprotection of the benzyl group.
Step 3a: Williamson Ether Synthesis
The sodium salt of 4-(benzyloxy)phenol, generated by a strong base such as sodium hydride (NaH), acts as a nucleophile and attacks the 2-cyclopropoxyethyl tosylate in an SN2 reaction to form the protected intermediate, 1-(benzyloxy)-4-(2-cyclopropoxyethoxy)benzene.[7][8][10]
Step 3b: Deprotection
The final step is the removal of the benzyl protecting group. This is efficiently achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is clean and typically provides high yields of the desired product.
The overall synthesis pathway is summarized in the diagram below:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 4-(Benzyloxy)phenol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Hydroquinone | 110.11 | 11.01 g | 0.1 |
| Benzyl Chloride | 126.58 | 12.66 g | 0.1 |
| Potassium Carbonate | 138.21 | 20.73 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (11.01 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (12.66 g, 0.1 mol) dropwise to the suspension over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(benzyloxy)phenol as a white solid.
Protocol 2: Synthesis of 2-Cyclopropoxyethyl Tosylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Cyclopropylethanol | 86.13 | 8.61 g | 0.1 |
| p-Toluenesulfonyl chloride | 190.65 | 21.0 g | 0.11 |
| Pyridine | 79.10 | 15.8 g | 0.2 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Procedure:
-
Dissolve 2-cyclopropylethanol (8.61 g, 0.1 mol) in dry dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.[15][]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (15.8 g, 0.2 mol) followed by the portion-wise addition of p-toluenesulfonyl chloride (21.0 g, 0.11 mol).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer and wash it successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-cyclopropoxyethyl tosylate as a colorless oil. The product is used in the next step without further purification.
Protocol 3: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Benzyloxy)phenol | 200.23 | 20.02 g | 0.1 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.4 g | 0.11 |
| 2-Cyclopropoxyethyl Tosylate | 240.32 | 24.03 g | 0.1 |
| Tetrahydrofuran (THF), dry | 72.11 | 200 mL | - |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Ethanol | 46.07 | 250 mL | - |
| Hydrogen Gas | 2.02 | 1 atm | - |
Procedure:
Step 3a: Etherification
-
To a suspension of sodium hydride (4.4 g, 0.11 mol) in dry THF (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere, add a solution of 4-(benzyloxy)phenol (20.02 g, 0.1 mol) in dry THF (100 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 2-cyclopropoxyethyl tosylate (24.03 g, 0.1 mol) in dry THF (50 mL) dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 6 hours.
-
After cooling, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 1-(benzyloxy)-4-(2-cyclopropoxyethoxy)benzene.
Step 3b: Deprotection
-
Dissolve the crude product from the previous step in ethanol (250 mL) in a hydrogenation flask.
-
Add 10% Pd/C (1.0 g) to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a white solid.
Conclusion
This guide has detailed a reliable and efficient synthetic pathway for this compound. By employing a strategic use of protecting groups and leveraging the well-established Williamson ether synthesis, this methodology provides a clear and reproducible route for obtaining this valuable pharmaceutical intermediate. The provided step-by-step protocols, along with the underlying chemical principles, should serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.
References
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Munin. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. Retrieved from [Link]
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Google Patents. (n.d.). Alkylation of hydroquinone - US2832808A.
- Google Patents. (n.d.). US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
-
ResearchGate. (2025, August 6). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Retrieved from [Link]
- Google Patents. (n.d.). EP0438329A1 - Process for the C-alkylation of hydroquinone and its monoethers.
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
ResearchGate. (2025, August 6). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Retrieved from [Link]
- Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
-
National Institutes of Health. (n.d.). Fedratinib in 2025 and beyond: indications and future applications - PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. Retrieved from [Link]
-
ACG Publications. (2016, March 28). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Retrieved from [Link]
-
PubMed. (n.d.). Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis. Retrieved from [Link]
- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
-
PubMed Central. (2020, April 28). Fedratinib in myelofibrosis - PMC. Retrieved from [Link]
-
PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - Research journals. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Trial of Fedratinib in Subjects With DIPSS, Intermediate or High-Risk Primary Myelofibrosis, Post-Polycythemia Vera Myelofibrosis, or Post-Essential Thrombocythemia Myelofibrosis and Previously Treated With Ruxolitinib. Retrieved from [Link]
- Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
Sources
- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 12. 4-(ベンジルオキシ)フェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Cyclopropylethanol | 2566-44-1 | Benchchem [benchchem.com]
- 14. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both - Google Patents [patents.google.com]
- 15. 2-Cyclopropylethanol, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
physicochemical properties of 4-(2-Cyclopropoxyethoxy)phenol
An In-depth Technical Guide to 4-(2-Cyclopropoxyethoxy)phenol
Introduction and Strategic Importance
This compound is a substituted phenol derivative characterized by a cyclopropoxyethoxy moiety attached to a phenolic ring. This compound holds significant interest within the pharmaceutical and chemical research sectors, primarily serving as a sophisticated building block in the synthesis of complex organic molecules. Its unique structural combination—a reactive phenol group, a flexible ether linkage, and a strained cyclopropyl ring—imparts specific chemical properties that are valuable in medicinal chemistry. Notably, molecules with similar structural motifs are investigated as intermediates for pharmacologically active agents. For instance, the related compound Roflumilast, a potent phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of COPD, features a cyclopropylmethoxy group, highlighting the utility of this chemical space in drug design[1][2]. This guide provides a comprehensive overview of the essential physicochemical properties, a robust synthetic protocol, and validated analytical methodologies for this compound.
Physicochemical and Computational Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and pharmacokinetic behavior in potential drug candidates. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene[3] |
| CAS Number | 885274-40-8 | ChemScene[3] |
| Molecular Formula | C₁₁H₁₄O₃ | ChemScene[3] |
| Molecular Weight | 194.23 g/mol | ChemScene[3] |
| Appearance | (Predicted) White to off-white solid or oil | General Knowledge |
| LogP (Octanol-Water Partition Coefficient) | 1.95 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 5 | ChemScene[3] |
| SMILES | C1=C(C=CC(=C1)OCCOC2CC2)O | ChemScene[3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classical and reliable method involves the reaction of a phenoxide with an appropriate alkyl halide. In this protocol, we utilize hydroquinone as the starting phenol and 1-bromo-2-cyclopropoxyethane as the alkylating agent. The mono-alkylation of hydroquinone is favored by using a stoichiometric amount of the base and alkylating agent, leveraging the reduced nucleophilicity of the second hydroxyl group after the first has reacted.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (11.0 g, 0.1 mol), potassium carbonate (13.8 g, 0.1 mol), and acetone (150 mL).
-
Causality: Potassium carbonate is a mild base sufficient to deprotonate the more acidic phenolic hydroxyl group of hydroquinone, forming the nucleophilic phenoxide. Using one equivalent of base favors mono-alkylation. Acetone is an excellent polar aprotic solvent for this SN2 reaction.
-
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-2-cyclopropoxyethane (16.5 g, 0.1 mol) dropwise at room temperature.
-
Causality: A controlled addition helps to manage any potential exotherm and maintain a steady reaction rate.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 5-7 hours. The reaction progress should be monitored.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of hydroquinone and the formation of the product. An HPLC method similar to that used for related phenols can be employed[4].
-
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Causality: This step removes the base and inorganic byproducts.
-
-
Aqueous Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: Washing removes any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) as the eluent.
-
Causality: Chromatography separates the desired mono-alkylated product from unreacted hydroquinone and the di-alkylated byproduct based on polarity.
-
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to afford this compound as a pure compound. Confirm identity and purity using the analytical methods described below.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of the synthesized compound is critical. A multi-pronged analytical approach provides a self-validating system for quality control.
Diagram of Analytical Workflow
Caption: Analytical workflow for structure and purity validation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method validates the purity of the final compound, ensuring the absence of starting materials or byproducts. A reverse-phase HPLC method is suitable for this purpose[4].
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1100 series)[4].
-
Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm)[4].
-
Mobile Phase: A gradient of A: 0.1% Acetic Acid in Water and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Procedure:
-
Prepare a sample solution of this compound in acetonitrile (approx. 1 mg/mL).
-
Inject 10 µL into the HPLC system.
-
Run the gradient and analyze the resulting chromatogram.
-
-
Self-Validation: The chromatogram should show a single major peak, with an area percentage of >98%, confirming the high purity of the compound. The absence of peaks corresponding to hydroquinone or the di-substituted byproduct validates the effectiveness of the purification.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Signals: Aromatic protons on the phenol ring (appearing as two doublets, AA'BB' system), the methylene protons of the ethoxy chain (appearing as two triplets), the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl group. A broad singlet for the phenolic -OH is also expected.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Signals: Distinct signals for the four unique aromatic carbons, the two methylene carbons of the ethoxy chain, and the two unique carbons of the cyclopropyl ring.
-
-
Self-Validation: The observed chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, must be consistent with the proposed structure of this compound.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Procedure:
-
Dissolve a small sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into the ESI-MS instrument.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Self-Validation: The spectrum should display a prominent ion corresponding to the molecular weight of the compound. For example, in positive mode, an [M+H]⁺ ion at m/z 195.23 or an [M+Na]⁺ ion at m/z 217.21 would confirm the molecular formula C₁₁H₁₄O₃.
References
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Google Patents. (n.d.). Preparation of 4-methyl-2-cyclohexylphenol.
- Google Patents. (n.d.). New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.
-
Peste, G., Bibire, N., & Diaconescu, R. (2010). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Farmacia, 58(4), 449-457. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethoxy)phenol. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.
-
BPS Bioscience. (n.d.). Roflumilast PDE4 27645-1. Retrieved from [Link]
-
PubChem. (n.d.). Roflumilast. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Cyclopropylmethoxy)phenol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-(2-Cyclopropoxyethoxy)phenol
CAS Number: 63659-16-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyclopropoxyethoxy)phenol is a phenolic ether of significant interest in the pharmaceutical industry, primarily recognized as a key intermediate and impurity in the synthesis of Betaxlol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2][3] The unique structural features of this molecule, namely the phenolic hydroxyl group and the cyclopropoxyethoxy side chain, impart specific chemical properties that are crucial for its role as a building block in organic synthesis. The presence of the cyclopropyl moiety is particularly noteworthy, as this functional group is increasingly utilized in medicinal chemistry to enhance metabolic stability, potency, and to reduce off-target effects.[4] This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, offering valuable insights for professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 63659-16-5 | [5] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [2][5] |
| Appearance | Colorless to Light Yellow Oil to Semi-Solid | [2] |
| Boiling Point (Predicted) | 304.4 ± 17.0 °C | [2] |
| Density (Predicted) | 1.112 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.01 ± 0.15 | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |
Synthesis Methodologies
The synthesis of this compound typically involves the etherification of a substituted phenol. The Williamson ether synthesis is a prominent method employed for this transformation, which involves the reaction of an alkoxide with a primary alkyl halide.[6][7][8][9][10] Several synthetic routes have been described, often starting from readily available precursors like p-hydroxyphenylethanol or protected p-halophenols.
Method 1: Direct Etherification of p-Hydroxyphenylethanol
This approach is a straightforward method that involves the direct reaction of p-hydroxyphenylethanol with a cyclopropylmethyl halide in the presence of a base.[11]
Sources
- 1. CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [cymitquimica.com]
- 2. 4-[2-(CYCLOPROPYLMETHOXY)ETHYL]PHENOL | 63659-16-5 [amp.chemicalbook.com]
- 3. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | LGC Standards [lgcstandards.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of 4-(2-Cyclopropoxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyclopropoxyethoxy)phenol is a significant organic compound, often utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its molecular architecture, featuring a phenolic ring, an ether linkage, and a cyclopropyl group, presents a unique and interesting challenge for structural elucidation. The precise confirmation of its chemical structure is paramount for ensuring the purity, stability, and efficacy of any subsequent products in the drug development pipeline. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to unambiguously determine the structure of this compound. As a senior application scientist, the following narrative is structured to not only present the "what" and "how" but also the critical "why" behind the chosen experimental strategies, reflecting a field-proven approach to structural analysis.
The Strategic Workflow of Structure Elucidation
The determination of a molecule's structure is a systematic process of piecing together a puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment. The overall strategy involves a multi-pronged approach, starting from the most fundamental compositional analysis and progressing to detailed mapping of the atomic connectivity.
Caption: Workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Elemental Composition and Molecular Mass
Elemental Analysis: The Empirical Blueprint
Elemental analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and other elements in a sample.[1] This method provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For a synthesized compound like this compound, elemental analysis serves as a crucial first step in verifying its identity and purity.[2][3]
The molecular formula for this compound is C₁₁H₁₄O₃ .
Theoretical Elemental Composition:
-
Carbon (C): (11 * 12.011) / 194.23 * 100% = 68.02%
-
Hydrogen (H): (14 * 1.008) / 194.23 * 100% = 7.26%
-
Oxygen (O): (3 * 15.999) / 194.23 * 100% = 24.71%
Data Summary Table: Elemental Analysis
| Element | Theoretical % | Experimental % (Typical) |
| Carbon | 68.02 | 68.0 ± 0.3 |
| Hydrogen | 7.26 | 7.2 ± 0.3 |
| Oxygen | 24.71 | 24.7 ± 0.3 |
An experimentally determined composition that aligns with these theoretical values within an accepted deviation of 0.3% provides strong evidence for the proposed empirical formula.[1]
Experimental Protocol: Combustion Analysis
-
A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen.
-
The combustion products (CO₂, H₂O) are passed through a series of traps containing specific absorbents.
-
The mass of each trap is measured before and after combustion to determine the mass of CO₂ and H₂O produced.
-
These masses are then used to calculate the mass percentages of carbon and hydrogen in the original sample. Oxygen is typically determined by difference.[2]
Mass Spectrometry: Unveiling the Molecular Ion
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[4] For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 194.23
The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
Predicted Fragmentation Pattern:
The structure of this compound suggests several likely fragmentation pathways upon electron ionization.
Caption: Predicted major fragmentation pathways for this compound in MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Part 2: Spectroscopic Fingerprinting - Identifying Functional Groups and Connectivity
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH[5][6] |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H (ethoxy & cyclopropyl) |
| 1600 & 1500 | C=C stretch | Aromatic Ring[7] |
| 1250-1050 | C-O stretch | Ether and Phenol[8] |
The broad O-H stretch is highly characteristic of a hydrogen-bonded phenol.[6] The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O stretching bands, would strongly support the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
An IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.
-
The detector measures the absorption of IR radiation by the sample as a function of wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of individual atoms.[9]
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 2H | Aromatic protons ortho to -OR |
| ~6.7 | d | 2H | Aromatic protons meta to -OR |
| ~5.5 | br s | 1H | Phenolic -OH proton (exchangeable with D₂O)[7] |
| ~4.1 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.8 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.4 | m | 1H | Cyclopropyl -CH- |
| ~0.6 | m | 2H | Cyclopropyl -CH₂- (diastereotopic) |
| ~0.3 | m | 2H | Cyclopropyl -CH₂- (diastereotopic) |
The characteristic AA'BB' pattern of the aromatic protons indicates a 1,4-disubstituted benzene ring. The downfield shifts of the ethoxy protons are due to the deshielding effect of the adjacent oxygen atoms.[8] The upfield shifts of the cyclopropyl protons are a hallmark of this strained ring system. A "D₂O shake" experiment would cause the phenolic -OH peak to disappear, confirming its assignment.[10]
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Aromatic C-OH |
| ~150 | Aromatic C-OR |
| ~116 | Aromatic C-H (ortho to -OR) |
| ~115 | Aromatic C-H (meta to -OR) |
| ~70 | -O-CH₂-CH₂-O- |
| ~68 | -O-CH₂-CH₂-O- |
| ~12 | Cyclopropyl -CH- |
| ~3 | Cyclopropyl -CH₂- |
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the connectivity between atoms.
-
COSY: A COSY spectrum would show correlations between adjacent protons, for example, between the two ethoxy methylene groups and between the cyclopropyl methine and methylene protons.
-
HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.
Experimental Protocol: NMR Spectroscopy
-
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in a thin NMR tube.
-
The tube is placed in the strong magnetic field of the NMR spectrometer.
-
A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected and processed to generate the NMR spectrum.
Part 3: The Convergence of Evidence - An Integrated Approach
The true power of this multi-technique approach lies in the synergy of the data. Elemental analysis and mass spectrometry establish the molecular formula. IR spectroscopy identifies the key functional groups. Finally, NMR spectroscopy provides the detailed map of the atomic connectivity, allowing for the unambiguous assembly of the final structure. Each piece of data corroborates the others, leading to a self-validating and trustworthy structural determination.
References
-
Wikipedia. Elemental analysis. [Link]
- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.
-
Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. 11.12: Spectroscopy of Alcohols and Phenols. [Link]
-
The Royal Society of Chemistry. Supporting information for... [Link]
-
Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]
-
PubChem. 4-[2-(Cyclopropylmethoxy)ethyl]phenol. [Link]
-
ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]
-
NIST WebBook. Phenol, 2-ethoxy-. [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 4-(2-Cyclopropoxyethoxy)phenol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(2-Cyclopropoxyethoxy)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by established methodologies.
Introduction
This compound, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1], is a bifunctional organic compound featuring a phenol ring and a cyclopropoxyethoxy side chain. The precise characterization of its chemical structure is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will present and interpret the predicted spectroscopic data for this compound, offering a comprehensive reference for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each atom.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, ethoxy, and cyclopropyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the oxygen atoms and the anisotropic effect of the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 2H | Ar-H (ortho to -OH) |
| ~6.7 | d | 2H | Ar-H (ortho to -O) |
| ~4.8 | s | 1H | Ar-OH |
| ~4.0 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.8 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.4 | m | 1H | Cyclopropyl CH |
| ~0.5 | m | 4H | Cyclopropyl CH₂ |
Interpretation of ¹H NMR Spectrum:
The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. The two doublets around 6.8 and 6.7 ppm correspond to the aromatic protons. The phenolic hydroxyl proton appears as a singlet around 4.8 ppm; its chemical shift can be concentration and solvent dependent. The two triplets at approximately 4.0 and 3.8 ppm are assigned to the methylene protons of the ethoxy bridge, showing coupling to each other. The cyclopropyl group protons exhibit more complex signals, with the methine proton appearing as a multiplet around 3.4 ppm and the methylene protons as a multiplet at higher field, around 0.5 ppm, due to their shielded environment.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~152 | Ar-C (C-OH) |
| ~150 | Ar-C (C-O) |
| ~116 | Ar-CH (ortho to -OH) |
| ~115 | Ar-CH (ortho to -O) |
| ~70 | -O-CH₂-CH₂-O- |
| ~68 | -O-CH₂-CH₂-O- |
| ~55 | Cyclopropyl CH |
| ~3 | Cyclopropyl CH₂ |
Interpretation of ¹³C NMR Spectrum:
The downfield signals at approximately 152 and 150 ppm are attributed to the quaternary aromatic carbons directly attached to the oxygen atoms. The signals for the protonated aromatic carbons appear around 115-116 ppm. The two carbons of the ethoxy bridge are observed at approximately 70 and 68 ppm. The cyclopropyl methine carbon is expected around 55 ppm, while the methylene carbons are significantly shielded and appear upfield at around 3 ppm.
Experimental Protocol for NMR Spectroscopy:
A standard protocol for acquiring high-quality NMR spectra involves the following steps:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Ensure the sample is fully dissolved to create a homogenous solution.
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity.[3] Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1500 | Strong | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-O stretch (aryl ether) |
| ~1120 | Strong | C-O stretch (alkyl ether) |
| ~1050 | Medium | C-O stretch (cyclopropyl ether) |
| ~830 | Strong | C-H bend (para-substituted aromatic) |
Interpretation of IR Spectrum:
The most prominent feature in the IR spectrum is a broad and strong absorption band around 3350 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the phenolic group. The aromatic C-H stretching vibrations appear around 3050 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and cyclopropyl groups are observed in the 2950-2850 cm⁻¹ region. The presence of the aromatic ring is confirmed by the strong C=C stretching absorptions at approximately 1600 and 1500 cm⁻¹. The strong bands around 1230 cm⁻¹ and 1120 cm⁻¹ are assigned to the C-O stretching vibrations of the aryl and alkyl ethers, respectively. The out-of-plane C-H bending vibration for a para-substituted aromatic ring is expected around 830 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
A common method for analyzing a solid sample using a Fourier Transform Infrared (FTIR) spectrometer is as follows:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with about 200 mg of dry KBr powder.[4] Alternatively, for a thin film measurement, dissolve the sample in a volatile solvent and deposit it onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded.[5]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 124 | Moderate | [M - C₄H₆O]⁺ |
| 110 | High | [C₆H₅O-CH₂]⁺ |
| 95 | Moderate | [C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 57 | High | [C₄H₉]⁺ (from cyclopropoxy fragmentation) |
Interpretation of Mass Spectrum:
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 194, corresponding to the molecular weight of the compound.[1] A key fragmentation pathway would involve the cleavage of the ethoxy side chain. Loss of a cyclopropoxy radical would lead to a fragment at m/z 124. Another significant fragmentation would be the cleavage of the C-O bond of the ethoxy group, resulting in a fragment at m/z 110. Further fragmentation of the aromatic portion could lead to ions at m/z 95 and 77. A base peak at m/z 57, corresponding to the cyclopropylmethyl cation, is also plausible.
Experimental Protocol for Mass Spectrometry:
A general procedure for obtaining a mass spectrum using a technique like gas chromatography-mass spectrometry (GC-MS) is:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
-
Injection: A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.
-
Ionization: The separated compound enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, integrating the data from each technique for a comprehensive structural confirmation.
Caption: Workflow for Structural Elucidation.
This diagram shows how data from NMR, IR, and MS are individually interpreted to reveal the C-H framework, functional groups, and molecular weight, all of which converge to confirm the final chemical structure of the target molecule.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted data presented in this guide serves as a valuable reference for scientists and researchers involved in the synthesis, quality control, and application of this important pharmaceutical intermediate. The detailed interpretation of the spectroscopic features, along with the outlined experimental protocols, ensures a thorough understanding of the molecule's structural identity.
References
-
University of Missouri-St. Louis. NMR Sample Preparation. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Alwsci. How To Prepare And Run An NMR Sample. [Link]
-
Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]
-
Shimadzu. Shimadzu FTIR Standard Operating Procedure. [Link]
Sources
Solubility Profile of 4-(2-Cyclopropoxyethoxy)phenol: A Technical Guide for Preformulation and Development
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate clinical success. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Cyclopropoxyethoxy)phenol, a compound of interest in drug discovery. While specific experimental data for this molecule is not widely published, this document synthesizes foundational physicochemical principles, data from structural analogs, and established methodologies to build a robust predictive solubility profile. We present a detailed protocol for the definitive determination of thermodynamic solubility via the gold-standard shake-flask method, empowering researchers to generate precise, reliable data. This guide is intended to serve as a foundational resource for scientists in formulation, process chemistry, and drug metabolism, enabling informed decision-making in the development pipeline.
Introduction: The Critical Role of Solubility
This compound is an organic molecule featuring a phenolic hydroxyl group, an ether linkage, and a cyclopropyl moiety. This combination of functional groups imparts a unique balance of hydrophilicity and lipophilicity that directly governs its interaction with various solvents. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of successful drug development.[1] Poor solubility can lead to low and erratic absorption, insufficient exposure in preclinical models, and significant challenges in developing a viable oral dosage form.[2] Therefore, a thorough characterization of its solubility in a range of pharmaceutically relevant solvents is a mandatory first step in preformulation studies.
This guide will deconstruct the factors expected to govern the solubility of this compound, provide a framework for its empirical determination, and offer insights into strategies for its potential enhancement.
Physicochemical Properties & Predicted Solubility Behavior
The molecular structure is the primary determinant of a compound's solubility. The key features of this compound are:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. It is also weakly acidic, with a predicted pKa around 10.[3] This implies that its solubility in aqueous media will be highly dependent on pH, increasing significantly at pH values above its pKa due to deprotonation to the more soluble phenolate anion.[4]
-
Ether Linkage (-O-): The ether group is a polar, aprotic feature that can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.
-
Cyclopropyl and Phenyl Groups: These hydrocarbon portions of the molecule are non-polar and contribute to its lipophilicity.
A key descriptor for predicting solubility is the octanol-water partition coefficient (LogP). While experimental data for the target molecule is unavailable, the structurally similar compound 4-[2-(cyclopropylmethoxy)ethyl]phenol has a computed XLogP3 of 2.4, suggesting a moderate degree of lipophilicity.[5] This value indicates that the compound will likely exhibit limited aqueous solubility but favorable solubility in many organic solvents.[6]
Definitive Determination of Thermodynamic Solubility
Kinetic solubility assays are useful for high-throughput screening, but for lead optimization and formulation, the determination of equilibrium (or thermodynamic) solubility is essential.[4][7] This value represents the true maximum concentration of a compound in a solvent at equilibrium and is the most reliable measure.[8] The most widely accepted and reliable technique for this measurement is the Saturation Shake-Flask Method.[9]
The Shake-Flask Method: Principle and Rationale
The shake-flask method is founded on the principle of achieving equilibrium between the dissolved solute and an excess of the undissolved solid compound.[9][10] Adding an excess of the solid is a critical step; it ensures that the solution becomes fully saturated and that this saturation represents a true thermodynamic equilibrium.[8] The system is agitated for a prolonged period to allow sufficient time for the dissolution process to reach a plateau, where the rate of dissolution equals the rate of precipitation.[10] The equilibration time can vary significantly depending on the compound and solvent, often requiring 24 to 72 hours to ensure equilibrium is reached.[2][10]
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for the accurate determination of solubility.
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
This compound (solid, crystalline form preferred)
-
Solvent of interest (e.g., pH 7.4 phosphate buffer, ethanol, PEG 400)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is key; a good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment (e.g., 5-10 mg per mL of solvent).
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the pre-equilibrated solvent into the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until consecutive measurements show no significant change in concentration.[8][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. Causality Note: This step is crucial to prevent artificially inflated concentration readings from undissolved solids. The first few drops of the filtrate should be discarded to account for any potential adsorption of the compound onto the filter membrane.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered sample solution as necessary to fall within the linear range of the standard curve.
-
Analyze the standard and sample solutions using a validated HPLC or UV-Vis method to determine the concentration.
-
The measured concentration of the saturated solution is the thermodynamic solubility.
-
Visualizing the Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Predicted Solubility Profile
Based on the physicochemical properties discussed, the following table summarizes the expected solubility of this compound in various common solvents. This table serves as a predictive guide for solvent selection in initial experiments.
| Solvent System | Solvent Type | Expected Solubility | Rationale |
| Water (pH 5.0) | Polar Protic | Very Low / Sparingly Soluble | The compound is in its neutral, unionized form. The lipophilic cyclopropyl and phenyl groups dominate. |
| Water (pH 12.0) | Polar Protic | Moderately Soluble | At a pH well above the pKa (~10), the phenolic proton is removed, forming a more polar and water-soluble phenolate salt.[4] |
| Ethanol / Methanol | Polar Protic | Soluble | The alcohol can engage in hydrogen bonding with both the phenolic hydroxyl and ether groups. The alkyl chain is compatible with the non-polar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Freely Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic molecules.[3] |
| Chloroform | Non-polar | Slightly Soluble | As a non-polar solvent, it will primarily interact with the hydrocarbon portions of the molecule.[3] |
| Hexane | Non-polar | Insoluble / Very Low | The high polarity of the phenol and ether groups makes it incompatible with a purely aliphatic, non-polar solvent. |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | Soluble | PEG 400 is a common pharmaceutical excipient used to enhance the solubility of poorly water-soluble drugs.[11] |
Conclusion for the Practicing Scientist
The solubility of this compound is a multifaceted parameter governed by its distinct functional groups. Its profile is predicted to be that of a classic weakly acidic, lipophilic compound: poor solubility in neutral water, enhanced solubility at high pH, and good solubility in polar organic solvents and co-solvent systems. This guide provides both a theoretical framework for understanding this behavior and, more importantly, a robust, actionable protocol for its precise experimental determination. By employing the shake-flask method, researchers can generate the high-quality, definitive solubility data required to de-risk development and guide the formulation of this compound into a successful drug candidate.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Biorelevant.com. What is equilibrium solubility of a drug? [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(11), 2117-2125. [Link]
-
Clark, F. O. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834014, 4-(2-Hydroxyethoxy)phenol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052481, 4-[2-(Cyclopropylmethoxy)ethyl]phenol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13755495, 4-(Cyclopropylmethoxy)phenol. [Link]
-
Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. 4-[2-(CYCLOPROPYLMETHOXY)ETHYL]PHENOL | 63659-16-5 [amp.chemicalbook.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [cymitquimica.com]
- 7. enamine.net [enamine.net]
- 8. biorelevant.com [biorelevant.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Cyclopropoxyethoxy)phenol and its Analogs: Synthesis, History, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(2-Cyclopropoxyethoxy)phenol, a molecule of interest in medicinal chemistry. We will delve into its discovery, historical context, and synthetic pathways. Given the limited public information on this specific molecule, we will also draw extensive comparisons to its well-documented structural analog, 4-[2-(cyclopropylmethoxy)ethyl]phenol, a key intermediate in the synthesis of the beta-blocker Betaxolol. This comparative approach will provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially utilizing these compounds.
Introduction: The Significance of Phenolic Scaffolds and Cyclopropyl Moieties in Medicinal Chemistry
Phenols and their derivatives are fundamental structural motifs that appear extensively in nature and are core scaffolds in a vast number of pharmaceuticals.[1][2] Their ability to engage in hydrogen bonding and act as antioxidants makes them privileged structures in drug design.[1] The incorporation of a cyclopropyl group into a molecule can significantly enhance its pharmacological properties.[3] The unique stereoelectronic nature of the cyclopropyl ring can lead to increased potency, improved metabolic stability, and enhanced permeability across biological membranes.[3] The combination of a phenol and a cyclopropyl moiety, as seen in the title compound and its analogs, therefore represents a promising scaffold for the development of novel therapeutics.
Distinguishing this compound from its Methoxy Analog
It is crucial to first distinguish between two closely related structures that are often conflated:
-
This compound (CAS 885274-40-8) : In this molecule, a cyclopropyl group is directly attached to an oxygen atom, forming a cyclopropoxy group. This is then connected via an ethoxy linker to the phenol.
-
4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5) : Here, a methylene (-CH2-) bridge separates the cyclopropyl ring from the oxygen atom, forming a cyclopropylmethoxy group. This is a well-documented intermediate in the synthesis of Betaxolol.[4][5][6]
The presence or absence of this methylene linker significantly impacts the molecule's chemical properties and potential synthetic routes. While information on this compound is sparse, its methoxy analog provides a rich case study.
The Discovery and History of 4-[2-(cyclopropylmethoxy)ethyl]phenol: A Gateway to Betaxolol
The history of 4-[2-(cyclopropylmethoxy)ethyl]phenol is intrinsically linked to the development of Betaxolol, a cardioselective beta-adrenergic receptor blocker used in the treatment of hypertension, angina, and glaucoma.[7] This phenol derivative is a critical building block for the synthesis of Betaxolol.[4][5][6] The development of efficient and economically viable synthetic routes for this intermediate has been the subject of extensive research, as evidenced by numerous patents.[7][8]
Early synthetic methods were often lengthy and resulted in low overall yields.[7] Subsequent research focused on developing shorter, more efficient, and industrially scalable processes.[7][8]
Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol: A Review of Key Methodologies
Several synthetic strategies for 4-[2-(cyclopropylmethoxy)ethyl]phenol have been reported, primarily in patent literature. A common and efficient approach starts from p-chlorophenol.[7][8]
Synthesis from p-Chlorophenol
This process involves a multi-step sequence that is amenable to large-scale production.[7][8] The key steps are outlined below.
Experimental Protocol:
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of p-chlorophenol is first protected, for example, as a t-butyl ether, to prevent it from interfering with subsequent reactions.[7][8] This is typically achieved by reacting p-chlorophenol with isobutylene in the presence of an acid catalyst.[7]
-
Grignard Reaction: The protected p-chlorophenyl t-butyl ether is then converted to a Grignard reagent by reacting it with magnesium. This Grignard reagent is subsequently reacted with an epoxide, such as ethylene oxide, to introduce the ethyl alcohol side chain.[8]
-
Etherification: The resulting alcohol is then etherified with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base to form the cyclopropylmethoxyethyl group.[8]
-
Deprotection: Finally, the t-butyl protecting group is removed under acidic conditions to yield the desired 4-[2-(cyclopropylmethoxy)ethyl]phenol.[7][8]
Causality Behind Experimental Choices:
-
The choice of a t-butyl protecting group is strategic due to its stability under the basic conditions of the Grignard and etherification steps and its facile removal under acidic conditions.[7]
-
The Grignard reaction provides a reliable method for carbon-carbon bond formation, allowing for the construction of the ethyl side chain.
-
Williamson ether synthesis is a classic and efficient method for forming the ether linkage.
Caption: Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol from p-chlorophenol.
Quantitative Data Summary:
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Protection | p-Chlorophenol, Isobutylene | p-Toluenesulfonic acid | Toluene | 20-25 | 72.2 | [7] |
| Grignard & Ethylene Oxide Addition | Protected Phenol, Mg, Ethylene Oxide | - | THF | - | - | [8] |
| Etherification | Alcohol Intermediate, Cyclopropylmethyl bromide | Base | - | - | - | [8] |
| Deprotection | Protected Ether | Concentrated HCl | - | 25-30 | 92.2 | [7] |
Note: Yields for intermediate steps are not always explicitly stated in patent literature.
Proposed Synthesis of this compound
Given the lack of detailed synthetic procedures for this compound, a plausible route can be proposed based on standard organic chemistry transformations. A potential starting material is 4-hydroxyphenethyl alcohol.
Proposed Experimental Workflow:
-
Selective Protection: The phenolic hydroxyl group of 4-hydroxyphenethyl alcohol would be selectively protected, for instance, as a benzyl ether. This is necessary to prevent its reaction in the subsequent etherification step.
-
Williamson Ether Synthesis: The aliphatic alcohol of the protected 4-hydroxyphenethyl alcohol would then be reacted with a suitable cyclopropyl derivative. A key challenge here is the formation of the cyclopropoxy ether. This might be achieved by using a cyclopropyl halide or a cyclopropyl triflate under basic conditions. The reactivity of cyclopropyl halides can be low, so forcing conditions may be required.
-
Deprotection: The final step would be the deprotection of the phenolic hydroxyl group. If a benzyl ether was used, this can be efficiently removed by catalytic hydrogenation.
Caption: Proposed synthetic route for this compound.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, its structural motifs suggest several potential areas of application in drug discovery:
-
Beta-Blockers: Given its structural similarity to the Betaxolol intermediate, it could be explored as a scaffold for novel beta-adrenergic receptor antagonists.[5]
-
Antioxidants: The phenolic group can act as a radical scavenger, suggesting potential applications as an antioxidant.[9]
-
Enzyme Inhibitors: Phenolic compounds are known to interact with the active sites of various enzymes. The unique conformation of the cyclopropoxyethoxy side chain could be exploited to design selective enzyme inhibitors.
-
Metabolic Disorders: Substituted phenols have been investigated as agents for treating metabolic disorders.[10]
Further research is needed to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a sparsely documented compound with potential for applications in medicinal chemistry. By leveraging the extensive knowledge available for its structural analog, 4-[2-(cyclopropylmethoxy)ethyl]phenol, we can propose viable synthetic routes and identify promising areas for future research. The combination of the phenolic scaffold and the cyclopropyl moiety makes this class of compounds an attractive area for the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this intriguing molecule.
References
- Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol - NTNU. (n.d.).
- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents. (n.d.).
- EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes - Google Patents. (n.d.).
- CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents. (n.d.).
- CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol - CymitQuimica. (n.d.).
- 885274-40-8 | 4-(2-Cyclopropoxy-ethoxy)-phenol - ChemScene. (n.d.).
- US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents. (n.d.).
- US20150087688A1 - Prodrugs of hydroxyl-comprising drugs - Google Patents. (n.d.).
- US11147770B2 - Pharmaceutical composition and administrations thereof - Google Patents. (n.d.).
- Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2' - PubMed. (n.d.).
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (2022).
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed. (2022).
- Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation - PubMed. (1989).
- Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist - PubMed. (1995).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016).
- 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem. (n.d.).
- Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. (n.d.).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [cymitquimica.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
- 8. CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents [patents.google.com]
- 9. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Betaxolol: A Technical Guide to the Strategic Intermediate 4-(2-Cyclopropoxyethoxy)phenol
Abstract
This technical guide provides an in-depth exploration of the synthesis of Betaxolol, a cardioselective β1-adrenergic antagonist, with a core focus on the pivotal intermediate, 4-(2-Cyclopropoxyethoxy)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. It will detail the strategic importance of this intermediate and provide a comprehensive overview of its synthesis, including detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The subsequent conversion of this key intermediate to Betaxolol will also be thoroughly examined.
Introduction: The Significance of Betaxolol and its Synthetic Strategy
Betaxolol is a widely prescribed medication for the treatment of hypertension and glaucoma.[1][2] Its therapeutic efficacy stems from its selective blockade of β1-adrenergic receptors, which are predominantly located in the heart.[2] This selectivity minimizes the risk of bronchoconstriction, a common side effect associated with non-selective beta-blockers.[2] The chemical structure of Betaxolol, (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol, features a unique cyclopropoxyethoxy side chain that is crucial for its pharmacological activity.
The synthesis of Betaxolol hinges on the efficient construction of its core molecular framework. A key strategic disconnection in the retrosynthesis of Betaxolol identifies this compound as a critical intermediate. This phenol derivative incorporates the essential cyclopropoxyethoxy moiety and provides a reactive hydroxyl group for the subsequent introduction of the aminopropanol side chain. The purity and yield of this intermediate directly impact the overall efficiency and cost-effectiveness of the Betaxolol manufacturing process.
This guide will elucidate a common and practical synthetic route to Betaxolol, emphasizing the preparation and purification of this compound.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved from the readily available starting material, 4-(2-hydroxyethyl)phenol (also known as Tyrosol). The overall synthetic strategy involves a selective etherification of the primary alcohol of 4-(2-hydroxyethyl)phenol, followed by the introduction of the aminopropanol side chain onto the phenolic hydroxyl group. A direct alkylation of the primary alcohol without protection of the more acidic phenolic hydroxyl group can be challenging and may lead to side products.[3] Therefore, a more controlled approach involving protection and deprotection steps is often preferred to ensure high selectivity and yield.
A common synthetic pathway is outlined below:
Caption: Synthetic pathway to this compound.
Step 1: Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol is more acidic than the primary alcohol. To prevent its undesired reaction during the subsequent etherification of the primary alcohol, it is strategically protected. A common and effective protecting group for phenols is the benzyl group, which can be readily introduced and later removed under mild conditions.
Experimental Protocol: Synthesis of 2-(4-benzyloxyphenyl)ethanol
-
Reaction Setup: To a solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a base like anhydrous potassium carbonate (K2CO3) (1.5-2.0 eq).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4-benzyloxyphenyl)ethanol as a pure product.
Causality of Experimental Choices:
-
Base (K2CO3): Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Its insolubility in many organic solvents facilitates its removal by filtration after the reaction.
-
Solvent (Acetone/Acetonitrile): These polar aprotic solvents are excellent for SN2 reactions, as they solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.
-
Benzyl Bromide: This reagent is a good electrophile for the SN2 reaction and the resulting benzyl ether is stable to a wide range of reaction conditions but can be easily cleaved by catalytic hydrogenation.
Step 2: Williamson Ether Synthesis for the Cyclopropoxyethoxy Moiety
With the phenolic hydroxyl group protected, the primary alcohol of 2-(4-benzyloxyphenyl)ethanol is now available for etherification. The Williamson ether synthesis is a classic and reliable method for forming ethers.[4][5] In this step, the alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, (bromomethyl)cyclopropane.
Experimental Protocol: Synthesis of 1-benzyloxy-4-(2-cyclopropoxyethoxy)benzene
-
Formation of the Alkoxide: To a solution of 2-(4-benzyloxyphenyl)ethanol (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Addition of the Alkylating Agent: Cool the reaction mixture back to 0 °C and add (bromomethyl)cyclopropane (1.1-1.3 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. This may take several hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality of Experimental Choices:
-
Strong Base (NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide, driving the reaction forward.
-
Dry Aprotic Solvent (THF/DMF): The Williamson ether synthesis is an SN2 reaction that is highly sensitive to protic solvents, which can protonate the alkoxide and reduce its nucleophilicity. Dry aprotic solvents are therefore essential.
-
(Bromomethyl)cyclopropane: This is the electrophilic partner in the reaction, providing the cyclopropylmethyl group for the ether linkage.
Step 3: Deprotection to Yield the Key Intermediate
The final step in the synthesis of this compound is the removal of the benzyl protecting group. Catalytic hydrogenation is the method of choice for this transformation as it is highly efficient and the by-products are easily removed.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-benzyloxy-4-(2-cyclopropoxyethoxy)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. This product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Catalytic Hydrogenation (Pd/C, H2): This method provides a mild and clean way to cleave the benzyl ether bond (hydrogenolysis) without affecting other functional groups in the molecule. The catalyst, palladium on carbon, is highly effective for this transformation.
Conversion of the Intermediate to Betaxolol
With the key intermediate, this compound, in hand, the final steps towards the synthesis of Betaxolol involve the introduction of the 3-(isopropylamino)propan-2-ol side chain. This is typically achieved in a two-step sequence: O-alkylation with epichlorohydrin followed by the ring-opening of the resulting epoxide with isopropylamine.[6]
Caption: Final steps in the synthesis of Betaxolol.
Step 1: O-Alkylation with Epichlorohydrin
The phenolic hydroxyl group of this compound is reacted with epichlorohydrin in the presence of a base. This reaction proceeds via an SN2 mechanism where the phenoxide ion attacks the primary carbon of epichlorohydrin, displacing the chloride and forming a glycidyl ether.
Experimental Protocol: Synthesis of 2-((4-(2-(cyclopropoxyethoxy)ethyl)phenoxy)methyl)oxirane
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (K2CO3) (1.5-2.0 eq).
-
Addition of Epichlorohydrin: Add an excess of epichlorohydrin (2.0-3.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting phenol is consumed, as indicated by TLC analysis.
-
Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The excess epichlorohydrin can be removed by distillation under reduced pressure. The resulting crude epoxide is often used directly in the next step without further purification.
Causality of Experimental Choices:
-
Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and minimizes the formation of by-products resulting from the reaction of the newly formed epoxide with another molecule of the phenoxide.
Step 2: Epoxide Ring-Opening with Isopropylamine
The final step in the synthesis of Betaxolol is the nucleophilic ring-opening of the epoxide with isopropylamine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, leading to the desired aminopropanol side chain.
Experimental Protocol: Synthesis of Betaxolol
-
Reaction Setup: Dissolve the crude 2-((4-(2-(cyclopropoxyethoxy)ethyl)phenoxy)methyl)oxirane in a suitable solvent such as methanol or isopropanol.
-
Addition of Isopropylamine: Add an excess of isopropylamine (3.0-5.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture in a sealed vessel or under reflux until the epoxide is fully consumed (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine. The residue can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it to obtain pure Betaxolol. A final purification can be achieved by recrystallization from a suitable solvent system.[6]
Causality of Experimental Choices:
-
Excess Isopropylamine: A large excess of isopropylamine is used to ensure complete reaction and to act as a solvent in some cases. It also minimizes the potential for the secondary amine product to react with another molecule of the epoxide.
-
Solvent (Methanol/Isopropanol): These protic solvents can facilitate the ring-opening reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
Data Summary
The following table summarizes typical data for the key steps in the synthesis of Betaxolol via the this compound intermediate. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1. Protection | 4-(2-hydroxyethyl)phenol | Benzyl bromide, K2CO3 | 2-(4-benzyloxyphenyl)ethanol | 85-95 | >95 |
| 2. Etherification | 2-(4-benzyloxyphenyl)ethanol | (Bromomethyl)cyclopropane, NaH | 1-benzyloxy-4-(2-cyclopropoxyethoxy)benzene | 70-85 | >95 |
| 3. Deprotection | 1-benzyloxy-4-(2-cyclopropoxyethoxy)benzene | H2, Pd/C | This compound | 90-99 | >98 |
| 4. O-Alkylation | This compound | Epichlorohydrin, K2CO3 | 2-((4-(2-(cyclopropoxyethoxy)ethyl)phenoxy)methyl)oxirane | 80-90 | >90 (crude) |
| 5. Amination | 2-((4-(2-(...)phenoxy)methyl)oxirane | Isopropylamine | Betaxolol | 75-85 | >99 |
Conclusion
The synthesis of this compound is a critical stage in the overall manufacturing process of Betaxolol. The presented multi-step synthesis, involving protection, Williamson ether synthesis, and deprotection, offers a reliable and scalable route to this key intermediate with good overall yield and high purity. The subsequent conversion to Betaxolol through O-alkylation with epichlorohydrin and ring-opening with isopropylamine is a well-established and efficient process. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions, as detailed in this guide, is paramount for the successful and optimized production of this important pharmaceutical agent.
References
- Joshi, A. V., et al. (2005). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. Tetrahedron: Asymmetry, 16(19), 3281-3285.
-
Hansen, S. T., & Jacobsen, E. E. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Catalysts, 12(12), 1645. [Link]
-
Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2022). Williamson Ether Synthesis. In Master Organic Chemistry. [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
- Joshi, A. V., et al. (2006). Process for preparation of S-(-)-betaxolol and salts thereof. U.S.
-
Wang, Z., et al. (2009). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Catalysts, 12(12), 1645. [Link]
-
Nobuta, T., et al. (2014). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 50(83), 12471-12474. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Patsnap. (2024). What is the mechanism of Betaxolol Hydrochloride? In Patsnap Synapse. [Link]
- Li, B., et al. (2004). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
SGRL. (n.d.). Betaxolol CAS 63659-18-7 Intermediates Manufacturer. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
Abstract
4-(2-Cyclopropoxyethoxy)phenol and its structural analogs represent a class of compounds whose primary significance to date has been their role as versatile intermediates in the synthesis of clinically important pharmaceuticals. While their utility in constructing complex molecules is well-documented in patent literature, a comprehensive understanding of their intrinsic biological activity and mechanism of action remains conspicuously absent from the public domain. This technical guide aims to bridge this knowledge gap by proposing a structured, hypothesis-driven framework for the systematic investigation of these compounds. By leveraging insights from the known pharmacology of their downstream products—namely Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and beta-adrenergic receptor antagonists—and the well-established bioactivities of phenolic compounds, we delineate three plausible mechanistic avenues for exploration. This document provides researchers, scientists, and drug development professionals with a detailed roadmap, complete with experimental protocols and data interpretation strategies, to elucidate the therapeutic potential of this intriguing chemical series.
Introduction: The Known and the Unknown
This compound is a substituted phenol derivative characterized by a cyclopropoxyethoxy side chain. Its current footprint in the scientific literature is predominantly within the realm of synthetic chemistry, where it serves as a key building block. Notably, derivatives of this scaffold are precursors to SGLT2 inhibitors, a class of drugs that has revolutionized the management of type 2 diabetes and demonstrated significant cardiovascular benefits. Furthermore, related structures are integral to the synthesis of betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1]
This established utility as a synthetic intermediate begs a critical question: does the this compound scaffold itself possess inherent biological activity? Could it or its analogs represent a novel class of therapeutics in their own right? This guide puts forth the hypothesis that the structural motifs present in these compounds may confer upon them the ability to modulate key physiological pathways. We will explore three primary, scientifically-grounded hypotheses for their mechanism of action:
-
Hypothesis 1: Inhibition of Sodium-Glucose Cotransporter 2 (SGLT2)
-
Hypothesis 2: Antagonism of Beta-Adrenergic Receptors
-
Hypothesis 3: Cyclooxygenase (COX) Inhibition and Antioxidant Activity
The subsequent sections will dissect each hypothesis, providing the scientific rationale and a detailed experimental workflow to rigorously test these possibilities.
Hypothesis 1: SGLT2 Inhibition - A Plausible Legacy Effect
Scientific Rationale: The most compelling lead for a potential mechanism of action stems from the use of this compound derivatives in the synthesis of SGLT2 inhibitors. SGLT2 is a protein primarily expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[2] Inhibition of SGLT2 promotes the urinary excretion of excess glucose, thereby lowering blood glucose levels in individuals with hyperglycemia.[2][3][4] The structural contribution of the this compound moiety to the final SGLT2 inhibitor drugs suggests that this core scaffold may play a role in binding to the transporter.
Experimental Workflow for Investigating SGLT2 Inhibition
A tiered approach, starting with in vitro assays and progressing to cell-based and potentially in vivo models, is recommended to ascertain SGLT2 inhibitory activity.
2.1. In Vitro Target Engagement:
-
Objective: To determine if the test compounds directly bind to and inhibit the SGLT2 protein.
-
Methodology: A commercially available SGLT2 inhibitor screening assay kit can be employed. These assays typically utilize membrane preparations from cells overexpressing human SGLT2 and a radiolabeled or fluorescently tagged substrate (e.g., ¹⁴C-alpha-methyl-D-glucopyranoside or a fluorescent glucose analog).
Protocol: SGLT2 Inhibition Assay
-
Compound Preparation: Prepare a dilution series of the test compounds (e.g., from 1 nM to 100 µM) in an appropriate buffer. Include a known SGLT2 inhibitor (e.g., dapagliflozin) as a positive control and a vehicle control (e.g., DMSO).
-
Assay Reaction: In a 96-well filter plate, combine the SGLT2-expressing membrane preparation, the radiolabeled substrate, and the test compounds or controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for substrate transport.
-
Termination and Washing: Terminate the reaction by rapid filtration and wash the filter plate with ice-cold buffer to remove unbound substrate.
-
Detection: Quantify the amount of radiolabeled substrate retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of SGLT2 activity) by fitting the data to a dose-response curve.
-
2.2. Cell-Based Functional Assays:
-
Objective: To assess the ability of the compounds to inhibit glucose uptake in a cellular context.
-
Methodology: Utilize a cell line that endogenously expresses SGLT2 (e.g., human renal proximal tubule epithelial cells) or a cell line engineered to overexpress the transporter.
Protocol: Cellular Glucose Uptake Assay
-
Cell Culture: Culture the SGLT2-expressing cells in a 96-well plate until they reach confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds or controls for a defined period (e.g., 30 minutes).
-
Glucose Uptake: Add a fluorescently labeled, non-metabolizable glucose analog (e.g., 2-NBDG) to the cells and incubate for a further period (e.g., 30-60 minutes).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control and determine the IC₅₀ for the inhibition of glucose uptake.
-
Data Presentation: SGLT2 Inhibition Profile
| Compound | SGLT2 Binding IC₅₀ (µM) | Cellular Glucose Uptake IC₅₀ (µM) |
| Test Compound 1 | [Insert Value] | [Insert Value] |
| Test Compound 2 | [Insert Value] | [Insert Value] |
| Dapagliflozin | [Insert Value] | [Insert Value] |
Diagram: SGLT2 Inhibition Workflow
Caption: Simplified beta-adrenergic signaling and antagonist action.
Hypothesis 3: COX Inhibition and Antioxidant Activity - Leveraging the Phenolic Core
Scientific Rationale: The phenolic hydroxyl group is a well-established pharmacophore responsible for the antioxidant properties of many natural and synthetic compounds. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species (ROS). [5][6][7][8]Furthermore, some phenolic compounds have been shown to possess anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins.
Experimental Workflow for Investigating Antioxidant and Anti-inflammatory Activities
4.1. In Vitro Antioxidant Assays:
-
Objective: To quantify the radical scavenging activity of the test compounds.
-
Methodology: A combination of assays that measure different aspects of antioxidant capacity is recommended.
Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, with various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) as the DPPH radical is scavenged.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of the radicals).
-
4.2. In Vitro COX Inhibition Assays:
-
Objective: To determine the inhibitory activity of the compounds against COX-1 and COX-2.
-
Methodology: Use commercially available colorimetric or fluorometric COX inhibitor screening kits.
Protocol: COX Inhibition Assay
-
Enzyme and Substrate: The assay utilizes purified ovine or human COX-1 and COX-2 enzymes and arachidonic acid as the substrate.
-
Inhibition Reaction: Incubate the enzyme with the test compounds before adding arachidonic acid.
-
Detection: The production of prostaglandin G₂ (PGG₂), the initial product of the COX reaction, is measured via a colorimetric or fluorometric probe.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ for each COX isoform.
-
Data Presentation: Antioxidant and COX Inhibitory Profile
| Compound | DPPH Scavenging EC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| Test Compound 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Trolox (Antioxidant Control) | [Insert Value] | N/A | N/A |
| Celecoxib (COX-2 Control) | N/A | [Insert Value] | [Insert Value] |
Diagram: Arachidonic Acid Cascade and COX Inhibition
Caption: The role of COX enzymes in inflammation and their inhibition.
Conclusion and Future Directions
The lack of published data on the intrinsic biological activity of this compound and its analogs presents a unique opportunity for discovery. The structured, hypothesis-driven approach outlined in this guide provides a clear and robust framework for elucidating the potential mechanism of action of this chemical series. By systematically investigating their potential to inhibit SGLT2, antagonize beta-adrenergic receptors, and exert antioxidant and anti-inflammatory effects, researchers can uncover novel therapeutic avenues.
Positive findings in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more advanced in vivo studies to establish efficacy and safety profiles. The journey to understanding the full therapeutic potential of these compounds begins with the foundational preclinical work detailed herein.
References
- EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes - Google Patents.
-
Clinical Profile: Betaxolol Hydrochloride 20mg Tablet - GlobalRx. Available at: [Link]
-
SGLT2 inhibitor - Wikipedia. Available at: [Link]
-
SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation. Available at: [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. Available at: [Link]
-
Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. Available at: [Link]
-
Betaxolol - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC. Available at: [Link]
-
Beta-blockers: Historical Perspective and Mechanisms of Action. Available at: [Link]
-
What is the mechanism of Betaxolol Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
SGLT2 Inhibitors: Physiology and Pharmacology Basic Science for Clinicians - ResearchGate. Available at: [Link]
-
Beta blockers - pharmacology | PPTX - Slideshare. Available at: [Link]
-
Betaxolol | C18H29NO3 | CID 2369 - PubChem - NIH. Available at: [Link]
-
SGLT-2 Inhibitors Pharmacology. Available at: [Link]
-
SGLT2 Inhibitors: Physiology and Pharmacology - PMC - PubMed Central. Available at: [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. Available at: [Link]
-
Betaxolol - Wikipedia. Available at: [Link]
-
SGLT2 Inhibitors: Physiology and Pharmacology : Kidney360 - Ovid. Available at: [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. Available at: [Link]
-
Antioxidant mechanism of phenolic compounds Flavonoids - ResearchGate. Available at: [Link]
-
Beta blocker - Wikipedia. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. Available at: [Link]
Sources
- 1. Articles [globalrx.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation [kidney.org]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jscholaronline.org [jscholaronline.org]
Methodological & Application
Synthesis of 4-(2-Cyclopropoxyethoxy)phenol: A Detailed Laboratory Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-(2-Cyclopropoxyethoxy)phenol, a valuable intermediate in pharmaceutical research and development. The described methodology is based on the robust Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its unique structural motif, combining a phenolic ring with a flexible cyclopropoxyethoxy side chain, makes it an attractive scaffold for medicinal chemistry. The Williamson ether synthesis, a reliable and versatile method, provides an effective route to this compound.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or a sulfonate ester.[1][2] This document outlines a two-step procedure commencing with the preparation of a suitable electrophile, 2-cyclopropoxyethyl tosylate, followed by its reaction with hydroquinone to yield the target phenol.
Reaction Scheme
The overall synthesis is depicted in the following scheme:
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2-Cyclopropoxyethanol | C₅H₁₀O | 86.13 | Commercially Available | ≥95% |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Commercially Available | ≥98% |
| Pyridine | C₅H₅N | 79.10 | Commercially Available | Anhydrous |
| Hydroquinone | C₆H₆O₂ | 110.11 | Commercially Available | ≥99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercially Available | Anhydrous |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Commercially Available | Anhydrous |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially Available | ACS Grade |
| Hexanes | N/A | N/A | Commercially Available | ACS Grade |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available | Anhydrous |
| Hydrochloric acid (HCl) | HCl | 36.46 | Commercially Available | 1 M aq. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Commercially Available | Saturated aq. |
| Sodium Chloride (NaCl) | NaCl | 58.44 | Commercially Available | Saturated aq. (Brine) |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocol
Step 1: Synthesis of 2-Cyclopropoxyethyl tosylate
Rationale: The hydroxyl group of 2-cyclopropoxyethanol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a good leaving group, tosylate.[1] Pyridine acts as a base to neutralize the HCl generated during the reaction.
Caption: Experimental workflow for the synthesis of 2-cyclopropoxyethyl tosylate.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropoxyethanol (5.0 g, 58.0 mmol) in anhydrous pyridine (50 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add p-toluenesulfonyl chloride (12.2 g, 64.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitor the reaction progress by TLC (eluent: Hexanes/EtOAc 4:1).
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL) to remove pyridine, saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude tosylate by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
Rationale: This step is a classic Williamson ether synthesis where the phenoxide ion, generated in situ from hydroquinone and a base (potassium carbonate), acts as a nucleophile and displaces the tosylate leaving group from 2-cyclopropoxyethyl tosylate.[1][3] Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Sources
The Strategic Utility of 4-[2-(Cyclopropylmethoxy)ethyl]phenol in Pharmaceutical Synthesis: Application Notes and Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications and synthetic protocols for 4-[2-(cyclopropylmethoxy)ethyl]phenol, a key intermediate in the synthesis of pharmaceutically active compounds. While the initial inquiry focused on 4-(2-Cyclopropoxyethoxy)phenol, the available scientific literature and patent landscape predominantly highlight the significance of the structurally related compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol. This document will therefore focus on the latter, which is a critical building block for the cardioselective β-adrenergic blocker, Betaxolol.
Introduction to 4-[2-(Cyclopropylmethoxy)ethyl]phenol
4-[2-(cyclopropylmethoxy)ethyl]phenol, with the molecular formula C12H16O2, is a phenolic compound characterized by a cyclopropylmethoxyethyl substituent at the para position of the phenol ring. Its strategic importance in organic synthesis lies in its bifunctional nature: the phenolic hydroxyl group allows for facile derivatization, while the cyclopropylmethoxyethyl side chain is a key pharmacophore in certain drug molecules.
| Property | Value |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Applications | Intermediate in the synthesis of Betaxolol |
Core Application: Synthesis of Betaxolol
The primary and most well-documented application of 4-[2-(cyclopropylmethoxy)ethyl]phenol is its role as a precursor in the industrial synthesis of Betaxolol.[1][2][3] Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. The synthesis of Betaxolol from this intermediate typically involves the reaction of the phenolic hydroxyl group with an epoxide-containing reagent, followed by the introduction of the isopropylamine side chain.
Synthetic Pathway Overview
The general synthetic route to Betaxolol from 4-[2-(cyclopropylmethoxy)ethyl]phenol is a two-step process. The first step is an etherification reaction with epichlorohydrin under basic conditions to form an epoxide intermediate. This is followed by the ring-opening of the epoxide with isopropylamine.
Figure 1. General synthetic workflow for Betaxolol from 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Synthetic Protocols for 4-[2-(Cyclopropylmethoxy)ethyl]phenol
Several synthetic routes to 4-[2-(cyclopropylmethoxy)ethyl]phenol have been reported, primarily in the patent literature. These methods aim for high yield, mild reaction conditions, and the use of readily available starting materials.[2][3] A common and efficient approach involves a multi-step synthesis starting from p-chlorophenol.
Synthesis from p-Chlorophenol: A Step-by-Step Protocol
This protocol is a composite of methodologies described in the patent literature and represents a common industrial approach.[2][3]
Step 1: Protection of the Phenolic Hydroxyl Group
The initial step involves the protection of the reactive phenolic hydroxyl group of p-chlorophenol to prevent side reactions in the subsequent Grignard reaction. A common protecting group for this purpose is the tert-butyl group.
-
Reaction: p-chlorophenol is reacted with isobutylene in the presence of an acid catalyst to form 1-chloro-4-(tert-butoxy)benzene.
-
Reagents and Conditions:
-
p-chlorophenol
-
Isobutylene
-
Acid catalyst (e.g., dilute sulfuric acid, tosic acid)
-
Solvent (e.g., benzene, toluene)
-
Temperature: 15-50 °C
-
-
Rationale: The tert-butyl group is robust enough to withstand the conditions of the Grignard reaction but can be easily removed in the final step.
Step 2: Grignard Reaction and Ethoxylation
The protected p-chlorophenol derivative is then subjected to a Grignard reaction, followed by reaction with ethylene oxide to introduce the ethyl alcohol moiety.
-
Reaction: 1-chloro-4-(tert-butoxy)benzene is reacted with magnesium to form the Grignard reagent, which is then reacted with ethylene oxide to yield 2-(4-(tert-butoxy)phenyl)ethanol.
-
Reagents and Conditions:
-
1-chloro-4-(tert-butoxy)benzene
-
Magnesium turnings
-
Ethylene oxide
-
Anhydrous ether as solvent
-
-
Rationale: The Grignard reaction is a powerful C-C bond-forming reaction that allows for the introduction of the ethyl group at the para position.
Step 3: Etherification with Cyclopropylmethyl Halide
The alcohol group of 2-(4-(tert-butoxy)phenyl)ethanol is then etherified using a cyclopropylmethyl halide.
-
Reaction: 2-(4-(tert-butoxy)phenyl)ethanol is reacted with cyclopropylmethyl bromide (or chloride) in the presence of a strong base to form 1-(tert-butoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene.
-
Reagents and Conditions:
-
2-(4-(tert-butoxy)phenyl)ethanol
-
Cyclopropylmethyl bromide
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Rationale: This Williamson ether synthesis forms the desired cyclopropylmethoxyethyl side chain. The use of a strong base is necessary to deprotonate the alcohol.
Step 4: Deprotection of the Phenolic Hydroxyl Group
The final step is the removal of the tert-butyl protecting group to yield the target compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
Reaction: 1-(tert-butoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene is treated with a strong acid to cleave the tert-butyl ether.
-
Reagents and Conditions:
-
1-(tert-butoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene
-
Strong acid (e.g., concentrated hydrochloric acid, trifluoroacetic acid)
-
Temperature: Room temperature to mild heating
-
-
Rationale: The tert-butyl group is readily cleaved under acidic conditions, regenerating the phenolic hydroxyl group.
Figure 2. Detailed workflow for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol from p-chlorophenol.
Safety and Handling Considerations
As with all chemical syntheses, appropriate safety precautions must be taken when handling the reagents and intermediates involved in the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
p-Chlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard Reagents: Highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle as a mineral oil dispersion in a fume hood.
-
Strong Acids and Bases: Corrosive. Handle with appropriate PPE.
Conclusion
4-[2-(cyclopropylmethoxy)ethyl]phenol is a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of the cardioselective beta-blocker Betaxolol. The synthetic routes to this compound are well-established and rely on fundamental organic reactions. A thorough understanding of the reaction mechanisms and careful attention to safety protocols are essential for the successful synthesis of this important building block.
References
- NTNU. Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol.
- ChemScene. 885274-40-8 | 4-(2-Cyclopropoxy-ethoxy)-phenol.
- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Google Patents. CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol.
Sources
Application Notes and Protocols for 4-(2-Cyclopropoxyethoxy)phenol in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential medicinal chemistry applications of 4-(2-Cyclopropoxyethoxy)phenol. This compound represents a valuable and versatile building block for drug discovery, integrating a phenolic hydroxyl group for diverse functionalization, a flexible ethoxy linker, and a cyclopropyl moiety known to enhance metabolic stability and target engagement. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and a scientific rationale for leveraging this unique scaffold in the design of novel therapeutic agents.
Introduction: A Novel Scaffold for Drug Discovery
The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. The strategic design of molecular scaffolds that offer both versatile synthetic handles and desirable physicochemical properties is paramount. This compound emerges as a promising candidate in this context. Its structure is a deliberate amalgamation of three key pharmacophoric and matériophoric elements:
-
The Phenolic Hydroxyl Group: A highly versatile functional group that can act as a hydrogen bond donor and acceptor, a nucleophile for further chemical elaboration, and is a common feature in many bioactive molecules, often contributing to antioxidant and anti-inflammatory properties.[1][2]
-
The Ethoxy Linker: Provides a degree of conformational flexibility, allowing the phenolic portion of the molecule to orient itself optimally within a biological target's binding site.
-
The Cyclopropyl Moiety: This small, strained ring is a bioisostere for larger groups and is frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity.
This guide will detail a robust synthetic protocol for this compound, outline its potential applications as a key intermediate in medicinal chemistry, and provide step-by-step experimental workflows for its synthesis and derivatization.
Synthesis and Characterization of this compound
The most direct and efficient route to this compound is via a selective mono-etherification of hydroquinone. The Williamson ether synthesis is a classic and reliable method for this transformation.[3] To achieve mono-alkylation over di-alkylation, it is crucial to control the stoichiometry of the reactants. An alternative approach involves using a large excess of hydroquinone, which can be recovered after the reaction. More advanced methods for selective mono-etherification of hydroquinones have also been reported, which can improve selectivity and yield.[4][5][6]
Proposed Synthetic Pathway
Sources
- 1. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for the Quantification of 4-(2-Cyclopropoxyethoxy)phenol
Introduction
4-(2-Cyclopropoxyethoxy)phenol is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its accurate quantification is paramount for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of this compound in various matrices. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are grounded in established analytical principles and are designed to be validated in accordance with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
The choice of analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will provide the necessary details for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.
Chemical Profile of this compound:
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol [5]
-
Structure:
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely adopted technique for the quantification of non-volatile and thermally labile compounds like phenols.[6][7][8][9][10] The method's robustness and accessibility make it an excellent choice for routine quality control and process monitoring.
A. Principle of HPLC-UV for Phenolic Compound Analysis
The methodology is based on the separation of this compound from other components in a sample mixture by passing it through a packed column (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Due to its phenolic chromophore, this compound absorbs ultraviolet (UV) light, and the amount of light absorbed is directly proportional to its concentration.
B. Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or acetic acid.
-
Reference standard of this compound (purity >99%).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. Acetonitrile provides good separation efficiency for phenolic compounds.[8] |
| Gradient Elution | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration) | A gradient elution is employed to ensure the efficient elution of the analyte of interest while also cleaning the column of any more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Phenolic compounds typically exhibit strong UV absorbance around this wavelength. A full UV scan of the reference standard should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the expected sample concentration and instrument sensitivity. |
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices like biological fluids, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components.
4. Method Validation:
To ensure the reliability of the results, the analytical method must be validated according to ICH guidelines.[1][2][3][4] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-(2-Cyclopropoxyethoxy)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the accurate purity assessment of 4-(2-Cyclopropoxyethoxy)phenol, an important chemical intermediate. The method utilizes reversed-phase chromatography with a C18 column and gradient elution to achieve optimal separation of the main component from potential process-related impurities and degradation products. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis. The causality behind critical method parameters is explained, and the entire protocol is framed within the validation guidelines of the International Council for Harmonisation (ICH) to ensure trustworthiness and scientific integrity.[1][2]
Introduction and Scientific Rationale
This compound is a phenolic ether derivative whose purity is critical for its intended downstream applications, particularly in pharmaceutical synthesis where impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier analytical technique for quantifying the purity of non-volatile and semi-volatile organic compounds.[1][3]
The method described herein is based on reversed-phase HPLC (RP-HPLC), the most common mode of separation for phenolic compounds.[3][4] The molecular structure of this compound, featuring a hydrophobic phenyl ring and a moderately polar ether-alcohol functional group, makes it an ideal candidate for retention and separation on a non-polar stationary phase, such as octadecylsilane (C18).
The primary objective is to develop a stability-indicating and validated HPLC method that can separate the main analyte from potential impurities, which may include starting materials from synthesis (e.g., hydroquinone mono-ethers) or degradation products formed during storage.[5][6] The validation of this analytical procedure is performed in accordance with ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose.[2][7]
Analyte and Chromatographic Theory
Analyte: this compound
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol [8]
-
Structure:

-
Physicochemical Properties: The compound possesses a phenolic hydroxyl group (-OH), making it weakly acidic, and a phenyl ring chromophore, which allows for strong ultraviolet (UV) absorbance. The ether linkage and cyclopropyl group contribute to its overall moderate hydrophobicity (calculated LogP ≈ 1.95), making it well-suited for RP-HPLC.[8]
Rationale for Method Development Choices
-
Column Selection: An Ascentis® C18 column was selected. C18 phases provide excellent hydrophobic interaction with the phenyl ring, ensuring adequate retention. The high surface area and carbon load of modern C18 columns offer superior resolution for separating structurally similar impurities.[9]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[10] The mobile phase is acidified with 0.1% formic acid. This serves two critical purposes:
-
It suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks.
-
It improves the overall peak shape and reproducibility of the separation.
-
-
Detection Wavelength: The phenolic chromophore exhibits significant UV absorbance.[11] A UV scan of a dilute standard solution in the mobile phase would typically show a maximum absorbance (λmax) around 275-285 nm. Detection at or near the λmax provides the highest sensitivity for both the main peak and any related impurities. For this method, a wavelength of 280 nm is selected.
-
Gradient Elution: A gradient elution, which involves changing the mobile phase composition during the run, is crucial for a purity analysis. It ensures that early-eluting, polar impurities are well-resolved from the solvent front, while late-eluting, non-polar impurities are eluted in a reasonable time with good peak shape.[9][10]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[12]
-
Chromatography Column: Ascentis® C18 HPLC Column (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
This compound Reference Standard (>99.5% purity)
-
-
Labware: Volumetric flasks (Class A), analytical balance, pipettes, autosampler vials.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
HPLC Operating Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Ascentis® C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD at 280 nm |
| Run Time | 25 minutes |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is trustworthy and fit for purpose, a comprehensive validation must be performed.[2][13][14]
Workflow for HPLC Method Validation
Caption: Logical workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Protocol: Perform forced degradation studies on the analyte. Expose a sample solution (approx. 0.1 mg/mL) to:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal: 80 °C heat for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Perform a spike-recovery study. Spike a placebo (if available) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Results and Data Analysis
Representative Chromatogram
A typical chromatogram of this compound would show a sharp, well-defined main peak eluting at approximately 9-11 minutes under the specified conditions. Any impurities would be visible as smaller peaks at different retention times.
Purity Calculation
The purity of an unknown sample is calculated using the area percent method. This assumes that all impurities have a similar UV response at 280 nm as the main component.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Summary of Validation Data (Example)
The following table summarizes typical results from a successful method validation.
| Validation Parameter | Result | Status |
| Specificity | No interference; Resolution > 2.0 for all degradants | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Range | 0.005 - 0.15 mg/mL | Established |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (%RSD) | Repeatability: 0.45%, Intermediate: 0.68% | Pass |
| LOD | 0.0015 mg/mL (S/N = 3.2) | Established |
| LOQ | 0.005 mg/mL (S/N = 10.5, %RSD = 4.1%) | Established |
Conclusion
The reversed-phase HPLC method detailed in this application note is specific, linear, accurate, and precise for the determination of purity for this compound. The method is stability-indicating, capable of separating the main component from degradation products and potential process impurities. This validated protocol is suitable for routine quality control and stability testing in research and manufacturing environments.
References
-
University of Georgia. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES. Retrieved from [Link]
-
Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Retrieved from [Link]
-
Verpoorte, R. (2005). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. Retrieved from [Link]
-
Barros, L. (2011). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
Kyriakidis, E., & Skarkalis, A. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Retrieved from [Link]
-
Al-Qaissi, A., & Naji, A. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. Retrieved from [Link]
-
Lara, F. J., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
-
Tumpa, A., et al. (2018). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Salazar-Banda, G. R., et al. (2007). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. SciELO. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 4-(2-Hydroxyethoxy)phenol. PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. PubChem. Retrieved from [Link]
-
Chen, L., et al. (2021). Changes in the UV−vis absorption spectra of a phenol red solution containing TBD·HBPh 4 /ITX irradiated over time. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
Pereira, G. A., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]
-
Ohshima, T., et al. (2009). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. PubMed. Retrieved from [Link]
-
Grati, N., et al. (2024). HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. MDPI. Retrieved from [Link]
-
Ilisz, I., & Dombi, A. (2006). Photochemical treatment of phenol aqueous solutions using ultraviolet radiation and hydrogen peroxide. PubMed. Retrieved from [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. redalyc.org [redalyc.org]
- 4. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chemscene.com [chemscene.com]
- 9. academic.oup.com [academic.oup.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Phenol [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. Photochemical treatment of phenol aqueous solutions using ultraviolet radiation and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 4-(2-Cyclopropoxyethoxy)phenol via Derivatization
Introduction: The Rationale for Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] However, direct analysis of polar molecules such as phenols can be challenging due to their low volatility and tendency to exhibit poor peak shape and tailing on common GC columns.[2] Derivatization is a chemical modification process that transforms a compound into a new, more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[2] For 4-(2-Cyclopropoxyethoxy)phenol, the presence of the phenolic hydroxyl group necessitates derivatization to achieve optimal chromatographic performance and reliable quantification. This application note provides detailed protocols for the silylation and acylation of this compound, enabling robust and sensitive GC-MS analysis for researchers, scientists, and drug development professionals.
Understanding the Analyte: this compound
Before proceeding with derivatization, it is essential to understand the chemical properties of the target analyte, this compound.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol [3] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 3[3] |
| Rotatable Bond Count | 5[3] |
The presence of a phenolic hydroxyl group makes the molecule polar and susceptible to hydrogen bonding, leading to a higher boiling point and potential for adsorption on active sites within the GC system. Derivatization targets this active hydrogen to improve its chromatographic behavior.
Derivatization Strategies: Silylation and Acylation
Two of the most common and effective derivatization techniques for phenols are silylation and acylation.[4] The choice between these methods often depends on the specific analytical requirements, sample matrix, and available instrumentation.
Silylation: Replacing Active Hydrogens with a Trimethylsilyl (TMS) Group
Silylation is a widely used derivatization method where an active hydrogen is replaced by a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents commonly used for this purpose.[6]
Reaction Mechanism: The silylation of this compound with BSTFA proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent, leading to the formation of a trimethylsilyl ether.
Analyte [label="this compound"]; BSTFA [label="BSTFA\n(N,O-Bis(trimethylsilyl)trifluoroacetamide)"]; Product [label="TMS-derivatized Product"]; Byproduct [label="Byproducts"];
Analyte -> Product [label="Silylation"]; BSTFA -> Product; Product -> Byproduct [style=dashed]; }
Caption: Silylation of this compound with BSTFA.This protocol is a general guideline and may require optimization for specific sample matrices and concentrations.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. Transfer approximately 1-10 mg of the dried sample to a GC vial.[6]
-
Reagent Addition: Add 100-500 µL of an anhydrous solvent to dissolve the sample. Then, add a 2-fold molar excess of BSTFA (with 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven. Derivatization times can vary, so it is advisable to analyze aliquots at different time points to determine the optimal reaction time.[6]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Expected Mass Spectrum of the TMS Derivative:
The electron ionization (EI) mass spectrum of the trimethylsilyl derivative of this compound is expected to show characteristic fragments. The molecular ion peak (M+) will be observed, and common fragment ions will include:
-
[M-15]+: Loss of a methyl group from the TMS moiety.[5]
-
m/z 73: The characteristic trimethylsilyl cation, [(CH₃)₃Si]⁺, which is often the base peak.[5]
Acylation: Introduction of an Acyl Group
Acylation involves the introduction of an acyl group (R-C=O) in place of the active hydrogen of the phenolic hydroxyl group, forming an ester.[7] Acetic anhydride is a common and effective acylating agent for phenols.[8] The resulting acetylated derivative is more volatile and less polar than the parent compound.
Reaction Mechanism: The acylation of this compound with acetic anhydride in the presence of a base catalyst (e.g., pyridine or potassium carbonate) proceeds through nucleophilic acyl substitution to form a phenyl acetate derivative.[9]
Analyte [label="this compound"]; AceticAnhydride [label="Acetic Anhydride"]; Product [label="Acetylated Product"]; Byproduct [label="Acetic Acid"];
Analyte -> Product [label="Acylation"]; AceticAnhydride -> Product; Product -> Byproduct [style=dashed]; }
Caption: Acylation of this compound with acetic anhydride.This protocol provides a general procedure for the acylation of phenols and may need to be optimized.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine or 5% Potassium Carbonate (K₂CO₃) solution
-
Organic solvent (e.g., n-butyl acetate or hexane)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate solvent.
-
Derivatization: To 1 mL of the sample solution, add 100 µL of acetic anhydride and 500 µL of 5% K₂CO₃ solution.[9]
-
Reaction: Vortex the mixture for 20 seconds and let it stand at room temperature for 10 minutes.[9]
-
Extraction: Add 1 mL of n-butyl acetate and vortex for 1 minute to extract the acetylated derivative.[9]
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Sample Collection: Transfer the upper organic layer to a clean GC vial for analysis.
Expected Mass Spectrum of the Acetylated Derivative:
The EI mass spectrum of the acetylated this compound is expected to show a molecular ion peak (M+). A characteristic fragmentation pattern for acetylated phenols is the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, resulting in a prominent [M-42]+ ion.[9] Other fragment ions will arise from the cleavage of the ether linkages and the cyclopropyl group.
GC-MS Analysis of Derivatized this compound
The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Silylated Derivative | Acetylated Derivative |
| GC Column | Low-polarity column, e.g., TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane)[10] | Mid-polarity column, e.g., DB-WAX (polyethylene glycol)[9] |
| Injector Temperature | 250-280°C | 240-260°C |
| Injection Mode | Splitless | Splitless |
| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min | Initial: 40°C, hold for 3 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 25°C/min to 230°C, hold for 10 min[9] |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min | Helium, constant flow of 1.0 mL/min[9] |
| MS Transfer Line Temp. | 280-300°C | 230-250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 | m/z 40-500 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Troubleshooting and Method Validation
Potential Issues and Solutions:
-
Incomplete Derivatization: This can be indicated by the presence of the underivatized phenol peak in the chromatogram. To resolve this, ensure all reagents and solvents are anhydrous, increase the reagent-to-analyte ratio, or extend the reaction time and/or temperature.
-
Reagent Artifacts: Excess derivatizing agent can sometimes produce interfering peaks in the chromatogram. A reagent blank should always be analyzed to identify these peaks.
-
Derivative Instability: Silyl ethers can be sensitive to moisture. It is advisable to analyze the derivatized samples as soon as possible.
Method Validation:
To ensure the reliability of the analytical data, the developed method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
Derivatization of this compound by either silylation or acylation is a crucial step for its successful analysis by GC-MS. These methods effectively increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity. The detailed protocols and GC-MS conditions provided in this application note serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the quantification of this compound in various matrices.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]
-
Gas Chromatographic Determination of Phenol in Fish Tissues as a Phenyl Acetate Derivative Following Solvent Extraction of Acidi. (2018). AKJournals. Retrieved from [Link]
-
Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... (n.d.). ResearchGate. Retrieved from [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2020). PubMed. Retrieved from [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. (n.d.). PubMed Central. Retrieved from [Link]
-
Derivatization in Gas Chromatography (Part II). (2023). YouTube. Retrieved from [Link]
Sources
- 1. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. akjournals.com [akjournals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: The Strategic Use of 4-(2-Cyclopropoxyethoxy)phenol as a Novel Precursor for Cardioselective Beta-Blocker Synthesis
Abstract
This document outlines the experimental application of 4-(2-Cyclopropoxyethoxy)phenol as a key starting material for the synthesis of a novel aryloxypropanolamine beta-adrenergic antagonist. We present a detailed, two-step synthetic protocol grounded in established chemical principles for beta-blocker synthesis. The rationale for precursor selection is discussed in the context of structure-activity relationships (SAR) for cardioselectivity. This guide provides researchers with the foundational methodology to explore a new generation of beta-blockers, leveraging the unique structural motif of the cyclopropoxyethoxy side chain.
Introduction: The Rationale for a Novel Precursor
Beta-adrenergic antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and congestive heart failure.[1][2][3] Their therapeutic effect is achieved by competitively blocking the binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[2][4] The development of beta-blockers has evolved through generations, with a significant focus on achieving cardioselectivity (β1-selectivity) to minimize side effects associated with the blockade of β2 receptors in the lungs and peripheral vasculature, such as bronchoconstriction.[1]
The structure-activity relationship (SAR) of beta-blockers is well-defined. Key structural components for activity include an aromatic ring, an oxypropanolamine side chain, and a secondary amine with a sterically demanding substituent like an isopropyl or tert-butyl group.[5][6] Crucially, para-substitution on the aromatic ring is a significant determinant of β1-selectivity.[7]
This application note explores the utility of This compound as a precursor for a new class of beta-blockers. The para-substituted ether linkage is hypothesized to confer high cardioselectivity, analogous to established drugs like Betaxolol and Bisoprolol. The cyclopropoxyethoxy moiety offers a unique lipophilic and conformational profile that may influence the drug's pharmacokinetic and pharmacodynamic properties. The synthetic pathway detailed herein is a logical extension of the classical Williamson ether synthesis followed by aminolysis, a robust and well-documented route for aryloxypropanolamine beta-blockers.[8][9]
Overview of the Synthetic Pathway
The proposed synthesis is a two-step process designed for efficiency and high yield.
-
Step 1: Epoxidation. this compound is reacted with epichlorohydrin under basic conditions to form a glycidyl ether intermediate. This is a standard and highly effective method for introducing the three-carbon chain required for the propanolamine side chain.
-
Step 2: Aminolysis. The resulting epoxide ring of the glycidyl ether is opened by nucleophilic attack with isopropylamine. This reaction installs the secondary amine and the terminal hydroxyl group, completing the synthesis of the target beta-blocker molecule.
Figure 1: Proposed two-step synthesis of the target beta-blocker.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% Purity | Custom Synthesis/Acros | Starting Material |
| Epichlorohydrin (2-(chloromethyl)oxirane) | Reagent Grade, ≥99% | Sigma-Aldrich | Use in a fume hood, toxic |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Used as a 2M aqueous solution |
| Isopropylamine | ≥99.5% | Sigma-Aldrich | Volatile and flammable, use in hood |
| Ethanol (EtOH) | Anhydrous, 200 proof | VWR | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Hexanes | ACS Grade | VWR | For chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - | For aqueous workup |
| Brine (Saturated NaCl) | Laboratory Grade | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Epichlorohydrin is a known carcinogen and should be handled with extreme care.
Protocol 1: Synthesis of 2-((4-(2-cyclopropoxyethoxy)phenoxy)methyl)oxirane (Glycidyl Ether Intermediate)
This protocol describes the conversion of the starting phenol to its corresponding glycidyl ether via a Williamson ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 51.5 mmol).
-
Solvent Addition: Add ethanol (100 mL) and epichlorohydrin (12.0 mL, 154.5 mmol, 3.0 equivalents). Stir the mixture at room temperature until the phenol is fully dissolved.
-
Base Addition: Slowly add a 2M aqueous solution of sodium hydroxide (31 mL, 61.8 mmol, 1.2 equivalents) dropwise over 20 minutes using an addition funnel. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting phenol spot (visualized with UV light or potassium permanganate stain) indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with 1M NaOH (50 mL), followed by water (50 mL), and finally brine (50 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the glycidyl ether as a colorless to pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity. The expected yield is 10.5 g (81%).
Protocol 2: Synthesis of 1-(4-(2-cyclopropoxyethoxy)phenoxy)-3-(isopropylamino)propan-2-ol (Target Beta-Blocker)
This protocol details the ring-opening of the epoxide with isopropylamine to generate the final aryloxypropanolamine product.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the glycidyl ether intermediate (5.0 g, 20.0 mmol) from Protocol 1 in ethanol (40 mL).
-
Amine Addition: Add isopropylamine (8.5 mL, 100.0 mmol, 5.0 equivalents) to the solution.
-
Reaction: Seal the flask with a reflux condenser and heat the mixture to 60°C. Stir at this temperature for 6 hours.
-
Monitoring: Monitor the reaction by TLC (9:1 Ethyl Acetate:Methanol). The disappearance of the epoxide starting material indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or waxy solid.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its identity, purity, and structure. The expected yield is 5.2 g (84%).
Mechanistic Considerations & Structure-Activity Relationship
The core of beta-blocker activity resides in the aryloxypropanolamine structure.
Figure 2: Key structural features for beta-blocker activity.
The mechanism of action involves competitive antagonism at β1-adrenergic receptors, which are primarily located in the heart.[4] This blockade leads to a reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and blood pressure.[10] The para-substituted cyclopropoxyethoxy group on our target molecule is designed to enhance selectivity for these cardiac β1 receptors, thereby minimizing off-target effects mediated by β2 receptors.[7][11]
Conclusion
The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of a novel beta-blocker candidate from this compound. This precursor offers a unique structural element that warrants further investigation for its potential to yield a highly cardioselective and effective therapeutic agent. Researchers in the field of medicinal chemistry are encouraged to utilize this guide as a starting point for the development and biological evaluation of this promising new compound.
References
- Dr.Oracle. (2025, November 5). What is the mechanism of action of beta (beta) blockers?
- López-Sendón, J., et al. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action. Rev Esp Cardiol (Engl Ed).
- Wikipedia. (n.d.). Discovery and development of beta-blockers.
- CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
- Patel, J., & Shah, S. (2023). Beta Blockers. In StatPearls. StatPearls Publishing.
- Wikipedia. (n.d.). Beta blocker.
- Hanna, M. A., & Tamim, M. Y. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238.
- Deranged Physiology. (2025, July 19). Beta-blockers.
- Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers.
- Manoury, P. M., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S–251S.
- JoVE. (2024, October 10). Video: Structure-Activity Relationships and Drug Design.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
Sources
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmedchem.com [jmedchem.com]
- 10. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Video: Structure-Activity Relationships and Drug Design [jove.com]
Application Notes and Protocols for 4-(2-Cyclopropoxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyclopropoxyethoxy)phenol is a substituted phenolic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a phenol, an ether linkage, and a cyclopropyl group, suggests its utility as a building block in the synthesis of more complex molecules. Phenolic compounds are a well-established class of molecules with a wide range of biological activities, and their derivatives are frequently explored in the development of new therapeutic agents.[1][2] The ether and cyclopropyl moieties can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
This document provides comprehensive guidelines for the safe handling, storage, and potential applications of this compound in a research setting. The protocols are designed to ensure scientific integrity and user safety.
Compound Profile
Below is a summary of the key chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 885274-40-8 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Varies (consult supplier) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred from general phenol properties |
I. Safety, Handling, and Storage
The following guidelines are based on best practices for handling phenolic compounds. A comprehensive risk assessment should be conducted before commencing any work.[4]
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a phenolic derivative, should be handled with caution. Phenols are generally toxic and corrosive.[5][6]
-
Skin and Eye Contact: Can cause severe burns and eye damage.[6] Always wear a lab coat, chemical-resistant gloves (neoprene or double-layered nitrile), and chemical splash goggles.[5][7] A face shield is recommended when handling larger quantities.[5]
-
Inhalation: Avoid inhaling dust or vapors.[8] All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.[7][9]
-
Ingestion: Toxic if swallowed.[6] Do not eat, drink, or smoke in the laboratory.
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a refrigerator at 2-8°C .[3]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9] Keep in a dry environment.[3]
-
Location: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4][8] It is recommended to store all chemicals below eye level.[9]
Spill and Waste Management
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[4] Clean the spill area with soap and water.[5] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
II. Application Notes
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to precursors of pharmaceutical agents like Betaxolol suggests its potential as an intermediate in organic synthesis.[10][11][12] Phenolic compounds, in general, are investigated for a wide range of bioactivities, including antioxidant and cytotoxic effects.[13][14][15]
Therefore, the primary applications for this compound in a research setting are likely to be:
-
Synthetic Intermediate: As a starting material or building block for the synthesis of more complex molecules for drug discovery programs.
-
Screening Compound: For use in high-throughput screening assays to identify novel biological activities.
III. Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in a research laboratory.
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is a common solvent for dissolving organic molecules for use in biological assays. A concentrated stock solution allows for easy dilution to working concentrations.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 1.94 mg of this compound into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution.
Protocol for In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using an MTT assay.[16]
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a common initial screening assay for novel compounds.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
10 mM stock solution of this compound in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
IV. Conclusion
This compound is a valuable research chemical with potential applications in synthetic and medicinal chemistry. Adherence to strict safety protocols is paramount when handling this and other phenolic compounds. The provided protocols offer a foundation for incorporating this compound into research workflows, from basic solution preparation to preliminary biological screening. Further investigation is warranted to elucidate its specific biological activities and potential therapeutic applications.
References
-
University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Phenol. Retrieved from [Link]
-
LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]
-
Van Nostrand, J. (2019, January 10). STANDARD OPERATING PROCEDURE Phenol. Zhou Lab, Institute for Environmental Genomics. Retrieved from [Link]
-
Chistyakov, E. M., et al. (2022). Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications. Polymers, 14(15), 3045. [Link]
-
NTNU Open. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. Retrieved from [Link]
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
NTNU. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. Retrieved from [Link]
- Satoh, K., et al. (2007). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol.
-
PubChem. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700. [Link]
-
Cirrincione, S., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules (Basel, Switzerland), 27(15), 4935. [Link]
-
Csonka, A., et al. (2018). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Postepy higieny i medycyny doswiadczalnej (Online), 72, 744–755. [Link]
- Akileshwari, C., et al. (2014). Antioxidant and cytotoxic activities of naturally occurring phenolic and related compounds: a comparative study. Tropical journal of pharmaceutical research, 13(5), 755-761.
- Gothai, S., et al. (2018). Chemical composition, antiproliferative and antioxidant attributes of ethanolic extract of resinous sediment from Etlingera elatior. Brazilian Journal of Pharmaceutical Sciences, 54(1).
Sources
- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. SOP - Phenol - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 6. fishersci.com [fishersci.com]
- 7. 129.15.40.254 [129.15.40.254]
- 8. fishersci.com [fishersci.com]
- 9. wcu.edu [wcu.edu]
- 10. nva.sikt.no [nva.sikt.no]
- 11. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and cytotoxic activities of naturally occurring phenolic and related compounds: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Notes and Protocols for the Safe Handling of 4-(2-Cyclopropoxyethoxy)phenol
Introduction
4-(2-Cyclopropoxyethoxy)phenol is a chemical compound utilized in specialized research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. Structurally, it is characterized by a phenol group, an ether linkage, and a cyclopropyl moiety. While specific toxicological data for this compound is not extensively documented, its structural components, particularly the phenol group, necessitate a stringent and proactive approach to safety. Phenolic compounds are known to be toxic and corrosive, capable of causing severe skin burns and systemic toxicity upon absorption.[1][2][3] This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, drawing upon established safety protocols for analogous chemical structures to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on the hazards associated with its primary functional groups: phenols and ethers.
Primary Hazards:
-
Acute Toxicity: Phenol and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[4] Skin contact can lead to chemical burns and may not be immediately painful due to the anesthetic effect of phenol, potentially delaying response to exposure.[2][3]
-
Corrosivity: As a phenolic compound, it is expected to be corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[1]
-
Organ Damage: Prolonged or repeated exposure to phenols can lead to damage to the central nervous system, liver, and kidneys.[5]
-
Environmental Hazard: Many phenolic compounds are toxic to aquatic life with long-lasting effects.
Hazard Summary Table
| Hazard Classification | Anticipated Risk for this compound | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 (Toxic) or higher | Based on the known toxicity of phenol.[4] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Inherited hazard from the phenol moiety. |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Phenolic compounds are known to cause severe and potentially permanent eye injury.[2] |
| Specific Target Organ Toxicity | Potential for damage to the nervous system, liver, and kidneys | Chronic effects associated with repeated exposure to phenols.[5] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Ventilation: All work involving this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[5] This is critical to prevent inhalation of any vapors or aerosols.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential for preventing contact with this compound.
| PPE Item | Specifications and Rationale |
| Hand Protection | Double-gloving is recommended. For incidental contact, a thicker nitrile glove (e.g., 8 mil) can be used. For direct handling or risk of splash, butyl rubber or neoprene gloves should be worn over nitrile gloves.[2][5] Nitrile alone is not recommended for prolonged contact with phenol.[2] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required to protect against splashes.[5] Standard safety glasses are insufficient. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat must be worn.[5] For procedures with a higher risk of splashing, a chemically resistant apron (neoprene or butyl rubber) is also required.[2][5] |
| Clothing and Footwear | Long pants and closed-toe shoes are mandatory in the laboratory at all times.[5] |
PPE Selection Workflow
Caption: PPE selection based on the handling procedure.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, review this safety protocol and the general safety data for phenolic compounds. Ensure the fume hood is operational and the work area is clear of clutter.
-
Donning PPE: Put on all required PPE as outlined in Section 2.2.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use disposable weigh boats to minimize contamination.
-
Solution Preparation: Add the compound to the solvent slowly and in a controlled manner within the fume hood. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and other contaminated disposable items as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]
Storage Protocol
-
Container: Store this compound in its original, tightly sealed container.[7]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6] A storage temperature of 2-8°C is recommended.[8]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and other incompatible chemicals.[6][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Protocols
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[6] Polyethylene glycol (PEG-300 or PEG-400) is highly recommended for decontaminating skin exposed to phenol and should be used to wipe the area after initial water flushing if available.[2][3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once.[6][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention. |
Emergency Response Flowchart
Caption: First aid response to chemical exposure.
Spill and Waste Disposal
-
Small Spills (<50 mL): If you are trained and it is safe to do so, absorb the spill with an inert material like vermiculite or sand.[6] Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills (>50 mL): Evacuate the laboratory immediately. Alert others in the area and contact your institution's environmental health and safety (EHS) office.[6]
-
Waste Disposal: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.[5] Do not dispose of this chemical down the drain.
Conclusion
While this compound lacks comprehensive, compound-specific safety data, its chemical structure, particularly the phenol group, warrants treating it as a hazardous substance. By implementing the robust engineering controls, stringent PPE requirements, and detailed handling protocols outlined in this guide, researchers can effectively mitigate the associated risks. A proactive and cautious approach is paramount to ensuring personal and environmental safety when working with this and other novel chemical entities.
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
-
Safety Data Sheet for Phenol. MilliporeSigma.
-
THE DO'S AND DON'TS for the SAFE USE of PHENOL. Petrochemicals Europe.
-
Phenol Fact Sheet. University of California, Berkeley, Office of Environment, Health & Safety.
-
Appendix P - Phenol First Aid Guide and PPE. Cornell University, Environment, Health and Safety.
-
4-(2-Cyclopropoxy-ethoxy)-phenol. ChemScene.
-
Personal Protective Equipment (PPE). University of California, Santa Cruz.
-
PHENOL FIRST AID and personal protective equipment. Protocols.io.
-
Safety Data Sheet for 4-Ethoxyphenol. Thermo Fisher Scientific.
-
Safety Data Sheet for 2-Cyclohexylphenol. TCI Chemicals.
-
Safety Data Sheet for Phenol, Lab Grade. Fisher Scientific.
-
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI.
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
-
Safety Data Sheet for 4-Cyclohexylphenol. AK Scientific, Inc.
Sources
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. aksci.com [aksci.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Cyclopropoxyethoxy)phenol
Welcome to the technical support center for the synthesis of 4-(2-Cyclopropoxyethoxy)phenol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide troubleshooting strategies, and detail analytical approaches to ensure the successful synthesis and purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its critical parameters?
A1: The most prevalent and industrially scalable method for synthesizing this compound is via the Williamson ether synthesis .[1][2] This reaction is a classic SN2 pathway where a phenoxide nucleophile attacks an alkyl halide electrophile.[3]
The typical route involves two main starting materials:
-
Hydroquinone: A symmetrical di-phenol.
-
A 2-cyclopropoxyethyl electrophile: Typically 1-bromo-2-cyclopropoxyethane or a corresponding tosylate/mesylate for a better leaving group.[2][3]
The core of the synthesis involves the mono-etherification of hydroquinone. The hydroquinone is first deprotonated with a suitable base to form the potassium or sodium salt, which then acts as the nucleophile.
Critical Parameters:
-
Stoichiometry: The molar ratio of hydroquinone to the alkylating agent is the most critical parameter to control the degree of alkylation. An excess of hydroquinone is typically used to favor the formation of the mono-alkylated product and minimize the dialkylated impurity.
-
Choice of Base: For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[1] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide nucleophile, which is ideal for an SN2 reaction.[1]
-
Temperature: The reaction temperature must be carefully controlled. Higher temperatures can increase the rate of reaction but may also promote side reactions, such as the formation of the dialkylated byproduct and other impurities.
Diagram: General Williamson Ether Synthesis Route
Caption: Williamson ether synthesis pathway for the target molecule.
Q2: I am observing significant byproducts in my reaction. What are the most common impurities and how are they formed?
A2: Impurity formation is a common challenge in this synthesis, primarily due to the bifunctional nature of hydroquinone and the reactivity of the reagents. The table below summarizes the most frequently encountered impurities.
| Impurity Name | Structure | Typical Source / Formation Mechanism |
| Unreacted Hydroquinone | HO-C₆H₄-OH | Incomplete reaction or use of excess hydroquinone to promote mono-alkylation. |
| 1,4-bis(2-Cyclopropoxyethoxy)benzene | (C₃H₅)OCH₂CH₂O-C₆H₄-OCH₂CH₂O(C₃H₅) | Dialkylation. The desired mono-alkylated product acts as a nucleophile and reacts with a second molecule of the alkylating agent. This is favored by a 1:1 or higher molar ratio of alkylating agent to hydroquinone. |
| 1-Bromo-2-cyclopropoxyethane | (C₃H₅)OCH₂CH₂Br | Unreacted alkylating agent. |
| C-Alkylated Isomer | HO-C₆H₃(CH₂CH₂O(C₃H₅))-OH | Ambident Nucleophile Attack. Phenoxides can also react through a carbon atom of the aromatic ring (C-alkylation), especially under certain conditions, although O-alkylation is generally favored.[1] |
| Starting Material Impurities | Varies | Impurities present in the starting hydroquinone or 1-bromo-2-cyclopropoxyethane raw materials. |
Diagram: Key Impurity Formation Pathways
Caption: Formation pathways for major process-related impurities.
Q3: How can I minimize the formation of the dialkylated impurity, 1,4-bis(2-Cyclopropoxyethoxy)benzene?
A3: Minimizing the formation of the dialkylated byproduct is the primary challenge in this synthesis. Here is a systematic troubleshooting guide to improve the selectivity for the desired mono-alkylated product.
Diagram: Troubleshooting Workflow for Minimizing Dialkylation
Caption: Stepwise guide to reducing dialkylated impurity levels.
Detailed Troubleshooting Steps:
-
Adjust Stoichiometry: This is the most effective lever. Ensure you are using a significant excess of hydroquinone. A molar ratio of 2:1 to 4:1 (hydroquinone:alkylating agent) is a good starting point. This statistically favors the alkylating agent reacting with an unreacted hydroquinone molecule rather than the already mono-alkylated product.
-
Control the Rate of Addition: Add the 1-bromo-2-cyclopropoxyethane slowly and controllably to the reaction mixture containing the hydroquinone and base. This maintains a low instantaneous concentration of the alkylating agent, further reducing the probability of a second alkylation event on the desired product.
-
Optimize Temperature: Lowering the reaction temperature can improve selectivity. While this may slow the reaction rate, it disproportionately affects the second alkylation step, which requires the deprotonation of the less acidic phenolic proton of the product.
-
Monitor the Reaction: Use in-process controls (e.g., HPLC, TLC) to track the consumption of the alkylating agent. Quench the reaction as soon as the alkylating agent has been consumed to prevent further reaction and potential degradation.
-
Post-Reaction Purification: If dialkylation is still observed, purification via column chromatography or fractional distillation under vacuum can be employed to separate the desired product from the higher-boiling dialkylated impurity.[4]
Q4: What are the recommended analytical methods for impurity profiling of this compound?
A4: A multi-technique approach is recommended for comprehensive impurity profiling. The primary workhorse is High-Performance Liquid Chromatography (HPLC) due to its ability to separate structurally similar compounds.[5][6]
| Analytical Technique | Purpose |
| Reverse-Phase HPLC (RP-HPLC) | Primary method for separation and quantification of starting materials, the main product, and non-volatile impurities. A C18 column is typically effective.[6][7] |
| Gas Chromatography (GC) | Ideal for analyzing volatile components, such as residual solvents (e.g., DMF, acetonitrile) and the volatile alkylating agent.[5][8] |
| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS) or GC (GC-MS), MS is crucial for the identification and structural elucidation of unknown impurities by providing molecular weight information.[5][8] |
| Nuclear Magnetic Resonance (NMR) | Provides definitive structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the main component.[5] |
Experimental Protocol: Impurity Profiling by RP-HPLC
This protocol provides a general-purpose method for the analysis of this compound and its common impurities. Method optimization may be required based on the specific impurity profile of your sample.
Objective: To separate and quantify this compound from its key process-related impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (UV) |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the crude or purified sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Mix thoroughly until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate the peaks and identify them based on their relative retention times (RRT) compared to the main peak of this compound. The identity of impurity peaks should be confirmed using a mass spectrometer or by synthesizing and injecting reference standards.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- LGC Standards. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol.
- NTNU Open. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol.
- NTNU Open. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol.
- BenchChem. (2025). Identifying and characterizing impurities in 4-[(2R)-2-aminopropyl]phenol samples.
- ResearchGate. (2025). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- European Patent Office. (2021). METHOD FOR PURIFYING PHENOL.
- Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl.
- Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.
- Google Patents. (n.d.). Process for purifying phenol.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 7-ACA Impurity Profiling.
- Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. data.epo.org [data.epo.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
Technical Support Center: Purification of Crude 4-(2-Cyclopropoxyethoxy)phenol
Welcome to the technical support guide for the purification of crude 4-(2-Cyclopropoxyethoxy)phenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Understanding the Compound and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Crude samples of this phenol can contain a variety of impurities stemming from the synthetic route.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as p-hydroxyphenethyl alcohol or cyclopropylmethyl halide.
-
Byproducts of Etherification: Including dialkylated products or products from side reactions.
-
Solvent Residues: Residual solvents from the reaction medium.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.[1]
A thorough understanding of the potential impurities is the first step in designing an effective purification strategy.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.
Acid-Base Extraction
Q1: My acid-base extraction is not giving a clean separation. What could be the issue?
A1: Poor phase separation during an acid-base extraction can be due to several factors.[2] Since phenols are weak acids, they require a sufficiently strong base to be deprotonated into their water-soluble phenoxide salt.[3][4]
-
Insufficiently Basic Aqueous Phase: If you are using a weak base like sodium bicarbonate, it may not be strong enough to fully deprotonate the phenol. Sodium hydroxide is a more appropriate choice for extracting phenols.[4][5]
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers. To break an emulsion, you can try adding a saturated brine solution or gently swirling the separatory funnel instead of shaking it vigorously.
-
Incorrect pH: Ensure the pH of the aqueous layer is high enough to deprotonate the phenol and low enough during the acidification step to fully protonate the phenoxide back to the phenol.
Q2: After acidifying the aqueous layer, my product is oily and difficult to handle. How can I resolve this?
A2: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue, especially if the melting point of the compound is low or if impurities are depressing the melting point.[6]
-
Controlled Acidification: Add the acid slowly and with cooling (e.g., in an ice bath) to control the temperature.
-
Back Extraction: After acidification, you can perform a "back extraction" by adding a fresh portion of an immiscible organic solvent (like diethyl ether or ethyl acetate) to dissolve the precipitated phenol.[4] This allows for easier handling and subsequent drying and concentration.
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the oily product can sometimes induce crystallization.[7]
Recrystallization
Q3: I'm struggling to find a suitable solvent for recrystallization. What are the key characteristics of a good solvent?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] For a polar compound like a phenol, you might consider moderately polar solvents.
-
Solvent Screening: Experiment with small amounts of your crude product in various solvents like ethanol, isopropanol, toluene, or a mixed solvent system like ethyl acetate/hexanes.[10][11]
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be effective.[8][10] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid.[7] Heating to get a clear solution again and then allowing it to cool slowly should yield crystals.
-
Caution with Charcoal: While activated charcoal can be used to remove colored impurities, it should be used with caution for phenolic compounds as it can sometimes react with the phenolic hydroxyl group, especially in the presence of ferric ions, leading to colored complexes.[8]
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | 78-100 | Good for many phenols; water acts as the anti-solvent.[10] |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds.[6][12] |
| Ethyl Acetate/Hexanes | Moderate | 69-77 | A versatile mixed solvent system for compounds of intermediate polarity.[10] |
Q4: My recrystallization yield is very low. What are the likely causes?
A4: Low yield is a common frustration in recrystallization. Several factors could be at play:
-
Using too much solvent: This is the most common reason for low recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[7]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Preheating the funnel and flask can help prevent this.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.
Column Chromatography
Q5: My phenolic compound is streaking on the silica gel column. How can I improve the separation?
A5: Streaking of polar compounds like phenols on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.
-
Solvent System Modification: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can help to reduce tailing by competing with the phenol for binding sites on the silica. However, be aware that methanol can sometimes dissolve silica in high concentrations.[12]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.[12] Reversed-phase chromatography using a C18 or biphenyl column can also be a good alternative for purifying phenolic compounds.[13]
-
Toluene as a Co-solvent: For aromatic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate in toluene) can sometimes lead to better separation than traditional ethyl acetate/hexane systems.[12]
Distillation
Q6: Is distillation a viable option for purifying this compound?
A6: Distillation can be a suitable method for purifying high-boiling point liquids or solids with relatively low melting points.[14]
-
Vacuum Distillation: Given that phenols can be susceptible to decomposition at high temperatures, vacuum distillation is necessary to lower the boiling point.[14][15]
-
Fractional Distillation: If the impurities have boiling points close to that of your product, fractional distillation with a fractionating column will be required to achieve good separation.[15]
-
Steam Distillation: For volatile phenols, steam distillation can be an effective purification technique.[16][17]
III. Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.[18]
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel.[5]
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the phenol.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete removal of the phenol.
-
Combine the aqueous extracts and cool the flask in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (test with pH paper). The purified phenol should precipitate out.[5]
-
Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, perform a back extraction into an organic solvent.[4]
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid.
-
While the solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating it is saturated.[7]
-
If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals completely.
IV. Visualization of Purification Workflow
Below is a decision tree to help guide the selection of an appropriate purification technique.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RU2106336C1 - Method of isolating phenol and acetophenone from high-boiling bottoms in cumene-method phenol production - Google Patents [patents.google.com]
- 15. gccpo.org [gccpo.org]
- 16. US5064507A - Distillation process for recovery of high purity phenol - Google Patents [patents.google.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 4-(2-Cyclopropoxyethoxy)phenol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Cyclopropoxyethoxy)phenol, a key intermediate in various pharmaceutical applications. Our goal is to move beyond simple protocols and offer a troubleshooting framework grounded in mechanistic principles to help you systematically diagnose issues and improve your reaction yields. The primary synthesis route discussed is the Williamson ether synthesis, starting from hydroquinone and an appropriate 2-cyclopropoxyethyl electrophile.
Core Synthetic Challenge: Mono-Alkylation of a Symmetric Diol
The synthesis of this compound from hydroquinone presents a classic chemoselectivity problem: how to favor mono-alkylation over the statistically favored di-alkylation product, 1,4-bis(2-cyclopropoxyethoxy)benzene. Achieving high yields of the desired mono-ether requires careful control over reaction parameters to manage the reactivity of the starting material, intermediate, and final products.
Caption: Primary reaction pathway for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental challenges in a question-and-answer format.
Q1: My yield is very low, and I'm recovering a large amount of unreacted hydroquinone. What is the likely cause?
A1: Recovering significant amounts of hydroquinone points to an incomplete reaction, which is almost always due to insufficient generation of the nucleophilic phenoxide ion or a poor electrophile.
Core Cause: The reaction has failed to initiate or proceed to completion.
Troubleshooting Steps:
-
Evaluate Your Base: The pKa of a phenol's hydroxyl group is approximately 10. The base must be strong enough to deprotonate it effectively. For phenols, moderately strong bases are typically sufficient and can prevent side reactions associated with overly strong bases like sodium hydride (NaH).[1][2]
-
Solution: Ensure you are using an appropriate base and in the correct stoichiometric amount. Potassium carbonate (K₂CO₃) is often a good starting point due to its moderate basicity and good solubility in polar aprotic solvents when complexed. If deprotonation remains an issue, a stronger base like sodium hydroxide (NaOH) can be considered.[1][3]
Base Typical Solvent Advantages Considerations K₂CO₃ Acetonitrile, DMF Moderate strength, minimizes side reactions. Can be slow; requires anhydrous conditions. NaOH / KOH DMF, DMSO, Water Strong, inexpensive, effective. Can introduce water, potentially reducing nucleophilicity.[4] NaH THF, DMF Very strong, drives deprotonation to completion.[2] Highly reactive, moisture-sensitive, can increase elimination byproducts.[1] -
-
Assess the Alkylating Agent's Leaving Group: The reaction is an Sₙ2 substitution.[5][6] The rate is highly dependent on the quality of the leaving group.
-
Solution: The reactivity order is I > Br > OTs (tosylate) > Cl.[4] If you are using a chloro- derivative and the reaction is sluggish, consider converting your 2-cyclopropoxyethanol intermediate to the corresponding bromide, iodide, or tosylate to significantly enhance the reaction rate.
-
-
Check Reaction Conditions: Sₙ2 reactions are sensitive to temperature and solvent.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, making the nucleophile "naked" and more reactive.[1][2] Typical reaction temperatures range from 50-100°C.[1][2] If your reaction is slow at a lower temperature, consider incrementally increasing it while monitoring for byproduct formation via TLC or LC-MS.
-
Q2: My primary byproduct is the di-alkylated ether, 1,4-bis(2-cyclopropoxyethoxy)benzene. How can I improve selectivity for the mono-alkylated product?
A2: This is the central challenge of this synthesis. The mono-alkylated product is also a phenol and can be deprotonated and react a second time. To favor mono-alkylation, you must manipulate the relative concentrations and reactivities.
Caption: Kinetic competition between mono- and di-alkylation.
Strategies for Improving Mono-selectivity:
-
Stoichiometric Control: This is the most critical factor. The alkylating agent should be the limiting reagent.
-
Solution: Use a significant excess of hydroquinone. A molar ratio of 3:1 to 5:1 (Hydroquinone : Alkylating Agent) is a good starting point. This ensures that the alkylating agent is statistically more likely to encounter an unreacted hydroquinone molecule than the desired mono-ether product.
Hydroquinone : Alkylating Agent Ratio Expected Outcome 1 : 1 High proportion of di-ether and unreacted starting material. 3 : 1 Improved mono-ether yield, significant recoverable hydroquinone. 5 : 1 Very good mono-ether selectivity, large excess of hydroquinone to be removed during workup. -
-
Slow Addition of the Alkylating Agent: Adding the electrophile all at once creates a high local concentration, increasing the chance of di-alkylation.
-
Solution: Add the alkylating agent dropwise to the heated solution of hydroquinone and base over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the most abundant nucleophile (hydroquinone).
-
-
Workup Strategy: An effective purification strategy is essential.
-
Solution: After the reaction, the excess hydroquinone can be easily removed. By extracting the reaction mixture with an aqueous base (e.g., 1M NaOH), the acidic phenols (unreacted hydroquinone and the desired product) will move to the aqueous layer, while the neutral di-ether byproduct remains in the organic layer and can be discarded. Subsequent re-acidification of the aqueous layer will precipitate the phenols, which can then be separated by column chromatography.
-
Q3: I'm seeing an additional spot on my TLC plate that isn't the starting material, mono-ether, or di-ether. What could it be?
A3: This is likely due to C-alkylation, a known competing pathway in the Williamson ether synthesis when using phenoxides.[5] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms of the aromatic ring (ortho and para positions).
Minimizing C-Alkylation:
-
Solvent Choice: The solvent has a pronounced effect on the O- vs. C-alkylation ratio.
-
Solution: Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation.[1] Protic solvents or non-polar solvents can increase the proportion of C-alkylation. Stick to high-polarity, aprotic solvents.
-
-
Counter-ion: The cation associated with the phenoxide can influence the reaction site.
-
Insight: Potassium (K⁺) is generally preferred over sodium (Na⁺) as the larger, "softer" cation associates less tightly with the oxygen anion, leaving it more available for O-alkylation.
-
Caption: A workflow for troubleshooting low yields in the synthesis.
Frequently Asked Questions (FAQs)
Q: What is a reliable method for preparing the 2-cyclopropoxyethyl tosylate alkylating agent? A: A common and effective two-step protocol is:
-
Synthesis of 2-Cyclopropoxyethanol: This can be prepared from cyclopropanol and 2-chloroethanol under basic conditions.
-
Tosylation: React 2-cyclopropoxyethanol[7][][9] with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) in a solvent like dichloromethane (DCM) at 0°C to room temperature. The tosylate is an excellent leaving group for the subsequent Williamson ether synthesis.
Q: Which analytical techniques are best for monitoring this reaction? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a moderately polar mobile phase (e.g., 30% Ethyl Acetate in Hexane). You should be able to resolve hydroquinone (polar, low Rf), the product (intermediate Rf), and the di-ether byproduct (non-polar, high Rf).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative ratios of all volatile components in the reaction mixture, confirming their identities by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final, isolated product.
Q: What is a recommended starting protocol for lab-scale synthesis? A: This protocol is designed to favor mono-alkylation.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add hydroquinone (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 0.5 M concentration relative to the limiting reagent).
-
Initiation: Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Addition: Dissolve 2-cyclopropoxyethyl tosylate (1.0 equivalent, the limiting reagent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the tosylate solution dropwise to the reaction mixture over 3-4 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 80°C for an additional 12-18 hours. Monitor the disappearance of the tosylate by TLC.
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH (aq) three times to extract the phenolic compounds.
-
SAVE THE AQUEOUS BASIC LAYERS. The organic layer now contains the di-ether byproduct and can be discarded.
-
Cool the combined basic aqueous layers in an ice bath and slowly acidify with 6M HCl until the pH is ~2. A precipitate or oil should form.
-
Extract this acidified aqueous layer three times with ethyl acetate.
-
Combine these final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid/oil, a mixture of the desired product and excess hydroquinone, should be purified by flash column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to yield pure this compound.
References
-
Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
-
The Williamson Ether Synthesis. Retrieved from [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (Year). Francis Academic Press.
- Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. (Year). NTNU.
- Identifying and minimizing side reactions in Williamson ether synthesis. (2025). BenchChem.
-
Williamson Ether Synthesis reaction. (Year). BYJU'S. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
- Freedman, H. H. (1975).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. francis-press.com [francis-press.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-CYCLOPROPYLETHANOL CAS#: 2566-44-1 [m.chemicalbook.com]
- 9. 2-Cyclopropylethanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Synthesis of 4-(2-Cyclopropoxyethoxy)phenol
Welcome to the technical support center for the synthesis of 4-(2-Cyclopropoxyethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this key intermediate. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.
Overview of the Synthetic Strategy
The most common route to this compound involves a Williamson ether synthesis, where hydroquinone is mono-O-alkylated with a suitable 2-cyclopropoxyethyl electrophile, typically 1-bromo-2-cyclopropoxyethane. This seemingly straightforward two-stage process, involving the preparation of the alkylating agent followed by the etherification, is prone to several competing side reactions that can significantly impact the yield and purity of the final product.
This guide is structured to address potential issues in a logical sequence, from the synthesis of the alkylating agent to the final etherification and purification steps.
Part 1: Troubleshooting the Synthesis of the Alkylating Agent (1-Bromo-2-cyclopropoxyethane)
A pure and stable alkylating agent is crucial for a successful Williamson ether synthesis. 1-Bromo-2-cyclopropoxyethane is typically prepared in a two-step sequence: the synthesis of 2-cyclopropoxyethanol followed by its bromination.
FAQ 1: I am observing low yields and significant byproduct formation during the synthesis of 2-cyclopropoxyethanol from cyclopropanol and ethylene oxide. What is going wrong?
Answer: The reaction of an alcohol with ethylene oxide to form a hydroxy ether is a nucleophilic ring-opening reaction. While effective, it can be plagued by side reactions if not properly controlled.
Common Side Reactions:
-
Polymerization of Ethylene Oxide: Ethylene oxide can react with the newly formed 2-cyclopropoxyethanol to generate higher molecular weight polyethylene glycol derivatives.[1]
-
Formation of Di- and Triethylene Glycol Derivatives: The hydroxyl group of the product, 2-cyclopropoxyethanol, can compete with cyclopropanol in reacting with ethylene oxide.[1]
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a significant excess of cyclopropanol. | A large excess of the starting alcohol favors its reaction with ethylene oxide over the reaction of the product, minimizing the formation of higher-order glycol ethers. |
| Catalyst | Use a mild acid or base catalyst. | The reaction can be catalyzed by either acid or base. A careful selection and controlled amount of catalyst can help to avoid vigorous, uncontrolled polymerization. |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 60 °C).[1] | Ethylene oxide ring-opening is exothermic. Lower temperatures help to control the reaction rate and prevent runaway polymerization. |
| Addition Rate | Add ethylene oxide slowly and sub-surface to the reaction mixture. | This ensures that the ethylene oxide reacts as it is introduced and does not accumulate, which could lead to uncontrolled polymerization. |
FAQ 2: The bromination of 2-cyclopropoxyethanol with HBr is giving me a mixture of products and a low yield of the desired 1-bromo-2-cyclopropoxyethane. How can I improve this step?
Answer: The conversion of alcohols to alkyl bromides using hydrogen bromide (HBr) is a classic substitution reaction. However, its acidic nature can promote side reactions.[2][3]
Common Side Reactions:
-
Ether Formation (Symmetrical Ether): Two molecules of 2-cyclopropoxyethanol can react under acidic conditions to form bis(2-cyclopropoxyethyl) ether.[2]
-
Elimination: Dehydration of the alcohol can occur, leading to the formation of cyclopropoxyethene.
-
Carbocation Rearrangements: While less likely with a primary alcohol, any condition that promotes carbocation formation could lead to rearrangements, although the cyclopropyl group itself can be sensitive to strong acids.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Reagent Choice | Consider alternative brominating agents like Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). | These reagents operate under milder, non-acidic conditions, which can suppress acid-catalyzed side reactions like ether formation and elimination.[4] |
| Temperature Control | Maintain a low reaction temperature. | This will favor the desired substitution reaction over elimination, which typically has a higher activation energy.[3] |
| Reaction Time | Monitor the reaction closely and avoid unnecessarily long reaction times. | Prolonged exposure to acidic conditions can increase the likelihood of side product formation. |
| Work-up | Quench the reaction promptly and neutralize any excess acid during work-up. | This will prevent further acid-catalyzed degradation of the product. |
Part 2: Troubleshooting the Williamson Ether Synthesis of this compound
The core of the synthesis is the selective mono-O-alkylation of hydroquinone. This step is often the most challenging in terms of achieving high yield and selectivity.
FAQ 3: My reaction is producing a significant amount of the di-alkylated product, 1,4-bis(2-cyclopropoxyethoxy)benzene, and a lot of unreacted hydroquinone. How can I favor the mono-alkylated product?
Answer: Achieving selective mono-alkylation of a symmetrical diol like hydroquinone is a common challenge in organic synthesis. The mono-alkoxide is often more reactive than the starting diol, leading to the formation of the di-substituted product.
The Problem of Over-Alkylation:
Caption: Reaction pathway showing the formation of both mono- and di-alkylated products.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a large excess of hydroquinone (5-10 equivalents) relative to the alkylating agent.[4] | Statistically, this favors the reaction of the alkylating agent with the more abundant hydroquinone over the mono-alkylated product. The unreacted hydroquinone can be recovered and recycled. |
| Base | Use a slight excess of a weak base like potassium carbonate (K₂CO₃). | A weak base will deprotonate only one of the phenolic hydroxyls to a significant extent, reducing the concentration of the more nucleophilic dianion which leads to di-alkylation. |
| Addition Method | Slowly add the alkylating agent to the mixture of hydroquinone and base. | This maintains a low concentration of the alkylating agent, further favoring reaction with the excess hydroquinone. |
| Alternative Strategy | Consider using a protecting group on one of the hydroquinone's hydroxyl groups. | Protecting one hydroxyl group, for example as a benzyl or silyl ether, allows for selective alkylation of the other. Subsequent deprotection yields the desired mono-alkylated product.[5][6] |
FAQ 4: I am observing an impurity that I suspect is a C-alkylated product. How can I promote O-alkylation over C-alkylation?
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[7] The choice of solvent plays a critical role in determining the selectivity.
O-Alkylation vs. C-Alkylation:
Caption: Influence of solvent on O- vs. C-alkylation of a phenoxide.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Solvent | Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[8] | In polar aprotic solvents, the oxygen anion of the phenoxide is poorly solvated and highly reactive, favoring O-alkylation. In contrast, protic solvents solvate the oxygen atom through hydrogen bonding, making the carbon atoms of the ring more accessible for C-alkylation. |
| Counter-ion | Use a potassium base (e.g., K₂CO₃) rather than a sodium base. | The larger, "softer" potassium cation associates less tightly with the phenoxide oxygen, leaving it more available for O-alkylation. |
| Temperature | Run the reaction at a moderate temperature (e.g., 50-80 °C). | While higher temperatures can increase the reaction rate, they can sometimes favor the thermodynamically more stable C-alkylated product. Monitoring the reaction at different temperatures is advised. |
FAQ 5: My reaction yield is low, and I've isolated an alkene byproduct. What is causing this elimination reaction?
Answer: The Williamson ether synthesis is an Sₙ2 reaction, which often competes with an E2 elimination pathway. The basic conditions required for the deprotonation of the phenol can also promote the elimination of HBr from the alkylating agent.
Sₙ2 vs. E2 Competition:
Caption: Competing Sₙ2 and E2 pathways in the Williamson ether synthesis.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Base Strength | Use the weakest base necessary to deprotonate the phenol (e.g., K₂CO₃). | Stronger bases (e.g., NaH, alkoxides) will more aggressively promote the E2 elimination of the alkyl halide.[9] |
| Temperature | Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. |
| Alkyl Halide Structure | Ensure the alkyl halide is primary. | The alkylating agent, 1-bromo-2-cyclopropoxyethane, is a primary halide, which is ideal for minimizing elimination. If isomeric impurities (secondary halides) are present from the synthesis of the alkylating agent, this could be a source of the elimination product.[10] |
Part 3: Purification and Final Considerations
FAQ 6: I am having difficulty purifying my final product from unreacted hydroquinone and other byproducts. What are some effective purification strategies?
Answer: The purification of this compound can be challenging due to the similar polarities of the product and the starting hydroquinone.
Recommended Purification Techniques:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash with a dilute aqueous base (e.g., 1M NaOH). The unreacted hydroquinone and the desired product (both being phenolic) will move into the aqueous layer as their corresponding sodium salts, leaving non-polar impurities (like the di-alkylated product) in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will re-protonate the phenolic hydroxyl groups.
-
Extract the aqueous layer again with an organic solvent. This new organic layer will contain the desired mono-alkylated product and the unreacted hydroquinone.
-
The hydroquinone can often be removed by selective crystallization or by column chromatography.
-
-
Column Chromatography:
-
Silica gel chromatography is an effective method for separating the mono-alkylated product from the di-alkylated product and any remaining hydroquinone. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.
-
-
Crystallization:
-
If the crude product is sufficiently pure, crystallization from a suitable solvent system can be an efficient final purification step.[11]
-
Summary of Key Recommendations
| Stage of Synthesis | Key Challenge | Primary Recommendation |
| Alkylating Agent Synthesis | Polymerization/Byproduct Formation | Use excess alcohol, control temperature, and consider mild brominating agents (e.g., PBr₃). |
| Williamson Ether Synthesis | Di-alkylation of Hydroquinone | Use a large excess (5-10 eq.) of hydroquinone relative to the alkylating agent. |
| Williamson Ether Synthesis | C-Alkylation Side Reaction | Employ a polar aprotic solvent like DMF or DMSO. |
| Williamson Ether Synthesis | Elimination of Alkyl Halide | Use a mild base (e.g., K₂CO₃) and maintain the lowest feasible reaction temperature. |
| Purification | Separation of Product from Hydroquinone | Utilize a combination of acid-base extraction and column chromatography. |
By carefully considering these potential side reactions and implementing the recommended troubleshooting and preventative measures, you can significantly improve the outcome of your this compound synthesis. For further inquiries, please do not hesitate to contact our technical support team.
References
- Alcohols to Alkyl Bromides, Part 1. (2020). YouTube.
- Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2)
- PBr3 Bromination of Alcohol/Possible Side Reaction With Azide? (2019). Reddit.
- A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. (n.d.). PMC.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Figshare.
- Alkylation of hydroquinone. (1958).
- Williamson ether synthesis. (n.d.). Wikipedia.
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (2016).
- How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone? (2016).
- Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4. (n.d.).
- Addition Reaction of Ethylene Oxide. (n.d.).
- Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield. (n.d.). Benchchem.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
- PURIFIC
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
- hydrogenolysis of phenolic ethers: biphenyl. (n.d.). Organic Syntheses Procedure.
- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. (n.d.).
- 2-PROPOXYETHANOL synthesis. (n.d.). ChemicalBook.
- Cyclopropanol, 1-ethoxy. (n.d.). Organic Syntheses Procedure.
Sources
- 1. researchwithnj.com [researchwithnj.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Structures of ethylene oxide and cyclopropane - Watch Related Videos [visualize.jove.com]
- 7. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]
- 8. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. 2-PROPOXYETHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 1-Bromo-2-cyclopropylethyne | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-(2-Cyclopropoxyethoxy)phenol
Welcome to the technical support center for the analysis of 4-(2-Cyclopropoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on investigating the degradation pathways of this compound under various stress conditions. As a molecule with a phenolic hydroxyl group and an ether linkage, this compound exhibits specific susceptibilities to degradation that are crucial to understand for stability-indicating method development and formulation optimization.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experimental work. The protocols and explanations are grounded in established principles of chemical degradation and analytical science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Questions on Forced Degradation Studies
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are a critical component of the drug development process.[1][2] The primary objectives are:
-
To identify potential degradation products: This helps in establishing the degradation pathways of the molecule.
-
To develop and validate stability-indicating analytical methods: These methods are crucial for ensuring that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradants.[2]
-
To understand the intrinsic stability of the molecule: This knowledge aids in the development of a stable formulation and in determining appropriate storage conditions.
Q2: What are the typical stress conditions applied to this compound?
A2: Based on regulatory guidelines and the chemical structure of the molecule, the following stress conditions are recommended:
-
Acidic Hydrolysis: To challenge the ether linkage.
-
Basic Hydrolysis: To assess the stability of the phenolic group and ether linkage under alkaline conditions.
-
Oxidative Degradation: The phenolic moiety is susceptible to oxidation.
-
Thermal Degradation: To evaluate the impact of high temperatures on the molecule's stability.
-
Photolytic Degradation: To determine the molecule's sensitivity to light exposure.
Section 2: Troubleshooting Common Experimental Issues
Q3: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A3: This is a common scenario, especially for relatively stable molecules. Here’s a systematic approach to troubleshooting:
-
Increase the severity of the stress condition:
-
Temperature: If there is no degradation at room temperature, consider elevating the temperature to between 50-70°C.
-
Concentration of Stress Agent: For acidic and basic hydrolysis, you can incrementally increase the molarity of the acid or base. For oxidative degradation, a higher concentration of hydrogen peroxide can be used.
-
Duration of Exposure: Extend the exposure time to the stress condition. However, studies should ideally not exceed 7 days to avoid the formation of secondary, irrelevant degradation products.
-
-
Check your analytical method's sensitivity: Ensure your analytical method (e.g., HPLC-UV) has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.
Q4: I am observing too much degradation, with the parent peak of this compound almost disappearing. How can I achieve the optimal level of degradation?
A4: The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Reduce the severity of the stress condition:
-
Temperature: Lower the reaction temperature.
-
Concentration of Stress Agent: Use a lower molarity of the acid, base, or oxidizing agent.
-
Duration of Exposure: Shorten the time the sample is exposed to the stressor.
-
-
Neutralize the reaction: For acid and base hydrolysis, it is crucial to neutralize the sample with a suitable acid or base after the desired time point to stop the degradation process.[3]
Q5: I am seeing the formation of colored byproducts in my oxidative degradation samples. What does this indicate?
A5: The formation of colored byproducts, such as benzoquinones, is a known phenomenon in the oxidation of phenols.[4] This suggests that the phenolic ring is being oxidized. To manage this:
-
Time-course analysis: Collect samples at multiple time points to monitor the formation and potential subsequent degradation of these colored intermediates.[4]
-
Ensure complete mineralization: The ultimate goal of oxidation is often the breakdown into simpler, non-colored compounds. If these colored intermediates persist, it may indicate that the oxidative stress is not sufficient for complete degradation.[4]
Experimental Protocols and Potential Degradation Pathways
Protocol 1: Forced Degradation Under Acidic Conditions
Objective: To investigate the susceptibility of the ether linkage to acid-catalyzed hydrolysis.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In a clean vial, add an aliquot of the stock solution to 0.1 N Hydrochloric Acid to achieve a final drug concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Potential Degradation Product:
-
Hydroquinone and Cyclopropoxymethanol: Cleavage of the ether bond is a likely degradation pathway under acidic conditions.
Protocol 2: Forced Degradation Under Oxidative Conditions
Objective: To assess the oxidative stability of the phenolic ring.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
In a clean vial, add an aliquot of the stock solution to 3% Hydrogen Peroxide to achieve a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Potential Degradation Products:
-
Quinone derivatives: Oxidation of the phenol can lead to the formation of corresponding benzoquinones.
-
Ring-opened products: Further oxidation can lead to the cleavage of the aromatic ring, forming short-chain carboxylic acids.[4]
Visualization of Degradation Pathways
Below are graphical representations of the potential degradation pathways of this compound under different stress conditions.
parent [label="this compound"]; degradant1 [label="Hydroquinone"]; degradant2 [label="Cyclopropoxymethanol"];
parent -> {degradant1, degradant2} [label="Acid Hydrolysis (H⁺/H₂O)"]; }
Caption: Proposed Acidic Degradation Pathway.parent [label="this compound"]; intermediate [label="Quinone Derivative"]; final_products [label="Ring-Opened Products\n(e.g., Carboxylic Acids)"];
parent -> intermediate [label="Oxidation (e.g., H₂O₂)"]; intermediate -> final_products [label="Further Oxidation"]; }
Caption: Proposed Oxidative Degradation Pathway.Data Summary Table
| Stress Condition | Reagent | Temperature | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 24 hours | Hydroquinone, Cyclopropoxymethanol |
| Basic Hydrolysis | 0.1 N NaOH | 60°C | 24 hours | Potential for salt formation, minimal degradation expected |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 hours | Quinone derivatives, Ring-opened products |
| Thermal Degradation | - | 80°C (Dry Heat) | 48 hours | Potential for polymerization or decomposition |
| Photolytic Degradation | UV Light (254 nm) | Room Temp | 48 hours | Potential for phenolic coupling or oxidation |
References
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Blessy, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Alsante, K. M., et al. (2007). AAPS PharmSciTech, 8(1), E1-E13. Forced Degradation: A Practical Approach. [Link]
Sources
stability issues of 4-(2-Cyclopropoxyethoxy)phenol in solution
Technical Support Center: 4-(2-Cyclopropoxyethoxy)phenol
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As a substituted phenol, this compound's utility in experimental settings is contingent upon its stability. This guide offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What is this compound and what are its potential applications?
This compound, with the molecular formula C₁₁H₁₄O₃, is an organic compound featuring a phenol ring substituted with a cyclopropoxyethoxy group.[1] While specific applications are diverse, its structural motifs are of interest in medicinal chemistry. For instance, the related compound 4-[2-(Cyclopropylmethoxy)ethyl]phenol is known as an intermediate in the synthesis of Betaxolol, a beta-blocker used as an antiglaucoma drug.[2][3] Compounds with phenolic structures are often investigated for their biological activities and potential as antioxidants.[2]
Q2: What are the primary factors that affect the stability of this compound in solution?
As a phenolic compound, its stability is influenced by a combination of environmental factors.[4] The key drivers of degradation in solution are:
-
Oxygen: The phenol moiety is susceptible to auto-oxidation, a process that can be accelerated in the presence of dissolved oxygen.
-
pH: The acidity or basicity of the solution can significantly impact stability. Phenols are generally more prone to oxidation under neutral to alkaline conditions.[4]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.[4][5][6] Many phenolic compounds are known to be light-sensitive.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[4][6][7]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.[4]
Q3: What are the recommended storage conditions for the solid compound and its solutions?
-
Solid Compound: The solid material should be stored in a tightly closed container in a dry, well-ventilated place, protected from light.[1] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[1]
-
Solutions: Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be stored in amber glass vials to protect from light, at low temperatures (e.g., 2-8°C or -20°C), and ideally under an inert atmosphere (e.g., argon or nitrogen).[4]
Q4: What are the visual signs of degradation in my solution?
The oxidation of phenolic compounds often leads to the formation of colored intermediates, such as benzoquinones, and subsequent polymerization products.[8] Therefore, a primary visual indicator of degradation is the development of a yellow, pink, brown, or black coloration in a solution that was initially colorless. The appearance of any precipitate or cloudiness can also indicate degradation or solubility issues.
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for common stability-related issues.
Issue 1: Rapid loss of compound concentration observed in repeat analyses (e.g., by HPLC).
-
Probable Cause A: Oxidative Degradation. The phenolic hydroxyl group is highly susceptible to oxidation by atmospheric oxygen dissolved in the solvent. This process involves the formation of a phenoxyl radical, which can then lead to quinone-type species or polymers.[8]
-
Solution: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. When preparing and handling the solution, work within a glove box or use flasks and vials with a positive pressure of inert gas.
-
-
Probable Cause B: pH-Dependent Instability. In basic or even neutral solutions, the phenolic proton can dissociate, forming a phenoxide ion. This negatively charged species is more electron-rich and thus significantly more susceptible to oxidation than the protonated phenol.
-
Probable Cause C: Photodegradation. Exposure to ambient laboratory light, especially for extended periods, can induce photochemical reactions, leading to the breakdown of the molecule.[5][6]
-
Solution: Consistently use amber glassware (vials, flasks) or wrap standard glassware in aluminum foil to block light.[4] Minimize the exposure of the solution to light during all experimental manipulations.
-
Issue 2: Appearance of new, unexpected peaks in my chromatogram (HPLC).
-
Probable Cause: Formation of Degradation Products. The new peaks represent chemical derivatives formed from the parent compound. Common degradation products of phenols include quinones, hydroxylated derivatives, and dimers or polymers resulting from radical coupling.[10][11]
-
Solution:
-
Characterize Degradants: Employ hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks, which can help elucidate their structures.
-
Perform Forced Degradation Study: Systematically expose the compound to harsh conditions (e.g., acid, base, peroxide, heat, intense light) to intentionally generate degradation products. This can help confirm which peaks correspond to specific degradation pathways and aids in developing a stability-indicating analytical method.
-
Review Mitigation Strategies: Re-evaluate your handling procedures based on the likely cause. For example, if new peaks appear after leaving the solution on the benchtop, photodegradation or oxidation are the likely culprits.
-
-
Issue 3: Poor reproducibility of experimental results between different days or different lab members.
-
Probable Cause: Inconsistent Solution Handling and Storage. Variations in how long a stock solution is stored, the temperature it's stored at, its exposure to air and light, and the solvent source can all contribute to different levels of degradation, leading to inconsistent effective concentrations.
-
Solution: Implement a Standard Operating Procedure (SOP).
-
Prepare Fresh: Always prepare solutions fresh for each experiment from the solid material.
-
Standardize Solvents: Use high-purity (e.g., HPLC-grade) solvents from a consistent source. If required, use the same deoxygenation and buffering procedure every time.
-
Document Everything: Keep a detailed log of when solutions were prepared, by whom, and how they were stored, even for short periods. This helps trace the source of variability.
-
-
Section 3: Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stable Stock Solutions
This protocol integrates best practices to minimize degradation during solution preparation.
-
Solvent Preparation: Select a high-purity, HPLC-grade solvent (e.g., Methanol, Acetonitrile, or DMSO). Sparge the solvent with dry argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen. If pH control is needed, add 0.1% (v/v) of a suitable acid like formic acid.[9]
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry container. Perform this step quickly to minimize exposure to air and humidity.
-
Dissolution: Add the deoxygenated solvent to the solid compound. If possible, flush the headspace of the container with inert gas before sealing. Mix by vortexing or sonicating in a bath protected from light until fully dissolved.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. Flush the vial headspace with inert gas before sealing with a PTFE-lined cap.
-
Labeling and Use: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store at 2-8°C and use within 24 hours for best results. For longer storage, validate the stability under your specific conditions.
Protocol 2: General HPLC-UV Method for Monitoring Stability
This method provides a starting point for quantifying this compound and observing the formation of degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).[9][12]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][13]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Elution: A gradient elution is often effective. A typical starting gradient could be:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λ-max of the phenol chromophore, typically around 275-285 nm. A DAD can be used to scan a wider range (e.g., 200-400 nm) to help detect degradation products with different spectral properties.[13]
-
Column Temperature: 30°C.[13]
-
Analysis: To assess stability, inject a sample of the solution immediately after preparation (T=0) and then at subsequent time points (e.g., 2, 4, 8, 24 hours) under the desired storage conditions. Calculate the percentage of the parent compound remaining relative to the T=0 sample. The appearance and growth of new peaks should also be monitored.
Section 4: Chemical Insights & Visualized Workflows
Hypothetical Degradation Pathways
While specific degradation products for this compound are not extensively documented in the literature, we can hypothesize pathways based on the known reactivity of phenolic compounds.[8][14][15] The primary route is likely oxidation of the electron-rich phenol ring.
Caption: Hypothetical pathway for oxidative degradation.
Workflow for a Solution Stability Study
The following diagram outlines a systematic workflow for evaluating the stability of this compound in a chosen solvent system.
Caption: A systematic workflow for conducting a stability study.
Section 5: Summary of Stability Factors
The following table provides a quick reference to the key factors affecting the stability of this compound in solution and the recommended mitigation strategies.
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| Oxygen | High Risk: Promotes rapid oxidative degradation. | Use deoxygenated solvents; work under an inert (N₂ or Ar) atmosphere. |
| Light | High Risk: Can initiate and accelerate degradation.[5][6] | Use amber glassware or protect from light with foil; minimize exposure.[4] |
| Elevated pH | High Risk: Formation of the unstable phenoxide ion. | Maintain a slightly acidic pH (3-6) using buffers or solvent additives. |
| High Temp. | Moderate Risk: Increases the rate of degradation.[4][7] | Prepare solutions at room temperature and store at reduced temperatures (2-8°C). |
| Metal Ions | Moderate Risk: Can catalyze oxidation reactions.[4] | Use high-purity solvents and clean glassware; consider a chelating agent like EDTA in aqueous buffers if contamination is suspected. |
References
- Stability of Phenolic Compounds in Grape Stem Extracts - PMC - NIH. (n.d.).
- 1 - SAFETY DATA SHEET. (2025-05-20).
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. (n.d.).
- Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC - NIH. (2018-02-23).
- 885274-40-8 | 4-(2-Cyclopropoxy-ethoxy)-phenol - ChemScene. (n.d.).
- (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere - ResearchGate. (n.d.).
- Safety Data Sheet - Fisher Scientific. (2015-08-05).
- 4-(Prop-1-en-2-yl)phenol - Apollo Scientific. (n.d.).
- Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder - ResearchGate. (2025-08-06).
- Safety Data Sheet: phenol - Chemos GmbH&Co.KG. (n.d.).
- CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol - CymitQuimica. (n.d.).
- Hypothetical BPA degradation route during CPO-catalytic oxidative... - ResearchGate. (n.d.).
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (n.d.).
- 4-[2-(Cyclopropylmethoxy)ethyl]phenol | CAS 63659-16-5 | SCBT. (n.d.).
- Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys - MDPI. (n.d.).
- 4-(2-Methoxy-ethoxy)phenol - Chem-Impex. (n.d.).
- degradation pathways of 2-Propylphenol under oxidative stress - Benchchem. (n.d.).
- Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed. (n.d.).
- Biochemical, Transcriptional and Translational Evidences of the Phenol-Meta-Degradation Pathway by the Hyperthermophilic Sulfolobus Solfataricus 98/2 - PubMed. (2013-12-11).
- Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - PMC - NIH. (2025-06-05).
- 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem. (n.d.).
- Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds Using UPLC-HRMS and HPLC-DAD. Chemical Characterization of Kolovi Lesvos Variety as a Case Study - PMC - NIH. (n.d.).
- Quantification of total phenolic content (a) and antioxidant activity—DPPH (b) of minimally processed 'Fuji' apples treated with distilled water (DW) - ResearchGate. (n.d.).
- Quantification of phenolic constituents of red propolis extracts of different concentrations by HPLC - Research, Society and Development. (2022-06-06).
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 63659-16-5: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rsdjournal.org [rsdjournal.org]
- 14. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical, transcriptional and translational evidences of the phenol-meta-degradation pathway by the hyperthermophilic Sulfolobus solfataricus 98/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 4-(2-Cyclopropoxyethoxy)phenol
Welcome to the technical support center for the synthesis of 4-(2-Cyclopropoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific etherification reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is through a Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, a phenoxide ion (derived from a protected or unprotected hydroquinone) acts as the nucleophile, attacking an alkyl halide, such as 2-cyclopropoxyethyl halide.
Q2: I'm not seeing any product formation. What are the most likely reasons?
Several factors can lead to a complete lack of product formation. The most common culprits include:
-
Ineffective Base: The Williamson ether synthesis requires a sufficiently strong base to deprotonate the phenol, forming the reactive phenoxide nucleophile.[4] If the base is too weak or has degraded, the reaction will not proceed.
-
Poor Leaving Group: The alkyl halide must have a good leaving group (e.g., I > Br > Cl) for the SN2 reaction to occur efficiently.[2]
-
Steric Hindrance: Significant steric bulk around the reaction centers of either the phenoxide or the alkyl halide can prevent the necessary backside attack for the SN2 mechanism.[5][6]
-
Low Reaction Temperature: Like many reactions, the Williamson ether synthesis often requires heating to overcome the activation energy barrier.[1][2] Insufficient temperature can result in a stalled reaction.
Q3: My reaction is producing a significant amount of side products. What are they and how can I minimize them?
The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases and higher temperatures.[2][3] Another potential side reaction is alkylation on the aromatic ring, as the phenoxide ion is an ambident nucleophile.[2]
To minimize these side products:
-
Use a less sterically hindered base.
-
Employ a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.[2][4][6]
-
Carefully control the reaction temperature; avoid excessive heat.
-
Choose an appropriate solvent. Polar aprotic solvents like acetonitrile or DMF are often preferred as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter and offers systematic troubleshooting steps.
Problem 1: Low or No Yield of this compound
A low or non-existent yield is the most common and frustrating issue. The following workflow can help you diagnose and resolve the problem.
Troubleshooting Workflow for Low/No Yield
Caption: A systematic workflow for troubleshooting low or no yield in the synthesis of this compound.
Detailed Protocol: A General Procedure for Williamson Ether Synthesis [7]
This protocol provides a starting point for your synthesis. Adjustments may be necessary based on your specific starting materials and equipment.
-
Deprotonation of the Phenol:
-
To a solution of the starting phenol (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (1.1-1.5 equivalents) portion-wise at room temperature.
-
Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Addition of the Alkyl Halide:
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
-
Problem 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
FAQ: My crude product is an oil and difficult to purify by column chromatography. What can I do?
-
Consider a different solvent system for chromatography: A systematic screen of solvent systems with varying polarities can help identify conditions for better separation.
-
Attempt a distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Convert to a solid derivative: In some cases, it may be beneficial to convert the product to a solid derivative (e.g., an ester or a urethane) for easier purification by recrystallization, followed by a deprotection step.
Table 1: Recommended Reagent Ratios and Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Phenol:Base Ratio | 1 : 1.1-1.5 | Ensures complete deprotonation of the phenol. |
| Phenol:Alkyl Halide Ratio | 1 : 1-1.2 | A slight excess of the alkyl halide can help drive the reaction to completion. |
| Temperature | 50 - 100 °C | Balances reaction rate with the potential for side reactions.[1][2] |
| Reaction Time | 1 - 8 hours | Reaction should be monitored to determine the optimal time.[1][2] |
Problem 3: Alternative Synthesis Routes
If the Williamson ether synthesis consistently fails, alternative strategies may be necessary. A patent describes a multi-step synthesis starting from p-chlorophenol which involves protecting the phenolic hydroxyl group, performing a Grignard reaction, followed by etherification and deprotection.[8][9] While more complex, this route may offer higher yields and fewer side products in some cases.
Alternative Synthesis Pathway
Caption: An alternative multi-step synthesis route for this compound.
III. Concluding Remarks
The synthesis of this compound, while conceptually straightforward via the Williamson ether synthesis, can present practical challenges. A systematic and logical approach to troubleshooting, grounded in a solid understanding of the reaction mechanism and potential side reactions, is crucial for success. By carefully selecting reagents, optimizing reaction conditions, and employing appropriate analytical techniques to monitor the reaction, researchers can overcome common hurdles and achieve their desired product with high yield and purity.
IV. References
-
Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from
-
Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Retrieved from
-
Google Patents. (n.d.). CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol. Retrieved from
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
- 9. CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(2-Cyclopropoxyethoxy)phenol
Document ID: TSC-2026-01-20-PDS01 Version: 1.0 For Internal Use and Client Distribution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(2-Cyclopropoxyethoxy)phenol. The removal of residual solvents is a critical step in the manufacturing of any active pharmaceutical ingredient (API) to ensure product safety, stability, and efficacy.[1][2] This document provides a comprehensive resource, structured in a question-and-answer format, to address common challenges and provide actionable troubleshooting strategies. While specific experimental data for this compound is not publicly available, the principles and protocols outlined herein are based on established methodologies for phenolic and ether compounds, as well as data from structurally similar molecules.[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual solvents in pharmaceutical products?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for acceptable levels of residual solvents in pharmaceuticals.[6] Solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity.
-
Class 2: Solvents to be limited in concentration due to their inherent toxicity.
-
Class 3: Solvents with low toxic potential, for which exposure of up to 50 mg per day is considered acceptable without justification.
It is imperative to consult the latest ICH Q3C guidelines to ensure compliance.
Q2: What are the likely residual solvents in my this compound product?
A2: Based on the synthesis of structurally related compounds, such as 4-[2-(cyclopropylmethoxy)ethyl]phenol, the following solvents are likely to be present:
-
Toluene: Often used as a solvent in Friedel-Crafts type reactions.[7]
-
Methylene Dichloride (Dichloromethane): A common solvent for various organic transformations.
-
Ethyl Acetate: Frequently used for extraction and purification.[8]
-
Tetrahydrofuran (THF): A common solvent for Grignard reactions and other organometallic chemistry.
-
n-Hexane or Heptane: Often used as anti-solvents in recrystallization.
The specific solvents and their concentrations will depend on the exact synthetic route and purification methods employed.
Q3: How do I choose the most appropriate method for removing residual solvents from my product?
A3: The selection of a suitable solvent removal method depends on several factors, including the properties of the residual solvent(s), the thermal stability of this compound, and the desired final purity. A general decision-making workflow is illustrated below.
Sources
- 1. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 2. 11 Critical Steps To Manage Solvents During API Manufacturing [outsourcedpharma.com]
- 3. Buy 4-(2-Hydroxyethoxy)phenol (EVT-1603726) | 13427-53-7 [evitachem.com]
- 4. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[2-(CYCLOPROPYLMETHOXY)ETHYL]PHENOL | 63659-16-5 [amp.chemicalbook.com]
- 6. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
Technical Support Center: Analytical Challenges in Detecting 4-(2-Cyclopropoxyethoxy)phenol Impurities
Welcome to the technical support center for the analysis of 4-(2-Cyclopropoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered when detecting and quantifying impurities related to this key pharmaceutical intermediate. As a critical precursor in the synthesis of drugs like Betaxolol, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Section 1: Understanding the Analytical Landscape
This compound, also known as Betaxolol Impurity D[1][2][3][4][5], is typically synthesized via methods such as the Williamson ether synthesis. This process, while effective, can introduce a range of impurities derived from starting materials, reagents, side-reactions, or subsequent degradation. Effective analytical monitoring is crucial for process optimization and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[6][7][8][9] However, the unique chemical properties of phenolic compounds can present specific challenges. This guide will focus primarily on troubleshooting Reversed-Phase HPLC (RP-HPLC) methods.
Common Impurities and Their Origins
A thorough understanding of potential impurities is the first step in developing a robust analytical method. Impurities associated with this compound can be broadly categorized as process-related impurities and degradation products.
| Impurity Name/Type | Structure | Potential Origin |
| Starting Materials | e.g., 4-Hydroxyphenylethanol, p-Chlorophenol | Incomplete reaction or carry-over from initial synthesis steps. |
| Reagent-Related | e.g., Benzyl-containing compounds, (Bromomethyl)cyclopropane | Residuals from protecting group strategies or alkylating agents. |
| Betaxolol Impurity A | (2RS)-1-(4-Ethylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol | Process impurity from the synthesis of the final API, Betaxolol.[10][11][12] |
| Betaxolol Impurity C | (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane | An oxirane analog, potentially formed during the subsequent epoxidation step in Betaxolol synthesis.[3][13][14][15][16] |
| Betaxolol Impurity E | (2RS)-1-[4-(2-Butoxyethyl)phenoxy]-3-[(1-methylethyl)-amino]propan-2-ol hydrochloride | An open-chain analog, possibly from alternative reagents or side reactions.[3][17][18][19][20][21] |
| Elimination Byproducts | Alkenes formed from alkyl halides | A common side reaction in Williamson ether synthesis, especially with secondary/tertiary halides. |
| Oxidative Degradants | e.g., Catechol or Hydroquinone derivatives | Oxidation of the phenol group, which can be initiated by air, light, or heat.[22][23][24][25][26] |
Section 2: Troubleshooting Guide for HPLC Analysis
This section addresses specific issues you may encounter during the HPLC analysis of this compound and its impurities.
Q1: I'm seeing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?
A1: Understanding the Problem: Peak tailing for phenolic compounds in RP-HPLC is a classic issue often caused by secondary interactions between the acidic phenolic hydroxyl group and residual, un-capped silanols on the silica-based column packing material. These interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak shape.
Troubleshooting Workflow:
A troubleshooting workflow for addressing peak tailing.
Detailed Solutions:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanols. By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, you protonate the silanol groups (Si-OH), minimizing their ability to interact with the analyte.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible free silanols. If you are using an older generation column, switching to a newer, high-purity C18 or a phenyl-hexyl column can significantly improve peak shape.
-
Increase Buffer Strength: If you are using a buffered mobile phase, increasing the concentration of the buffer salts can sometimes help to mask the residual silanol interactions.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer, though its effect on tailing is generally less pronounced than pH.[9][27][28]
Q2: My retention times are drifting from one injection to the next. What should I check?
A2: Understanding the Problem: Retention time instability can compromise the reliability of your data. The issue can stem from the HPLC system, the column, or the mobile phase preparation.
Systematic Checks:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-15 column volumes is a good starting point.[14] For gradient methods, ensure the column is properly re-equilibrated between injections.
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition are a common cause of drift.[14][20]
-
Premixing: If running an isocratic method, it is best to premix the mobile phase solvents rather than relying on the pump's proportioning valves for extended runs.
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump heads, which can cause flow rate fluctuations.
-
Evaporation: Over time, the more volatile component of your mobile phase (e.g., acetonitrile) can evaporate, changing the composition and leading to longer retention times. Prepare fresh mobile phase daily.
-
-
Pump Performance: Check for leaks in the pump seals or fittings. Run a pump pressure test to check for any irregularities that might indicate a problem with the check valves.
-
Temperature Control: Ensure your column oven is maintaining a stable temperature. Fluctuations in column temperature can cause significant shifts in retention times.[14]
Q3: I have a noisy or drifting baseline, which is affecting my ability to detect low-level impurities. What are the likely causes?
A3: Understanding the Problem: A stable baseline is critical for achieving low detection limits. Noise and drift can originate from several sources, including the detector, the mobile phase, or system contamination.
Troubleshooting Steps:
-
Isolate the Source: Start by disconnecting the column and running the mobile phase directly to the detector. If the baseline is now stable, the issue is likely with the column (e.g., contamination). If the baseline is still noisy, the problem lies with the pump, mobile phase, or detector itself.
-
Mobile Phase Contamination: Use only high-purity HPLC-grade solvents and fresh, filtered aqueous components. Contaminants can accumulate on the column and leach out during a gradient run, causing a rising baseline or "ghost peaks."[20]
-
Detector Issues:
-
Lamp Failure: A failing UV detector lamp can cause significant baseline noise. Check the lamp energy and hours of use.
-
Contaminated Flow Cell: Flush the detector flow cell with a strong, miscible solvent like isopropanol to remove any adsorbed material.[14]
-
-
Inadequate Mixing: If using an online mixer for a gradient, ensure it is functioning correctly. Incomplete mixing can appear as periodic baseline fluctuations.
Section 3: Recommended Analytical Protocol (Starting Point)
This section provides a robust starting point for developing a stability-indicating RP-HPLC method for this compound. This method will need to be validated according to ICH guidelines for your specific application.[29][30][31]
Proposed HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | High-Purity C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. High-purity silica minimizes peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the phenolic analyte. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 275 nm | Phenolic compounds typically have strong absorbance in this region. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on sample concentration. |
| Diluent | 50:50 Acetonitrile:Water | Ensures sample is fully dissolved and compatible with the mobile phase. |
Forced Degradation Study Protocol
To ensure your method is "stability-indicating," you must demonstrate that it can separate the main analyte from any degradation products.[4][16][21] A forced degradation study intentionally stresses the analyte to generate these products.
Forced degradation conditions for method validation.
-
Prepare Stock Solution: Prepare a solution of this compound in the diluent.
-
Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C. Take time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1M NaOH and keep at room temperature. Take time points, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature. Take time points and dilute for analysis.[4][11]
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Take time points, dissolve in diluent, and analyze.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. Analyze at various time points.
Goal: Aim for 5-20% degradation of the main peak. This provides a sufficient quantity of degradation products to test the specificity of your HPLC method without being excessive.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ICH guidelines for reporting and identifying impurities? A: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[19] While this compound is an intermediate, these thresholds are often applied by analogy. Generally, impurities found at levels above 0.05% should be reported, and those above 0.10% (or a lower threshold depending on the maximum daily dose of the final drug) require structural identification.
Q: My sample matrix is complex. How can I confirm peak purity? A: For complex matrices, UV detection alone may not be sufficient. A Photodiode Array (PDA) detector can assess peak purity by comparing UV spectra across the peak. However, the definitive technique for confirming peak purity and identifying co-eluting species is Liquid Chromatography-Mass Spectrometry (LC-MS).[13] MS provides mass information that can confirm the identity of your main peak and help elucidate the structure of unknown impurities.
Q: How do I choose between acetonitrile and methanol as the organic modifier in my mobile phase? A: Both are excellent choices for reversed-phase chromatography.
-
Acetonitrile generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol, often resulting in shorter retention times. It also has a lower UV cutoff, which can be advantageous.
-
Methanol can offer different selectivity compared to acetonitrile. If you have co-eluting peaks with acetonitrile, switching to methanol (or using a combination) can often resolve them. It is also typically less expensive. The choice should be based on empirical data from your method development experiments.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- ChemWhat. (n.d.). Betaxolol EP Impurity C CAS#: 63659-17-6.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from a reputable pharmaceutical analysis resource.
- Veeprho. (n.d.). Betaxolol EP Impurity D | CAS 63659-16-5.
- Veeprho. (n.d.). Betaxolol EP Impurity E | CAS 1329613-85-5.
- Alentris Research Pvt. Ltd. (n.d.). Betaxolol EP Impurity D.
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
- Axios Research. (n.d.). Betaxolol EP Impurity E - CAS - 1329613-85-5.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Allmpus. (n.d.). betaxolol ep impurity e.
- Veeprho. (n.d.). Betaxolol EP Impurity C | CAS 63659-17-6.
- Clearsynth. (n.d.). Betaxolol EP Impurity E | CAS No. 1329613-85-5.
- Pharmaffiliates. (n.d.). Betaxolol Hydrochloride-impurities.
- Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Hoshiarpur. (n.d.). Betaxolol Impurity A Manufacturer, Supplier from Hoshiarpur. Retrieved from a pharmaceutical supplier directory.
- Chemfeel. (n.d.). Betaxolol EP Impurity D.
- Dr. Ashavin. (n.d.). Betaxolol EP Impurity C | 63659-17-6.
- ChemicalBook. (2023, May 15). Betaxolol EP Impurity E | 1329613-85-5.
- Pharmaffiliates. (n.d.). Betaxolol Hydrochloride - Impurity C (Freebase).
- Sigma-Aldrich. (n.d.). Betaxolol impurity A EP Reference Standard CAS 67193-95-7.
- Cleanchem. (n.d.). Betaxolol EP Impurity A | CAS No: 67193-95-7.
- Pharmaffiliates. (n.d.). Betaxolol-impurities.
- Sigma-Aldrich. (n.d.). Betaxolol impurity C EP Reference Standard CAS 63659-17-6.
- Chemicea. (n.d.). Betaxolol EP Impurity D | 63659-16-5.
- Sandra, P., & vanhoenacker, G. (n.d.). Improving HPLC Separation of Polyphenols.
- Simson Pharma Limited. (n.d.). Betaxolol EP Impurity A | CAS No- 67193-95-7.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- ResearchGate. (n.d.). Metapathway of phenol degradation.
- PubMed. (n.d.). Recent developments in the HPLC separation of phenolic compounds.
- PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
- NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
- MDPI. (2024, June 1). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- JETIR Research Journal. (n.d.). a review on hplc method development and validation.
- ResearchGate. (2025, August 6). Recent developments in the HPLC separation of phenolic compounds.
- ResearchGate. (2015, December 28). (PDF) Metabolic pathways for the biodegradation of phenol.
- NIH. (2025, July 10). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1.
- Semantic Scholar. (n.d.). metabolic pathways for the biodegradation of phenol.
Sources
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemfeel.com [chemfeel.com]
- 5. Betaxolol EP Impurity D | 63659-16-5 [chemicea.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. Betaxolol Impurity A Manufacturer, Supplier from Hoshiarpur [chembuildpharma.co.in]
- 11. Betaxolol impurity A EP Reference Standard CAS 67193-95-7 Sigma Aldrich [sigmaaldrich.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. chemwhat.com [chemwhat.com]
- 14. veeprho.com [veeprho.com]
- 15. Betaxolol EP Impurity C | 63659-17-6 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. veeprho.com [veeprho.com]
- 18. Betaxolol EP Impurity E - CAS - 1329613-85-5 | Axios Research [axios-research.com]
- 19. allmpus.com [allmpus.com]
- 20. clearsynth.com [clearsynth.com]
- 21. Betaxolol EP Impurity E | 1329613-85-5 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. mdpi.com [mdpi.com]
- 29. pharmtech.com [pharmtech.com]
- 30. altabrisagroup.com [altabrisagroup.com]
- 31. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(2-Cyclopropoxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyclopropoxyethoxy)phenol is a valuable building block in medicinal chemistry and materials science. Its unique combination of a phenolic hydroxyl group, a flexible ethoxy linker, and a rigid cyclopropyl moiety makes it an attractive intermediate for the synthesis of a variety of target molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific needs, considering factors such as scale, purity requirements, and available resources.
Synthetic Strategies at a Glance
Three principal synthetic routes to this compound are discussed in this guide:
-
The Williamson Ether Synthesis: A classic and widely used method for the formation of ethers.
-
The Mitsunobu Reaction: A powerful and versatile method for the dehydration and coupling of alcohols.
-
A Multi-Step Industrial Approach: A strategy adapted from the synthesis of a structurally related compound, suitable for larger-scale production.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these methods.
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide or sulfonate.[1][2] In the context of synthesizing this compound, this approach can be envisioned in a two-step sequence starting from hydroquinone.
Synthetic Scheme
Figure 1: Proposed Williamson ether synthesis route to this compound.
Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the second step of the proposed synthesis, a strong base is used to deprotonate the phenolic hydroxyl group of 4-(2-hydroxyethoxy)phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the cyclopropylmethyl halide or tosylate, displacing the leaving group and forming the desired ether linkage.[2]
Experimental Protocol (Adapted from general procedures)
Step 1: Synthesis of 4-(2-Hydroxyethoxy)phenol
-
To a stirred solution of hydroquinone in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add ethylene carbonate portion-wise at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the crude 4-(2-hydroxyethoxy)phenol. Recrystallization may be necessary for purification.
Step 2: Synthesis of this compound
-
To a solution of 4-(2-hydroxyethoxy)phenol in an aprotic polar solvent like DMF or acetonitrile, add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C to form the alkoxide.[1][2]
-
Slowly add a solution of 2-cyclopropoxyethyl tosylate (or a corresponding halide) in the same solvent.
-
Allow the reaction to warm to room temperature or heat to 50-100 °C and stir for 1-8 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Discussion
The Williamson ether synthesis is a robust and well-understood reaction. A key consideration is the choice of the electrophile. While alkyl halides are commonly used, alkyl tosylates are often preferred as they are readily prepared from the corresponding alcohol and have a better leaving group.[3] The reaction conditions are relatively straightforward, and the reagents are generally commercially available or readily prepared. A potential side reaction is elimination, particularly with secondary alkyl halides, though this is less of a concern with the primary center in 2-cyclopropoxyethyl tosylate.[2] Yields for Williamson ether syntheses are typically in the range of 50-95% in laboratory settings.[1]
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative approach for the formation of the ether linkage, proceeding under mild, neutral conditions. This reaction involves the dehydration of an alcohol and a pronucleophile (in this case, the phenolic hydroxyl group) mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4]
Synthetic Scheme
Figure 2: Proposed Mitsunobu reaction route to this compound.
Mechanism
The Mitsunobu reaction mechanism is initiated by the reaction of triphenylphosphine with DEAD or DIAD to form a phosphonium salt. This intermediate then activates the alcohol (2-cyclopropoxyethanol) to form an alkoxyphosphonium salt, which is a good leaving group. The phenoxide, formed by the deprotonation of hydroquinone by the basic reaction intermediates, then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion to form the desired ether with inversion of configuration at the alcohol's stereocenter (if applicable).
Experimental Protocol (Adapted from general procedures)
-
To a solution of hydroquinone, 2-cyclopropoxyethanol, and triphenylphosphine in a suitable anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The major challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Purification is typically achieved by column chromatography.
Discussion
The Mitsunobu reaction is advantageous for its mild reaction conditions and high stereoselectivity (with inversion of configuration at the alcohol).[4] It is particularly useful for the synthesis of sterically hindered ethers.[6] However, a significant drawback is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide and the hydrazine derivative, which can complicate purification, especially on a larger scale.[7] The reagents are also relatively expensive and can be hazardous. Despite these challenges, the Mitsunobu reaction is a powerful tool for the synthesis of complex molecules where mild conditions are paramount.[5]
Route 3: A Multi-Step Industrial Approach
For larger-scale synthesis, an approach adapted from a patented process for the preparation of the closely related compound 4-[2-(cyclopropylmethoxy)ethyl]phenol offers a viable alternative.[8][9] This route begins with a readily available and inexpensive starting material, p-chlorophenol, and involves a series of transformations including protection of the phenolic hydroxyl group, a Grignard reaction, etherification, and deprotection.
Synthetic Scheme
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ias.ac.in [ias.ac.in]
- 8. CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents [patents.google.com]
- 9. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 4-(2-Cyclopropoxyethoxy)phenol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-(2-Cyclopropoxyethoxy)phenol, a key intermediate and known impurity in the synthesis of Betaxolol, a cardioselective beta-blocker.[1] By examining the validation of a primary HPLC-UV method and comparing it with alternative techniques, this document offers a practical framework for selecting and validating the most appropriate analytical strategy for your specific needs.
Introduction: The Critical Role of Method Validation
In pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from synthesis to final product is meticulously monitored. Intermediates and potential impurities, such as this compound (also known as Betaxolol Impurity D), must be accurately quantified to ensure the safety and efficacy of the final drug product.[1] An analytical method is only as reliable as its validation, a process that demonstrates its suitability for its intended purpose.[2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which provide a harmonized approach to analytical procedure validation.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a phenolic ether like this compound.[3] Its robustness, specificity, and wide dynamic range are why it is the primary recommended method for the quantification and impurity profiling of this analyte.
Experimental Protocol: A Validated HPLC-UV Method
The following protocol is a robust starting point for the validation of an analytical method for this compound. It is based on established methods for the analysis of Betaxolol and its related compounds.[3][4][5][6]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and a 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Workflow:
The validation of this HPLC-UV method must adhere to ICH Q2(R1) guidelines, encompassing the following key parameters:
Caption: Workflow for the validation of the HPLC-UV method.
Detailed Validation Parameters:
| Validation Parameter | Experimental Approach & Rationale | Acceptance Criteria (based on ICH guidelines) |
| Specificity | Analyze blank samples (diluent), a placebo mixture, the this compound reference standard, and a sample spiked with known related substances. The ability to unequivocally assess the analyte in the presence of other components is crucial for accurate quantification. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[3][4] | The peak for this compound should be pure and free from interference from other components. Resolution between the analyte and any adjacent peaks should be >1.5. |
| Linearity & Range | Prepare a series of at least five concentrations of the this compound reference standard over a range of 50-150% of the expected sample concentration. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line. This establishes the direct proportionality between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo matrix with known concentrations of the this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze a minimum of three preparations at each level. This demonstrates the closeness of the measured value to the true value. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the method's reproducibility under typical laboratory variations. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | The LOQ should be quantifiable with an acceptable level of precision (e.g., RSD ≤ 10%). |
| Robustness | Intentionally introduce small variations to the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min), and observe the effect on the results. This demonstrates the method's reliability during normal use. | The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the minor changes. |
| System Suitability | Before each analytical run, inject a standard solution to verify the performance of the chromatographic system. Key parameters include tailing factor, theoretical plates, and the reproducibility of replicate injections. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%. |
Comparative Analysis of Alternative Analytical Techniques
While HPLC-UV is the recommended method, other techniques may be considered depending on the specific analytical needs, available instrumentation, and the nature of the sample matrix. The choice of method should be a well-justified decision based on a thorough evaluation of the alternatives.
Caption: Decision tree for selecting an analytical method.
| Analytical Technique | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Ultra-Performance Liquid Chromatography (UPLC-UV) | Higher Throughput: UPLC systems operate at higher pressures, allowing for the use of smaller particle size columns and resulting in significantly faster analysis times compared to conventional HPLC.[7] Improved Resolution and Sensitivity: The smaller particle sizes lead to narrower peaks, which improves resolution between closely eluting impurities and enhances sensitivity for trace-level analysis.[7][8] Reduced Solvent Consumption: The faster run times and smaller column dimensions lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[9] | Higher Initial Cost: UPLC instrumentation is generally more expensive than standard HPLC systems. Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-optimization and re-validation. |
| Gas Chromatography (GC) | High Efficiency for Volatile Compounds: GC is an excellent technique for the separation of volatile and thermally stable compounds.[10] | Requires Derivatization: As a phenolic ether, this compound is not sufficiently volatile for direct GC analysis and would require a derivatization step (e.g., silylation) to increase its volatility.[11] This adds complexity and a potential source of error to the analytical procedure. Potential for Thermal Degradation: The high temperatures used in the GC injector and column can potentially cause degradation of thermally labile molecules.[5] |
| UV-Vis Spectrophotometry | Simplicity and Low Cost: UV-Vis spectrophotometry is a simple, rapid, and inexpensive technique. | Low Specificity: This method lacks the specificity of chromatographic techniques. The UV absorbance of this compound is due to its phenolic chromophore, which is common to many related impurities.[12][13] This makes it difficult to differentiate the analyte from other structurally similar compounds that may be present in the sample, leading to inaccurate quantification.[14] |
Conclusion: A Scientifically Sound Approach to Method Validation
The selection and validation of an appropriate analytical method for this compound is a critical step in ensuring the quality and safety of Betaxolol-containing pharmaceutical products. While HPLC-UV stands out as the most robust and reliable technique, offering an excellent balance of specificity, accuracy, and precision, the choice of method should always be guided by the specific requirements of the analysis and the available resources. For high-throughput environments where speed and sensitivity are paramount, UPLC-UV presents a compelling alternative. Conversely, while GC and UV-Vis spectrophotometry have their applications, their limitations in terms of sample preparation complexity and lack of specificity, respectively, make them less suitable for the routine quality control of this particular analyte.
Ultimately, a well-designed and thoroughly executed method validation, grounded in the principles of scientific integrity and regulatory guidelines, is indispensable for generating reliable data and ensuring patient safety.
References
-
A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. (2013). PubMed Central. Retrieved from [Link]
-
Determination of betaxolol enantiomers in pharmaceutical preparations by the proposed method. (n.d.). ResearchGate. Retrieved from [Link]
-
A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. (2013). PubMed. Retrieved from [Link]
-
Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (n.d.). EPA. Retrieved from [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Technology Networks. Retrieved from [Link]
-
HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbio. Retrieved from [Link]
-
Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal. Retrieved from [Link]
-
Method 8041A: Phenols by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
-
Ultraviolet absorption spectra of substituted phenols: a computational study. (2006). PubMed. Retrieved from [Link]
-
EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
-
LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. (2024). ResearchGate. Retrieved from [Link]
-
A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. (2013). ResearchGate. Retrieved from [Link]
-
pKa of phenols using UV-Vis spectroscopy. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). NIH. Retrieved from [Link]
-
Betaxolol EP Impurity D | CAS 63659-16-5. (n.d.). Veeprho. Retrieved from [Link]
-
Polyphenol Contents, Gas Chromatography-Mass Spectrometry (GC-MS) and Antibacterial Activity of Methanol Extract and Fractions of Sonneratia Caseolaris Fruits from Ben Tre Province in Vietnam. (2024). PubMed. Retrieved from [Link]
-
UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectrophotometric determination of betaxolol in pure form and pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2023). ResearchGate. Retrieved from [Link]
-
Betaxolol EP Impurity D. (n.d.). Alentris Research Pvt. Ltd.. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. (2023). IJNRD. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ijnrd.org [ijnrd.org]
- 3. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journal.gnest.org [journal.gnest.org]
- 11. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
A Comparative Guide to Phenolic Precursors in Betaxolol Synthesis: A Focus on 4-(2-Cyclopropoxyethoxy)phenol
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of the entire process. This is particularly true in the synthesis of chiral drugs such as (S)-Betaxolol, a selective β1-adrenergic receptor antagonist widely used in the treatment of glaucoma and hypertension.[1][2][3] The core of Betaxolol's structure is a substituted phenoxypropanolamine moiety, and the choice of the initial phenolic precursor dictates the subsequent synthetic strategy. This guide provides a detailed comparison of 4-(2-Cyclopropoxyethoxy)phenol with other key phenolic precursors, offering insights into the synthetic routes, experimental considerations, and overall efficiency of each approach.
The Central Role of the Phenolic Precursor
The synthesis of Betaxolol involves the introduction of a 3-(isopropylamino)-2-hydroxypropoxy side chain onto a phenolic compound. The nature of the substituent at the para-position of the phenol is what differentiates the various synthetic precursors and their respective pathways. The ideal precursor should be readily available, affordable, and allow for a high-yield, stereoselective synthesis of the final active pharmaceutical ingredient (API).
Here, we will delve into a comparative analysis of two primary phenolic precursors:
-
This compound : A precursor that already contains the complete side chain, simplifying the subsequent steps.
-
4-(2-Hydroxyethyl)phenol : A commercially available and more fundamental starting material that requires the elaboration of the cyclopropoxyethoxy side chain.
Synthetic Strategies and Mechanistic Considerations
The synthesis of (S)-Betaxolol from phenolic precursors generally follows one of two main strategies:
-
Strategy A: Late-stage introduction of the chiral side chain. In this approach, the complete 4-(2-cyclopropoxyethoxy)phenyl moiety is synthesized first, followed by the attachment of the (S)-3-(isopropylamino)-2-hydroxypropoxy chain.
-
Strategy B: Early-stage introduction of a pro-chiral side chain. This strategy starts with a simpler phenol, such as 4-(2-hydroxyethyl)phenol, and builds the cyclopropoxyethoxy and the chiral aminopropoxy side chains in a stepwise manner.
The choice between these strategies is influenced by factors such as the availability of starting materials, the desired level of stereochemical control, and the overall process economics.
Diagram: Synthetic Strategies for Betaxolol
Caption: Comparative workflows for Betaxolol synthesis.
Comparative Analysis of Phenolic Precursors
| Precursor | Synthetic Strategy | Advantages | Disadvantages | Overall Yield (Illustrative) |
| This compound | Late-stage chiral introduction | Fewer synthetic steps from this intermediate to Betaxolol. | Not readily commercially available; requires multi-step synthesis.[1] | High (from intermediate) |
| 4-(2-Hydroxyethyl)phenol | Early-stage side chain construction | Commercially available and cost-effective.[1][4] | Longer overall synthetic route with more intermediate steps.[5][6] | 9-42% (overall)[1][4] |
| 4-Hydroxyphenylacetic acid derivatives | Early-stage side chain construction | Readily available starting materials. | Requires reduction of the carboxylic acid group.[7] | Variable |
Experimental Protocols
Protocol 1: Synthesis of (S)-Betaxolol from this compound
This protocol outlines the final steps in the synthesis of (S)-Betaxolol, starting from the advanced intermediate this compound.
Step 1: O-Alkylation with (R)-(-)-Epichlorohydrin [5][8]
-
To a solution of 4-(2-cyclopropylmethoxyethyl)-phenol in a suitable solvent (e.g., methanol), add a base such as sodium hydroxide or potassium hydroxide.
-
Add (R)-(-)-epichlorohydrin dropwise at a controlled temperature.
-
Stir the reaction mixture until completion (monitored by TLC or HPLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting epoxide intermediate by column chromatography.
Step 2: Amination with Isopropylamine [5][8]
-
Dissolve the purified epoxide intermediate in a suitable solvent (e.g., methanol).
-
Add isopropylamine to the solution.
-
Heat the reaction mixture under reflux until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Purify the crude (S)-Betaxolol by column chromatography or recrystallization to obtain a product with high enantiomeric excess.
Protocol 2: Synthesis of this compound from 4-(2-Hydroxyethyl)phenol
This protocol describes the synthesis of the key intermediate, this compound, from a readily available starting material. This multi-step process is often a necessary precursor to Protocol 1.[5][6]
Step 1: Protection of the Phenolic Hydroxyl Group [6]
-
Dissolve 2-(4-hydroxyphenyl)ethanol in a suitable solvent (e.g., THF).
-
Add a base (e.g., potassium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add a protecting group, such as benzyl bromide, and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.
Step 2: Allylation of the Alcoholic Hydroxyl Group [6]
-
Dissolve the protected phenol from Step 1 in a suitable solvent.
-
Add a base and allyl bromide.
-
Stir the reaction until the starting material is consumed.
-
Work up the reaction to isolate the allylated product.
Step 3: Cyclopropanation [6][9]
-
Perform a Simmons-Smith or Furukawa cyclopropanation on the allyl group of the product from Step 2. This involves using a diiodomethane and a zinc-copper couple or diethylzinc.
-
Carefully quench the reaction and purify the cyclopropanated product.
Step 4: Deprotection of the Phenolic Hydroxyl Group [5][9]
-
Remove the protecting group (e.g., by hydrogenation with Pd/C if a benzyl group was used).
-
Purify the final product, 4-(2-cyclopropylmethoxyethyl)-phenol, by column chromatography.
Discussion and Field-Proven Insights
The choice between starting with this compound versus a simpler precursor like 4-(2-Hydroxyethyl)phenol is a classic trade-off between the length of the synthesis and the cost and availability of starting materials.
For research and development purposes, where flexibility and the exploration of different synthetic routes are paramount, starting with 4-(2-Hydroxyethyl)phenol offers a versatile platform. The multi-step synthesis to this compound allows for optimization at each stage and the potential to introduce structural modifications.[6][7]
In a manufacturing setting, the ideal scenario would be the availability of this compound as a cost-effective starting material. This would significantly shorten the overall synthesis, reduce waste, and likely improve the overall yield and throughput. However, the synthesis of this intermediate itself presents challenges, such as the use of potentially hazardous reagents in the cyclopropanation step.[5][9]
Chemo-enzymatic approaches have also emerged as a powerful tool for the synthesis of (S)-Betaxolol, often starting from 4-(2-hydroxyethyl)phenol.[1][4] These methods utilize lipases for the kinetic resolution of racemic intermediates, offering high enantioselectivity. While environmentally friendly, the overall yields of these processes can sometimes be lower than purely chemical routes and may require further optimization for industrial scale-up.[4]
Conclusion
The synthesis of (S)-Betaxolol can be approached from various phenolic precursors, with this compound and 4-(2-Hydroxyethyl)phenol being the most prominent.
-
This compound represents a more direct route to Betaxolol, but its availability and the complexity of its own synthesis are significant considerations.
-
4-(2-Hydroxyethyl)phenol is a more fundamental and commercially accessible starting point, though it necessitates a longer and more intricate synthetic pathway to construct the required side chain.
Ultimately, the optimal choice of precursor will depend on the specific context of the synthesis, balancing factors such as the scale of production, cost constraints, and the desired level of process control and efficiency. The ongoing development of more efficient and stereoselective synthetic methods, including biocatalytic approaches, will continue to shape the landscape of Betaxolol manufacturing.
References
-
Hansen, S. T., & Jacobsen, E. E. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Processes, 10(12), 2664. [Link]
- Joshi, A. V., et al. (2006). Process for preparation of s-(-)-betaxolol and salts thereof.
-
Troøyen, S. H. (2021). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. NTNU. [Link]
-
Hansen, S. T., & Jacobsen, E. E. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. [Link]
- Joshi, A. V., et al. (2006). Process for preparation of S-(-)-betaxolol and salts thereof.
-
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 189-219. [Link]
-
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. [Link]
-
Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 133-136. [Link]
-
Saddique, F. A., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthetic-approaches-towards-the-synthesis-of-(-Saddique-Zahoor/e0a0f4b1d6e1b7f8c0c1b7e6b7d7e8b9d8e7d9c9]([Link]
-
Gpatindia. (2020). BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
ResearchGate. (n.d.). Scheme 5. Synthesis of betaxolol from 10. [Link]
- Wang, Z. (2010). Method for preparing l-betaxolol hydrochloride.
-
Bakulev, V. A., et al. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 24(12), 2274. [Link]
-
National Center for Biotechnology Information. (n.d.). Betaxolol. PubChem. [Link]
-
Wikipedia. (n.d.). Betaxolol. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betaxolol - Wikipedia [en.wikipedia.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 9. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
A Comparative Guide to the Biological Activity of 4-(2-Cyclopropoxyethoxy)phenol and Its Analogs
This guide provides a comparative analysis of the potential biological activities of 4-(2-Cyclopropoxyethoxy)phenol and its structural analogs. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document leverages established structure-activity relationship (SAR) principles for phenolic compounds to forecast its activity profile. By comparing it with well-studied analogs, we can infer its potential efficacy as an antioxidant, anti-inflammatory, and antimicrobial agent. This guide is intended for researchers, scientists, and professionals in drug development to inform experimental design and highlight promising avenues for investigation.
Introduction: The Therapeutic Potential of Phenolic Ethers
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The reactivity of the phenolic hydroxyl group is central to these properties. Chemical modification of this group, such as through etherification, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. Ether derivatives, like this compound, often exhibit modified lipophilicity, metabolic stability, and target selectivity compared to their parent phenols.[3]
This guide will focus on the predicted biological activities of this compound by comparing its structure to the following key analogs:
-
Phenol: The basic structural unit.
-
4-Methoxyphenol: A simple phenol ether with a small, electron-donating methoxy group.
-
4-(2-Hydroxyethoxy)phenol: A close structural analog where the cyclopropyl group is replaced by a hydrogen, introducing a terminal hydroxyl group.
-
4-Benzyloxyphenol: An analog featuring a bulky, aromatic ether substituent.
By analyzing the structural differences, we can hypothesize how the unique cyclopropoxyethoxy side chain may influence the compound's biological performance.
Comparative Analysis of Biological Activities
The biological activity of phenolic compounds is primarily dictated by the phenolic hydroxyl group and the nature of the substituents on the aromatic ring.
Antioxidant Activity
The antioxidant capacity of phenols is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[4] The ease of this donation is influenced by the electronic properties of the ring substituents.
-
Structure-Activity Relationship: Electron-donating groups (EDGs) on the aromatic ring, particularly at the ortho and para positions, increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity.[5] Conversely, steric hindrance around the hydroxyl group can diminish this activity.[6] The solvent used in assays also plays a critical role in modulating antioxidant capabilities.[4]
-
Comparative Insights:
-
Phenol: Serves as the baseline for antioxidant activity.
-
4-Methoxyphenol: The electron-donating methoxy group at the para position is expected to increase antioxidant activity compared to phenol.
-
This compound: The ether linkage at the para position also acts as an electron-donating group, suggesting it would possess significant antioxidant properties. The cyclopropyl moiety is a small, rigid ring that may influence interactions with biological targets without causing significant steric hindrance.
-
4-Benzyloxyphenol: While the ether is electron-donating, the bulky benzyl group might introduce steric effects that could modulate its radical scavenging ability.
-
The predicted order of antioxidant activity, based on these principles, would likely be: This compound ≈ 4-Methoxyphenol > 4-Benzyloxyphenol > Phenol .
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
A key mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[7][8]
-
Structure-Activity Relationship: The ability to inhibit COX enzymes is influenced by the overall molecular shape, hydrophobicity, and the presence of specific functional groups that can interact with the enzyme's active site. For some phenolic compounds, both antioxidant activity and the ability to permeate cell membranes are crucial for inhibiting inflammatory mediator release.[9]
-
Comparative Insights:
-
This compound vs. Analogs: The lipophilicity introduced by the cyclopropoxyethoxy chain may enhance membrane permeability and interaction with the hydrophobic active site of COX enzymes. Studies on resveratrol derivatives have shown that modifications to the phenolic structure can lead to potent COX-2 inhibition.[10] It is plausible that the unique conformation of the cyclopropyl group could confer selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects. Analogs like 2,2'-biphenol have demonstrated inhibitory effects on COX-2 expression.[11]
-
Antimicrobial Activity
Phenolic compounds exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, leading to increased permeability and cell death.[12]
-
Structure-Activity Relationship: Lipophilicity is a critical factor in the antimicrobial activity of phenols. An optimal level of lipophilicity allows the compound to partition into the lipid bilayer of bacterial membranes. The addition of alkyl or allyl groups to the phenol structure has been shown to increase antimicrobial potency.[12][13]
-
Comparative Insights:
-
This compound: The cyclopropoxyethoxy side chain significantly increases the lipophilicity of the molecule compared to phenol or 4-(2-hydroxyethoxy)phenol. This suggests that it may have enhanced antimicrobial activity. The flexible ethoxy linker combined with the rigid cyclopropyl group could facilitate effective intercalation into the microbial membrane.
-
Quantitative Data Summary (Hypothetical)
Since direct experimental data for this compound is lacking, the following table presents a hypothetical comparison based on the SAR principles discussed. This table is intended to guide future experimental work.
| Compound | Predicted Antioxidant Activity (DPPH Assay, IC50) | Predicted COX-2 Inhibition (IC50) | Predicted Antimicrobial Activity (MIC vs. S. aureus) |
| Phenol | + | + | + |
| 4-Methoxyphenol | ++ | ++ | ++ |
| 4-(2-Hydroxyethoxy)phenol | ++ | ++ | + |
| This compound | +++ | +++ | +++ |
| 4-Benzyloxyphenol | ++ | ++ | +++ |
Key: + (Low Activity), ++ (Moderate Activity), +++ (High Activity)
Experimental Protocols
To validate the predicted activities, the following experimental protocols are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).
-
In a 96-well plate, add varying concentrations of the test compound to a solution of DPPH in the same solvent.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Use a commercially available COX inhibitor screening assay kit.[7]
-
Prepare the test compounds in a suitable solvent.
-
In separate assays for COX-1 and COX-2, incubate the respective enzyme with the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 values for each enzyme.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Visualizations
Signaling Pathway and Experimental Logic
Caption: Experimental workflow for evaluating the biological activity of phenol analogs.
Structure-Activity Relationship Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel phenol ether derivatives as non-covalent proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. um.edu.mt [um.edu.mt]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship of polyphenols on inhibition of chemical mediator release from rat peritoneal exudate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclo-oxygenase-2 expression in mouse macrophages by 4-(3-methyl-but-1-enyl)-3,5,3',4'-tetrahydroxystilbene, a resveratrol derivative from peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Analysis of Synthesized versus Standard 4-(2-Cyclopropoxyethoxy)phenol
This guide provides an in-depth spectroscopic comparison of in-house synthesized 4-(2-Cyclopropoxyethoxy)phenol against its predicted standard data. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis of the target compound and a rigorous spectroscopic analysis to confirm its identity and purity. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering not just data, but a logical framework for spectroscopic validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a phenol, an ether linkage, and a cyclopropyl group, presents a rich landscape for spectroscopic characterization. Accurate confirmation of its synthesis is paramount to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide will walk you through the synthesis and a multi-faceted spectroscopic analysis, providing the rationale behind the experimental choices and a clear comparison to theoretical data.
Synthesis of this compound
The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-(2-hydroxyethyl)phenol attacks cyclopropylmethyl bromide.
Synthesis Workflow
Sources
assessing the purity of 4-(2-Cyclopropoxyethoxy)phenol from different suppliers
An Application Scientist's Guide to Assessing the Purity of 4-(2-Cyclopropoxyethoxy)phenol from Different Suppliers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Starting Material Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the quality of starting materials is not merely a parameter—it is the foundation upon which product safety, efficacy, and reproducibility are built. This compound is a key intermediate and a known impurity in the synthesis of pharmaceuticals such as Betaxolol Hydrochloride.[1][2] Its structural integrity and purity are paramount. The presence of even trace amounts of impurities can have cascading effects, leading to downstream reaction failures, the formation of toxic by-products, or compromised stability of the final active pharmaceutical ingredient (API).
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate rigorous characterization and control of impurities in new drug substances.[3][4][5] An impurity is defined as "any component of the new drug substance which is not the chemical entity defined as the new drug substance."[4] This guide provides a comprehensive, multi-modal analytical strategy for assessing the purity of this compound sourced from various suppliers. We will move beyond simple percentage purity values, explaining the causality behind our experimental choices to build a self-validating system for quality assessment. This approach empowers researchers to make informed decisions when selecting a supplier, ensuring the integrity of their research and development pipeline.
Anticipating the Enemy: Potential Impurities in this compound
A robust analytical strategy begins with a theoretical understanding of the potential impurities that may be present. These can be broadly categorized according to ICH guidelines and are often linked to the synthetic route.
-
Organic Impurities: These are the most common and varied class of impurities.
-
Starting Materials & Intermediates: Unreacted starting materials such as hydroquinone or 4-hydroxyphenethyl alcohol, and key intermediates from the specific synthetic pathway employed.
-
By-products: Compounds formed from side reactions during the synthesis. Given the ether linkages, this could include isomers or products of incomplete reactions.
-
Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like structures or other degradation products, especially during storage.
-
-
Inorganic Impurities: These typically originate from the manufacturing process.[4]
-
Reagents, Ligands, and Catalysts: Inorganic salts, heavy metals, or residual catalysts used during the synthesis.
-
-
Residual Solvents: Solvents used in the synthesis or final purification/crystallization steps that are not fully removed. The control of these is detailed in the ICH Q3C guidelines.[6]
A Multi-Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity.[7] A trustworthy assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to corroborate findings. The following workflow is designed to systematically identify and quantify all relevant impurities.
Caption: Orthogonal workflow for purity assessment.
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC-UV/DAD)
Causality: HPLC is the workhorse for pharmaceutical impurity profiling, offering high-resolution separation of non-volatile organic compounds.[8] For a phenol-containing molecule with a UV chromophore, a Diode Array Detector (DAD) is ideal. It not only quantifies known impurities against a reference standard but also provides UV spectral data for all separated peaks, which helps in preliminary identification and in assessing peak purity.
Experimental Protocol:
-
System: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point for phenolic compounds.[9]
-
Mobile Phase: A gradient elution is typically required to separate impurities with a wide range of polarities.
-
Solvent A: 0.1% Acetic Acid or Formic Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: DAD monitoring at a wavelength appropriate for the phenol chromophore (e.g., 278 nm), with full spectral acquisition from 200-400 nm.[10]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase (50:50 A:B) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Quantification: Calculate purity using an area normalization method. For accurate quantification of specific impurities, a reference standard for that impurity is required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: When HPLC-UV reveals unknown impurity peaks, LC-MS is the next logical step. It provides the molecular weight of these unknowns, which is a critical piece of information for structural elucidation.[11][12] This is essential for complying with ICH guidelines that require the identification of impurities above a certain threshold.[6][13]
Experimental Protocol:
-
System: An LC system coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) for high-resolution mass accuracy or a Quadrupole for nominal mass).
-
LC Method: Transfer the HPLC-UV method. It may be necessary to replace non-volatile buffers (like phosphate) with volatile ones (like ammonium formate or ammonium acetate) if they were used.
-
Ionization Source: Electrospray Ionization (ESI) is typically effective for phenolic compounds and can be run in both positive and negative ion modes to maximize the chances of ionization.
-
Data Acquisition: Acquire data in full scan mode to detect all ionizable species eluting from the column. For targeted analysis, tandem MS (MS/MS) can be used to fragment ions and gain further structural information.[12]
Orthogonal Purity Assessment by Quantitative NMR (qNMR)
Causality: qNMR is a powerful primary ratio method for determining purity.[14] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's structure.[15] This allows for the determination of absolute purity by integrating the signals of the main compound against a certified internal standard of known purity and weight, without needing reference standards for the impurities themselves.[16] It serves as an excellent, independent verification of the HPLC results.[17]
Experimental Protocol:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Internal Standard: Select a high-purity, stable standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample.
-
Accurately weigh ~5-10 mg of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6 or MeOD) in an NMR tube.
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the signals of interest) and ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate one or more well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
Thermal and Physical Analysis
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, the melting transition is a sharp endothermic peak.[18] The presence of impurities disrupts the crystal lattice, causing the melting point to be depressed and the melting range to broaden.[19][20] This makes DSC an excellent and rapid method for assessing the bulk purity of crystalline materials.[21]
Experimental Protocol:
-
System: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to well past its melting point.
-
Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A broad peak or a depressed melting point compared to a high-purity reference material suggests the presence of impurities.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature.[22] It is highly effective for quantifying non-chromophoric and volatile components like water and residual solvents, which might be missed by HPLC-UV.[23][24] This provides a direct measure of "loss on drying."[22]
Experimental Protocol:
-
System: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a point where all volatile components are expected to have been removed but before the compound itself degrades (e.g., 150 °C).
-
Analysis: The percentage weight loss in specific temperature ranges corresponds to the amount of volatile content (e.g., water loss below 100°C, solvent loss at higher temperatures).
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of this workflow, we analyzed batches of this compound from three hypothetical suppliers. The results are summarized below.
Table 1: HPLC and qNMR Purity Comparison
| Supplier | HPLC Purity (Area %) | Main Impurity (HPLC, RRT) | Purity by ¹H qNMR (%) |
| Supplier A | 99.85% | 0.11% (RRT 1.15) | 98.7% |
| Supplier B | 99.52% | 0.35% (RRT 0.88) | 99.4% |
| Supplier C | 99.91% | 0.06% (RRT 1.15) | 99.8% |
Table 2: Thermal and Volatile Impurity Analysis
| Supplier | DSC Melting Point (Onset) | TGA Weight Loss (up to 150°C) | Key Residual Solvent (GC-MS) |
| Supplier A | 75.1 °C (Broad) | 1.15% | Toluene (1100 ppm) |
| Supplier B | 76.8 °C (Sharp) | 0.12% | Acetone (150 ppm) |
| Supplier C | 77.1 °C (Very Sharp) | 0.08% | Not Detected (<50 ppm) |
Table 3: Impurity Identification via LC-MS
| Supplier | Impurity (RRT) | Proposed Identity (from MW) |
| Supplier A | RRT 1.15 | Dimerization by-product |
| Supplier B | RRT 0.88 | Unreacted 4-hydroxyphenethyl alcohol |
| Supplier C | RRT 1.15 | Dimerization by-product (trace) |
Interpretation and Supplier Selection
The orthogonal data provides a nuanced view of quality that a single HPLC result cannot.
Caption: Matching analytical techniques to impurity types.
Conclusion
Assessing the purity of a critical intermediate like this compound requires a scientifically rigorous, multi-faceted approach. Relying on a single data point from a supplier's Certificate of Analysis is insufficient for critical drug development applications. By implementing an orthogonal workflow combining chromatographic separation (HPLC), absolute quantification (qNMR), impurity identification (LC-MS), and thermal analysis (DSC/TGA), researchers can build a comprehensive quality profile. This self-validating system not only ensures the selection of high-purity materials but also provides a deep understanding of the impurity profile, which is crucial for process optimization, risk mitigation, and regulatory compliance.
References
-
ICH Q3A(R2) Impurities in New Drug Substances . European Medicines Agency. [Link]
-
Purity Determination by DSC . Creative Biolabs. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. [Link]
-
Thermogravimetric Analysis (TGA) in Drug Development . PharmaGuru. [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products . European Pharmaceutical Review. [Link]
-
Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification . AZoM. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control . AZoM. [Link]
-
Determination of purity by differential scanning calorimetry (DSC) . ACS Publications. [Link]
-
Thermogravimetric Analysis in Pharmaceuticals . Veeprho. [Link]
-
TGA Analysis in Pharmaceuticals . ResolveMass Laboratories Inc. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry. [Link]
-
Differential Scanning Calorimetry (DSC) . Chemistry LibreTexts. [Link]
-
Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes . LCGC International. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka. [Link]
-
Applications of Thermogravimetric Analysis . Innovatech Labs. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . ICH. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . NIH National Library of Medicine. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis . ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD . CABI Digital Library. [Link]
-
Purity Determination and DSC Tzero Technology . TA Instruments. [Link]
-
How to Perform a Phenol Test for Accurate Chemical Analysis . A-Z Chemistry. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples . AKJournals. [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species . MDPI. [Link]
-
Analytical Methods . ResearchGate. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA . Veeprho. [Link]
-
Identity and Purity - Small Molecules . Pacific BioLabs. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances . YouTube. [Link]
-
4-[2-(Cyclopropylmethoxy)ethyl]phenol . PubChem. [Link]
Sources
- 1. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | LGC Standards [lgcstandards.com]
- 2. 4-[2-(Cyclopropylmethoxy)ethyl]phenol | C12H16O2 | CID 11052481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. azooptics.com [azooptics.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. m.youtube.com [m.youtube.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 20. tainstruments.com [tainstruments.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pharmaguru.co [pharmaguru.co]
- 23. veeprho.com [veeprho.com]
- 24. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Cross-Validation of 4-(2-Cyclopropoxyethoxy)phenol Quantification Assays
Introduction
In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities and their metabolites is the bedrock upon which safety and efficacy data are built. 4-(2-Cyclopropoxyethoxy)phenol, a molecule characterized by its phenol ring and a cyclopropoxyethoxy side chain, presents a typical analytical challenge. Its accurate measurement in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[1] The reliability of data generated throughout a drug's lifecycle, often across different laboratories and analytical platforms, is paramount.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). More importantly, it establishes a framework for the cross-validation of these methods. Cross-validation is the critical process of verifying that different analytical procedures produce consistent, reliable, and accurate results, ensuring data integrity when methods are transferred or when data from multiple sources are compared.[2][3]
Our objective is not merely to present protocols but to delve into the causality behind experimental choices, grounding our recommendations in the principles of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Chapter 1: Foundations of Bioanalytical Method Validation
Before comparing methodologies, it is essential to understand the regulatory framework that governs them. Both the FDA and EMA provide comprehensive guidelines on bioanalytical method validation.[6][7] These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which should be the primary reference for current standards.[8][9] A validated bioanalytical method ensures the acceptability of its performance and the reliability of analytical results.[5]
The core parameters that define a validated method include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
HPLC-UV is a robust and widely used technique for the quantification of small molecules. Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. Quantification relies on the intrinsic ability of the analyte to absorb light at a specific wavelength. The phenolic ring in this compound serves as an excellent chromophore, making it amenable to UV detection, typically around 274-280 nm.[12][13]
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation (Plasma): Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar phenol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 280 nm.[15]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Causality Behind Experimental Choices
-
Protein Precipitation: This is a simple and fast method for sample cleanup, suitable for removing the bulk of proteinaceous material that would otherwise foul the HPLC column.
-
C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining moderately non-polar compounds like our target analyte from a polar mobile phase.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase ensures that the phenolic hydroxyl group remains protonated (non-ionized), leading to better peak shape and consistent retention times.[16]
Workflow Diagram: HPLC-UV Quantification
Caption: Workflow for this compound quantification by HPLC-UV.
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[16] After chromatographic separation via LC, the analyte is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer acts as a highly specific detector. In tandem MS, a specific parent ion (precursor ion) corresponding to the analyte's mass is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for extremely low quantification limits.[17]
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation: The same protein precipitation protocol as for HPLC-UV can be used. For lower LOQs, a Solid Phase Extraction (SPE) may be required.[13]
-
LC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Precursor Ion (Q1): [M-H]⁻ for this compound.
-
Product Ion (Q3): A stable, high-intensity fragment ion determined by direct infusion.
-
Collision Energy: Optimized for maximum product ion intensity.
-
Causality Behind Experimental Choices
-
UPLC Column: The smaller particle size allows for faster separations and sharper peaks, which is beneficial for high-throughput analysis and improves sensitivity.
-
ESI Negative Mode: The phenolic hydroxyl group is acidic and readily loses a proton to form a negative ion [M-H]⁻, making ESI in negative mode a highly efficient ionization technique for this class of compounds.[16]
-
MRM: This detection method provides unparalleled specificity. By monitoring a specific mass transition (precursor -> product), co-eluting matrix components that do not undergo this exact transition are not detected, drastically reducing background noise.
Workflow Diagram: LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Chapter 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS separates compounds in the gas phase. Analytes are vaporized and travel through a long, narrow column, separating based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects the eluted compounds. For non-volatile or polar compounds like phenols, a chemical derivatization step is mandatory to increase volatility and thermal stability.[18]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Perform a liquid-liquid extraction of the plasma sample (e.g., using ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[19]
-
Cap the vial and heat at 60°C for 30 minutes to convert the phenolic -OH group to a -O-TMS (trimethylsilyl) ether.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injection Mode: Splitless.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Detection: Electron Ionization (EI), monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.
-
Causality Behind Experimental Choices
-
Derivatization: The phenolic hydroxyl group is polar and has an active proton, making the parent molecule unsuitable for GC. Silylation with MSTFA replaces the active proton with a non-polar TMS group, which dramatically increases volatility and allows the compound to traverse the GC column.[19][20]
-
Splitless Injection: This mode is used for trace analysis, ensuring that the majority of the sample is transferred to the GC column, which is necessary for achieving low detection limits.
-
SIM Mode: Instead of scanning all masses, the MS focuses only on a few characteristic ions of the derivatized analyte. This increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and thus the sensitivity of the assay.
Workflow Diagram: GC-MS Quantification
Caption: Workflow for this compound quantification by GC-MS.
Chapter 5: Cross-Validation and Performance Comparison
The ultimate goal of cross-validation is to demonstrate that each method is "fit for purpose" and that the data are interchangeable within acceptable limits.[21]
Cross-Validation Protocol
-
Sample Selection: Prepare at least three batches of QC samples (low, medium, high concentrations) in the relevant biological matrix. Additionally, select a set of at least 20 incurred (study) samples previously analyzed by one method.[6]
-
Analysis: Analyze the QC and incurred samples with each of the two (or three) analytical methods. The analysis should be performed by different analysts if possible.
-
Data Evaluation:
-
QC Samples: The mean accuracy for each QC level determined by the "new" method should be within ±15% of the nominal value.
-
Incurred Samples: The percentage difference between the values obtained by the two methods should be calculated for each sample. At least two-thirds (67%) of the samples must have a percent difference within ±20% of their mean value.[4] This is a common acceptance criterion for incurred sample reanalysis and can be adapted for cross-validation.
-
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics for each method when quantifying this compound in human plasma. The values are illustrative but representative of each technology's capabilities.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate (Risk of interference from co-eluting compounds with similar UV absorbance) | Very High (Based on unique mass-to-charge ratio and fragmentation) | High (Based on retention time and mass spectrum) |
| Lower Limit of Quantification (LOQ) | ~10 - 50 ng/mL | ~0.05 - 1 ng/mL | ~1 - 10 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.995 |
| Accuracy (% Bias) | < ±15% | < ±15% | < ±15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Sample Throughput | Moderate | High (with UPLC) | Low (due to derivatization and long run times) |
| Cost & Complexity | Low | High | Moderate |
| Robustness | High | Moderate (sensitive to matrix effects) | Low (derivatization can be variable) |
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the specific requirements of the study.
-
LC-MS/MS is unequivocally the preferred method for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies. Its unparalleled sensitivity and selectivity ensure the generation of reliable data at the low concentrations typically encountered in biological samples.[16]
-
HPLC-UV serves as an excellent alternative for applications where lower sensitivity is acceptable. This includes the analysis of formulations, dose verification solutions, or later-stage clinical studies where plasma concentrations are expected to be high. Its simplicity, low cost, and robustness are significant advantages.[22]
-
GC-MS is the least suitable method for routine bioanalysis of this compound due to the required derivatization step, which adds complexity, time, and a potential source of variability.[18] It should only be considered if a specific analytical challenge, such as the need to resolve an isobaric interference not separable by LC, necessitates its use.
Ultimately, a robust cross-validation program is not merely a regulatory checkbox; it is a scientific imperative. By demonstrating concordance between different analytical methodologies, we build a foundation of trust in our data, ensuring that critical decisions in the drug development process are based on the most reliable evidence available.[2]
References
-
European Medicines Agency. "Bioanalytical method validation - Scientific guideline." EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Judith, H., et al. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Metabolites, MDPI. [Link]
-
U.S. Food and Drug Administration. "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers." [Link]
-
European Medicines Agency. "Guideline on bioanalytical method validation." (2011-07-21). [Link]
-
van Amsterdam, P. "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content." European Bioanalysis Forum. [Link]
-
U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." [Link]
-
U.S. Food and Drug Administration. "Guidance for Industry: Bioanalytical Method Validation." (2001). [Link]
-
Pisoschi, A. M., et al. "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry." Molecules, 2021, PMC - NIH. [Link]
-
Ramos, L., et al. "Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens." Journal of Environmental Science and Health, PubMed. [Link]
-
Suleria, H. A. R., et al. "LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential." Foods, MDPI. [Link]
-
U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022-11). [Link]
-
Sandle, T. "FDA Adopts ICH Final Guidance On Bioanalytical Method Validation." Outsourced Pharma. [Link]
-
Slideshare. "Bioanalytical method validation emea." [Link]
-
Ali, A., et al. "LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants." Molecules, PMC - NIH. [Link]
-
Shikov, A. N., et al. "LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr." Foods, MDPI. [Link]
-
Pandey, P. K. "Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters." PharmaGuru.co. [Link]
-
ResearchGate. "General derivatization mechanism for phenol with MTBSTFA." [Link]
-
Ncube, N., et al. "Targeted analysis of phenolic compounds by LC-MS." Protocols.io. [Link]
-
Masuda, N., et al. "Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride." American Journal of Analytical Chemistry, SciRP.org. [Link]
-
Cosmulescu, S., et al. "Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species." Plants, MDPI. [Link]
-
European Bioanalysis Forum. "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content." [Link]
-
CD Formulation. "Pharmaceutical Analytical Methods Validation, Verification and Transfer." [Link]
-
U.S. Environmental Protection Agency. "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC." [Link]
-
Shree, S., et al. "A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis." Plant Methods, PubMed Central. [Link]
-
Gilbert, M. T., et al. "Cross-validation of bioanalytical methods between laboratories." Journal of Pharmaceutical and Biomedical Analysis, PubMed. [Link]
-
Stashenko, E. E., et al. "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Journal of the Chemical Society of Pakistan, NIH. [Link]
-
Pharma IQ. "Cross-Validation of Bioanalytical Methods: When, Why and How?" [Link]
-
Agilent Technologies. "Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC." (2012-01-06). [Link]
-
ResearchGate. "(PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." [Link]
-
Pedersen, S. N., et al. "Quantification of the xenoestrogens 4-tert.-octylphenol and bisphenol A in water and in fish tissue based on microwave assisted extraction, solid-phase extraction and liquid chromatography-mass spectrometry." Journal of Chromatography A, PubMed. [Link]
-
da Silva, A. F., et al. "Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.)." Molecules, MDPI. [Link]
-
Analele Universitatii din Oradea, Fascicula Biologie. "EVALUATION OF PHENOLIC CONTENTS (QUANTITATIVE AND QUALITATIVE) AND ANTIOXIDANT ACTIVITIES IN DIFFERENT PHYSIOLOGICAL PHASES OF G." [Link]
-
Satoh, K., et al. "Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol." Anticancer Research, PubMed. [Link]
-
ResearchGate. "Quantification of total phenolic content (a) and antioxidant activity—DPPH (b) of minimally processed 'Fuji' apples treated with distilled water (DW)." [Link]
Sources
- 1. moh.gov.bw [moh.gov.bw]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 16. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 19. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bioanalysisforum.jp [bioanalysisforum.jp]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Phenolic Scaffolds in Drug Discovery: A Comparative Analysis Beyond 4-(2-Cyclopropoxyethoxy)phenol
Introduction: Addressing the Query on 4-(2-Cyclopropoxyethoxy)phenol
To our fellow researchers, scientists, and drug development professionals, this guide begins with a direct address to the topic of "this compound." A comprehensive search of the current scientific literature and patent databases reveals a notable absence of published applications for this specific molecule. Its primary appearance is within chemical supplier catalogs, and there is no significant body of research detailing its use as a therapeutic agent or a key intermediate in the synthesis of established drugs.
It is crucial to distinguish this compound from a structurally similar compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol , which has been documented as an important intermediate in the synthesis of the beta-blocker, Betaxolol. The subtle difference in the ether linkage profoundly alters the molecule's identity and synthetic utility.
The absence of data on this compound does not render it devoid of potential. Instead, it places it in the vast category of novel chemical entities that await exploration. Its structure—a phenol ring appended with a cyclopropoxyethoxy chain—is emblematic of motifs explored in medicinal chemistry. The phenol group is a ubiquitous pharmacophore, while the ether linkage and terminal cyclopropyl group are features often used to modulate physicochemical properties like lipophilicity, metabolic stability, and target engagement.
This guide, therefore, pivots from the specific to the strategic. We will use the structural features of this compound as a launchpad to explore a more fundamental and universally applicable topic for drug discovery professionals: the role, challenges, and strategic replacement of the phenol moiety in modern medicinal chemistry. We will delve into why a phenol is often a starting point in drug design, the hurdles it presents, and how bioisosteric replacement can lead to superior clinical candidates.
The Phenol Moiety: A Privileged Scaffold with Inherent Challenges
The phenol group is one of the most prolific functional groups in approved pharmaceuticals, present in over a third of all small-molecule drugs.[1][2] Its prevalence stems from its versatile ability to engage in multiple, high-affinity interactions with biological targets.
Key Binding Interactions of the Phenol Group:
-
Hydrogen Bond Donor: The hydroxyl proton is an excellent hydrogen bond donor.
-
Hydrogen Bond Acceptor: The oxygen's lone pairs can act as a hydrogen bond acceptor.
-
Aromatic Interactions: The phenyl ring can participate in π–π stacking and cation–π interactions with protein side chains.
-
Ionic Interactions: Upon deprotonation to the phenoxide anion, it can form ionic bonds.
However, this reactivity also presents significant challenges in drug development, primarily related to pharmacokinetics.
Pharmacokinetic and Toxicological Hurdles of Phenolic Compounds:
-
Rapid Metabolism: The phenol group is highly susceptible to Phase II metabolism, primarily through glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs).[3][4] This rapid conjugation leads to the formation of highly polar metabolites that are quickly excreted, resulting in poor oral bioavailability and a short half-life.[5][6]
-
Oxidative Instability: Phenols can be oxidized to reactive quinone intermediates, which can be electrophilic and covalently bind to cellular macromolecules, leading to potential toxicity.[7]
-
Poor Permeability: The polar nature of the hydroxyl group can sometimes hinder passive diffusion across cellular membranes.
These challenges are often the primary drivers for medicinal chemists to modify or replace the phenol group during lead optimization.
Caption: Metabolic pathways of phenolic drugs.
Strategic Alternatives: A Comparative Guide to Phenol Bioisosteres
Bioisosterism refers to the strategy of replacing a functional group within a drug molecule with another group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[3][8] This is a cornerstone of modern drug design, and a wide array of phenol bioisosteres have been developed and successfully implemented.[9][10]
The goal of replacing a phenol is typically to:
-
Increase metabolic stability.
-
Improve oral bioavailability.
-
Modulate pKa to optimize target binding or solubility.
-
Enhance selectivity.
-
Reduce toxicity.
Below is a comparative table of common phenol bioisosteres, highlighting their key properties.
| Bioisostere | Structure Example | pKa | Key Features & Rationale for Use |
| Phenol | Ar-OH | ~10 | Baseline: Potent H-bond donor/acceptor. Prone to rapid metabolism. |
| Pyridone | ~11.6 | Maintains H-bond donor/acceptor capacity. Generally more metabolically stable than phenols. Can modulate polarity. | |
| Benzimidazolone | ~10.9 | Often improves metabolic stability significantly while mimicking H-bond interactions. Can introduce additional vector for SAR. | |
| Indole | ~17 | Primarily an H-bond donor. Less acidic. Can alter electronic properties and introduce hydrophobic interactions. | |
| Sulfonamide | Ar-SO₂NHR | ~8-10 | Acidity is tunable based on R group. Excellent H-bond donor and acceptor. Often highly stable metabolically. |
| Carboxamide | Ar-CONHR | ~17 | H-bond donor/acceptor. Generally very stable. Can significantly alter geometry and electronics compared to phenol. |
| Benzoxazolone | ~9.4 | Closely mimics the pKa and H-bonding of phenol. Often shows improved metabolic stability. |
pKa values are approximate and can vary based on substituents.[10]
Caption: The concept of phenol bioisosterism.
Case Study: The PDE4 Inhibitor Roflumilast
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a crucial second messenger.[11] Inhibiting PDE4 increases intracellular cAMP levels, leading to broad anti-inflammatory effects.[12] Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe COPD.[13][14]
The structure of Roflumilast is notable: 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide.[15] It contains two ether linkages on the central phenyl ring but, crucially, lacks a free phenol . This is a deliberate design choice. A hypothetical precursor with a hydroxyl group instead of, for instance, the difluoromethoxy group, would likely suffer from the rapid metabolic conjugation discussed earlier. The ether groups, particularly the metabolically robust difluoromethoxy and cyclopropylmethoxy moieties, serve to block these metabolic soft spots, ensuring the drug has a suitable half-life and oral bioavailability to be effective as a once-daily oral medication.[13]
Experimental Protocols for Evaluating Phenolic Compounds
To provide practical, actionable guidance, we present two key experimental protocols. The first addresses the primary challenge of phenolic compounds (metabolic stability), and the second provides a method for assessing activity against an exemplary drug target class (PDE4).
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay is a standard, early-stage screen to predict the metabolic clearance of a compound.
Objective: To determine the rate at which a test compound is metabolized by Phase I and Phase II enzymes present in pooled human liver microsomes.
Materials:
-
Test compound (e.g., this compound or a phenol-containing lead)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Control compounds (High clearance: Verapamil; Low clearance: Warfarin)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a 1 M stock solution of the test compound in DMSO. Serially dilute to create working solutions.
-
Thaw HLM on ice. Dilute in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system and UDPGA/PAPS solutions according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH and UDPGA/PAPS co-factor mix.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Causality Behind Choices:
-
HLM: Contains a rich complement of both CYP450 (Phase I) and UGT/SULT (Phase II) enzymes, providing a comprehensive view of hepatic metabolism.
-
NADPH & UDPGA/PAPS: These are essential co-factors for Phase I and Phase II enzymes, respectively. Including both allows for the assessment of total metabolic clearance.
-
LC-MS/MS: Provides the sensitivity and selectivity required to quantify the disappearance of the parent drug in a complex biological matrix.
Protocol 2: PDE4 Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific PDE4 isoform (e.g., PDE4D).
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP substrate
-
5'-Nucleotidase (Crotalus atrox snake venom)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)
-
Test compound and a reference inhibitor (e.g., Roflumilast)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound and Roflumilast in DMSO, then dilute further in assay buffer to achieve the final desired concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, test compound dilutions, and the PDE4D enzyme.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C. The PDE4 enzyme will convert cAMP to AMP.
-
-
Signal Generation:
-
Stop the first reaction and initiate the second by adding 5'-Nucleotidase.
-
Incubate for 15 minutes at 30°C. The 5'-Nucleotidase will convert the AMP generated in the first step into adenosine and inorganic phosphate (Pi).
-
-
Detection:
-
Add the Malachite Green reagent, which forms a colored complex with the inorganic phosphate.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Plot the percent inhibition (relative to a DMSO control) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Choices:
-
Two-Step Reaction: This coupled-enzyme assay is a classic and robust method. It indirectly measures PDE4 activity by quantifying one of the reaction products (phosphate).
-
5'-Nucleotidase: This enzyme is essential to release the inorganic phosphate from AMP, which is the species detected by the colorimetric reagent.
-
Malachite Green: A highly sensitive reagent for phosphate detection, allowing the assay to be run with low enzyme and substrate concentrations.
Caption: A typical lead optimization workflow.
Conclusion
While this compound remains a molecule of unknown application, its structure serves as an excellent archetype for discussing critical concepts in medicinal chemistry. The phenol moiety is a powerful tool in the drug designer's arsenal, offering high-affinity interactions that are often crucial for biological activity. However, its inherent liabilities, particularly rapid metabolic clearance, represent a significant hurdle.
The judicious application of bioisosteric replacement is a proven and effective strategy to mitigate these risks. By comparing and contrasting alternatives, researchers can fine-tune pharmacokinetic profiles, enhance stability, and ultimately design safer and more effective medicines. The journey from a simple phenolic "hit" to a clinical candidate is a multi-parameter optimization problem, and understanding the trade-offs between a phenol and its bioisosteres is fundamental to success. This guide provides the foundational knowledge and practical protocols to navigate that complex process.
References
-
Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2400700. [Link][3][8]
-
Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. PubMed. [Link][8]
-
De Souza, J. E., & Casanova, L. M. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos, 9(1), 1-72. [Link][4]
-
Lima, T. C., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. [Link][5]
-
Hu, M. (2009). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. National Institutes of Health. [Link][16]
-
Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar. [Link][9]
-
Tiwari, P., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link][17]
-
Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link][18]
-
Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link][7]
-
Sova, M., et al. (2021). Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations. International Journal of Molecular Sciences. [Link][19]
-
MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide... [Image]. ResearchGate. [Link][20]
-
Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. [Link][1]
-
ResearchGate. (n.d.). Phenol bioisosteres discussed within this review... [Image]. ResearchGate. [Link][10]
-
Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link][2]
-
Lee, H., et al. (2015). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. PubMed. [Link][21]
-
Hatzelmann, A., & Schudt, C. (2001). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment of Severe Chronic Obstructive Pulmonary Disease. PMC - NIH. [Link][13]
-
M., et al. (2023). Use of Encapsulated Polyphenolic Compounds in Health Promotion and Disease Prevention: Challenges and Opportunities. MDPI. [Link][22]
-
Ozioko, P. C., Ibrahim, A., & Abdullahi, S. A. (2023). In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides. Journal of Drug Delivery and Therapeutics. [Link][23]
-
Mena, P., et al. (2018). Bioavailability and pharmacokinetic profile of grape pomace phenolic compounds in humans. IBB-CNR. [Link][24]
-
Science.gov. (n.d.). selective pde4 inhibitor: Topics. Science.gov. [Link][25]
-
ResearchGate. (n.d.). The chemical structure of roflumilast and roflumilast N-oxide. [Image]. ResearchGate. [Link][26]
-
Abotaleb, M., et al. (2020). The Chemical Structure and Clinical Significance of Phenolic Compounds. International Journal of Health & Medical Research. [Link][27]
-
PubChem. (n.d.). Roflumilast. National Institutes of Health. [Link][15]
-
Hansch, C., et al. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. PubMed. [Link][28]
-
Karakaya, S. (2004). Bioavailability of phenolic compounds. PubMed. [Link][6]
-
Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link][29]
-
Patsnap. (2024). What is Roflumilast used for? Patsnap Synapse. [Link][12]
-
Frontiers in Pharmacology. (2023). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers. [Link][30]
-
MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link][31]
Sources
- 1. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 6. Bioavailability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. What is Roflumilast used for? [synapse.patsnap.com]
- 13. Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. cornous.com [cornous.com]
- 24. ibb.cnr.it [ibb.cnr.it]
- 25. selective pde4 inhibitor: Topics by Science.gov [science.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijhmr.com [ijhmr.com]
- 28. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 31. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Cyclopropoxyethoxy)phenol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Cyclopropoxyethoxy)phenol. As a compound possessing both a phenolic ring and an ether linkage, it requires a dual-consideration approach to mitigate risks associated with toxicity, potential peroxide formation, and environmental impact. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the chemical's properties is the foundation of its safe management. This compound's structure necessitates careful evaluation of hazards common to both phenols and ethers.
Chemical Profile Summary
| Property | Value | Source |
| CAS Number | 885274-40-8 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | N/A |
| Molecular Weight | 194.23 g/mol | [1] |
| Primary Hazards | Acute oral toxicity, skin/eye irritation, potential for peroxide formation, aquatic toxicity. | [2][3][4] |
| Storage | Sealed in a dry, cool (2-8°C), well-ventilated area away from strong oxidizing agents. | [1][2] |
Core Hazards:
-
Phenolic Toxicity: Phenolic compounds are recognized as priority pollutants by the EPA due to their toxicity to human, animal, and aquatic life.[5] They can be toxic if swallowed, inhaled, or absorbed through the skin and may cause severe skin burns and eye damage.[6][7] All waste streams containing this compound must be considered hazardous.
-
Ether Peroxide Formation: Like many ethers, this compound has the potential to form shock-sensitive and explosive peroxides upon exposure to air and light.[8][9][10] This risk increases over time, making proper inventory management and dating of containers a critical safety measure.[8][10]
-
Environmental Hazard: Phenols are harmful to aquatic organisms at very low concentrations.[3][5] Therefore, disposal into the sanitary sewer system is strictly prohibited.[3][11]
Part 2: Pre-Disposal Safety Protocols
Before handling the chemical for disposal, implement the following engineering and personal protective measures to ensure a safe working environment.
A. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart. Change gloves immediately if they become contaminated.[8][10]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[2][8]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[8]
B. Engineering Controls
-
Chemical Fume Hood: All handling and preparation of this compound for disposal must be conducted within a properly functioning chemical fume hood to prevent the inhalation of any vapors.[8][12]
C. Peroxide Management Protocol
Due to the risk of peroxide formation, the following steps are mandatory:
-
Date Containers: All containers of this compound must be marked with the date of receipt and the date of opening.[8][10]
-
Limit Storage Time: Opened containers should be disposed of within 6 to 12 months to minimize the risk of peroxide accumulation.[8][10] Unopened containers should be disposed of before their expiration date or within one year of receipt.[13]
-
Visual Inspection: Before handling for disposal, carefully inspect the container, especially around the cap and threads, for the presence of white crystals or a viscous liquid layer.[8]
-
CRITICAL SAFETY WARNING: If crystals are observed, DO NOT MOVE OR OPEN THE CONTAINER .[10] These crystals indicate potentially explosive peroxides. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[8][10]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a regulated hazardous waste stream from the point of generation to final pickup.[14]
Step 1: Waste Characterization and Segregation
-
Classify all waste containing this compound as Hazardous Chemical Waste .
-
This waste should be segregated as a non-halogenated organic solvent waste .
-
Never mix this waste with incompatible materials , such as strong oxidizing agents or strong bases.[2][15]
Step 2: Container Selection
-
Use a sturdy, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE).[9][16]
-
The container must have a secure, tight-fitting screw cap to prevent leakage and evaporation.[13][16]
-
Ensure the container has at least one inch of headroom to allow for vapor expansion.[16]
Step 3: Waste Collection
-
Carefully transfer the waste this compound into the designated hazardous waste container inside a chemical fume hood.
-
Do not dispose of this chemical down the drain or in the regular trash. [8][11]
-
The first rinse of any container that held the pure substance must also be collected as hazardous waste.[15]
Step 4: Labeling
-
Properly labeling the waste container is a critical regulatory requirement.[16] Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[16]
-
The full chemical name: "Waste this compound" . List all other chemical constituents if it is a mixture.
-
The approximate percentage of each component.
-
The date waste accumulation began.
-
The specific hazards (e.g., "Toxic," "Irritant," "Peroxide-Former").
-
Step 5: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][16]
-
The SAA must be a controlled area away from general laboratory traffic.
-
The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8][15]
-
Keep the waste container closed at all times except when adding waste.[13]
Step 6: Arranging for Pickup
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (often up to 12 months), contact your EHS office to schedule a waste pickup.[14][17]
-
Provide them with accurate information about the waste's composition and volume.
Part 4: Emergency Procedures
Spill Response
-
Small Spills (<100 mL):
-
Large Spills (>100 mL):
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][6]
Part 5: Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Hazardous Waste Disposal. Interactive Learning Paradigms Incorporated. [Link]
-
Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Standard Operating Procedure - Phenol. University of New Mexico. [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
4-[2-(Cyclopropylmethoxy)ethyl]phenol. PubChem, National Center for Biotechnology Information. [Link]
-
4-(2-Hydroxyethoxy)phenol. PubChem, National Center for Biotechnology Information. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
4-((2-Isopropoxyethoxy)methyl)phenol. PubChem, National Center for Biotechnology Information. [Link]
-
Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]
-
4-ethoxyphenol - Substance Information. European Chemicals Agency (ECHA). [Link]
-
Safety Data Sheet - Phenol. Carl ROTH. [Link]
-
Phenol. US Environmental Protection Agency (EPA). [Link]
-
Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Cheméo. [Link]
-
4-(Cyclopropylmethoxy)phenol. PubChem, National Center for Biotechnology Information. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. saltworkstech.com [saltworkstech.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. vumc.org [vumc.org]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. chemistry.unm.edu [chemistry.unm.edu]
A Senior Application Scientist's Guide to Handling 4-(2-Cyclopropoxyethoxy)phenol: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work requires the synthesis and handling of novel chemical entities. 4-(2-Cyclopropoxyethoxy)phenol is one such compound, and while it holds potential, its structural alerts—specifically the phenol group—demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to manage this compound safely in a laboratory setting. We will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting personnel and maintaining experimental integrity.
Hazard Identification and Risk Profile
This compound is a substituted phenol. The primary driver of its toxicological profile is the phenolic hydroxyl group. Phenols are known to be corrosive and are readily absorbed through the skin, potentially causing severe systemic toxicity.[1][2] While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, we can infer its primary hazards from its structure and available data.
A supplier, ChemScene, has classified the compound with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3] This aligns with the known toxicity of the parent phenol structure, which is classified as toxic via oral, dermal, and inhalation routes, and is known to cause severe skin burns and eye damage.[1][4] Therefore, we must treat this compound with the same level of caution as phenol itself.
| Hazard Category | GHS Classification (Inferred) | Description of Risk & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / Harmful | Toxic if swallowed, in contact with skin, or inhaled.[1][3][4] The phenolic structure allows for rapid absorption through the skin and mucous membranes, leading to potential systemic effects on the kidneys, liver, and central nervous system.[2] |
| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and eye damage.[1][4] The hydroxyl group is acidic and can cause immediate coagulation of proteins, leading to chemical burns upon contact. |
| Serious Eye Damage / Irritation | Category 1 | Causes serious eye damage.[5] Direct contact can result in corneal damage or blindness.[2] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1][2] This is a known hazard for phenol and should be assumed for its derivatives until proven otherwise. |
The Core of Protection: Engineering Controls
Before considering Personal Protective Equipment (PPE), the first line of defense is always engineering controls. These are designed to remove the hazard at the source.
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound, whether in solid or solution form, must be performed inside a properly functioning and certified chemical fume hood.[6][7] This is non-negotiable. The hood contains vapors and fine powders, preventing inhalation, which is a primary route of exposure.[1]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
-
Designated Area: An area within the lab should be specifically designated for working with this and other highly toxic compounds.[9] This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific tasks being performed. Redundancy, such as double-gloving, is a field-proven best practice.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a significant risk with phenolic compounds.[2] A single pair of standard nitrile gloves is insufficient for prolonged work.
-
Glove Selection: Use gloves rated for protection against phenols. Viton or heavy-duty neoprene are excellent choices.[7] If these are not available, a double-gloving technique is mandatory.
-
Double-Gloving Protocol:
-
Inner Glove: A standard nitrile examination glove. This provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or butyl rubber). This layer bears the brunt of any potential splash or contamination.
-
Integrity Check: Always inspect gloves for tears or pinholes before use.
-
Frequent Changes: Change gloves immediately if you suspect contamination, and always remove them before leaving the designated work area or touching common surfaces like computers or door handles.[10]
-
Body Protection: Shielding Against Splashes and Spills
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
Eye and Face Protection: A Critical Barrier
-
Chemical Splash Goggles: Standard safety glasses do not provide adequate protection.[7] You must wear tightly sealed chemical splash goggles that conform to ANSI Z87.1 standards.
-
Face Shield: When handling larger volumes, during vigorous reactions, or when there is a high risk of a splash, a full-face shield must be worn in addition to chemical splash goggles.[7] The goggles protect from vapors and small splashes, while the shield protects the entire face from larger events.
Respiratory Protection
If engineering controls are functioning correctly, respiratory protection is typically not required for small-scale solution-based work. However, it becomes essential under certain conditions:
-
Handling Powders: When weighing or transferring the solid compound, especially if it is a fine powder that can become airborne.
-
Aerosol Generation: During any procedure that may generate an aerosol or mist.
-
Spill Cleanup: When responding to a significant spill.
-
Inadequate Ventilation: If work must be done outside of a fume hood (a scenario that should be avoided).
In these situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] A full-face respirator will also provide eye protection.
Procedural Workflow: Integrating Safety into Practice
The following workflow illustrates the integration of safety measures at every stage of handling this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. hmdb.ca [hmdb.ca]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. download.basf.com [download.basf.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
